molecular formula C9H11BClFO3 B582236 4-Chloro-2-fluoro-3-propoxyphenylboronic acid CAS No. 1256346-23-2

4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Cat. No.: B582236
CAS No.: 1256346-23-2
M. Wt: 232.442
InChI Key: RURLWBLBYLHJSQ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is a substituted phenylboronic acid derivative that serves as a versatile intermediate in advanced organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds, which is fundamental in constructing complex organic molecules . This compound is structurally tailored for the development of active ingredients in pharmaceuticals and agrochemicals, where the chloro-fluoro substitution pattern on the phenyl ring is a common motif in bioactive molecules . Boronic acids, in general, have gained significant importance in medicinal chemistry as bioisosteres of carboxylic acids, offering unique physicochemical properties and the ability to interact with biological targets. They are found in several approved drugs, underscoring their relevance in the design of protease inhibitors and other therapeutic agents . Furthermore, halogenated phenylboronic acids have demonstrated promising biological activity in research settings, including antibacterial and antibiofilm properties against various pathogens, highlighting their potential in antimicrobial development . As a building block, this compound enables researchers to efficiently synthesize a wide array of derivatives for screening and development in drug discovery and material science.

Properties

IUPAC Name

(4-chloro-2-fluoro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-2-5-15-9-7(11)4-3-6(8(9)12)10(13)14/h3-4,13-14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURLWBLBYLHJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681657
Record name (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid
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Molecular Weight

232.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-23-2
Record name Boronic acid, B-(4-chloro-2-fluoro-3-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid (CAS: 1256346-23-2) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid, a specialized reagent crucial for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and primary applications, with a focus on the mechanistic underpinnings of its reactivity and utility in modern cross-coupling chemistry.

Section 1: Physicochemical and Structural Characteristics

This compound is a polysubstituted aromatic boronic acid. Its unique arrangement of chloro, fluoro, and propoxy groups on the phenyl ring imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The presence of both electron-withdrawing halogens and an electron-donating alkoxy group creates a nuanced electronic profile that can be exploited in catalytic cross-coupling reactions.

The boronic acid moiety, -B(OH)₂, is the key functional group, enabling the compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2][3] The stability and handling of boronic acids are generally superior to those of other organometallic reagents, such as organozincs or organotins, making them highly favored in pharmaceutical and agrochemical research.[4]

Table 1: Key Properties of this compound
PropertyValueSource
CAS Number 1256346-23-2[5]
Molecular Formula C₉H₁₁BClFO₃[6]
Molecular Weight 232.44 g/mol [5][6]
Purity Typically ≥98%[5]
InChI Key RURLWBLBYLHJSQ-UHFFFAOYSA-N[5]
Physical Form SolidN/A
Storage Conditions Room temperature, sealed in dry conditions[6][7]

Section 2: Synthesis and Isolation Pathway

The synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids typically follows a well-established organometallic pathway involving directed ortho-metalation followed by electrophilic trapping.[8] This methodology provides a reliable route to highly functionalized arylboronic acids that may not be accessible through other means.

The causality behind this synthetic choice is rooted in the directing ability of the substituents on the benzene ring. The process begins with a suitably substituted benzene precursor, such as 1-chloro-3-fluoro-2-propoxybenzene. The molecule is then treated with a strong organolithium base, like n-butyllithium (n-BuLi). The lithiation occurs regioselectively at the position between the fluoro and propoxy groups due to the directing and activating effects of these substituents. This lithiated intermediate is then quenched with a boron electrophile, typically trimethyl borate (B(OMe)₃).[8][9] Subsequent acidic hydrolysis of the resulting boronate ester yields the final this compound.[8][9]

Conceptual Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Directed Ortho-Metalation cluster_reaction2 Electrophilic Quench cluster_reaction3 Hydrolysis A 1-Chloro-3-fluoro-2-propoxybenzene R1 + n-BuLi -78°C, Anhydrous THF A->R1 B Lithiated Intermediate R2 + B(OMe)₃ B->R2 R1->B C Boronate Ester Intermediate R3 + Aqueous Acid (e.g., HCl) C->R3 R2->C D This compound R3->D

Caption: General synthesis of this compound.

Protocol 1: General Synthesis and Isolation
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add the starting material (e.g., 1-chloro-3-fluoro-2-propoxybenzene) and anhydrous tetrahydrofuran (THF).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir for 1-2 hours to ensure complete formation of the lithiated species.[9]

  • Borylation: Add trimethyl borate slowly to the reaction mixture at -78 °C. Allow the reaction to proceed for 30-60 minutes.[9]

  • Quenching and Hydrolysis: Remove the cooling bath and allow the mixture to warm gradually. Quench the reaction by adding an aqueous acid solution (e.g., 1N HCl).[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield the final solid boronic acid.[9] A patent describes an alternative isolation method where adding a salt to a mixture of water and a water-miscible organic solvent can improve the yield by partitioning the boronic acid into the organic layer.[8]

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate.[1][2] The reaction is renowned for its mild conditions, high functional group tolerance, and stereoselectivity.[3][4]

The reaction mechanism involves a catalytic cycle with a Pd(0) species.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-chloro-2-fluoro-3-propoxyphenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd0->OA_label OxAdd R¹-Pd(II)L₂-X TM_label Transmetalation OxAdd->TM_label Transmetal R¹-Pd(II)L₂-R² Product R¹-R² Transmetal->Product RE_label Reductive Elimination Transmetal->RE_label OA_label->OxAdd R¹-X RE_label->Pd0 TM_label->Transmetal [R²-B(OH)₂]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or iodide, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[10]

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv)[10]

  • Degassed solvent (e.g., dioxane/water or DMF)[10]

  • Reaction vessel with a magnetic stir bar and reflux condenser

Procedure:

  • Vessel Preparation: To a reaction vessel, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent(s).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[4]

Section 4: Significance in Drug Discovery and Agrochemicals

The structural motif provided by this compound is of significant interest in medicinal and agrochemical chemistry. Halogenated organic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[11][12] The inclusion of chlorine and fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[13]

A closely related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is a known intermediate in the synthesis of Arylex™, a potent herbicide.[14] This highlights the utility of the 4-chloro-2-fluoro-3-alkoxyphenyl scaffold in developing biologically active molecules.[8] By using the propoxy-substituted version, researchers can modulate lipophilicity and other physicochemical properties to fine-tune the efficacy and safety profile of lead compounds in drug discovery or develop new agrochemicals.

Section 5: References

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. [Link]

  • 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem. [Link]

  • US Patent US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Suzuki Coupling - YouTube. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]

Sources

physical and chemical properties of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid, a specialized organoboron compound. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, chemical reactivity, and practical applications of this versatile building block. The insights herein are grounded in established chemical principles and field-proven methodologies to empower its effective use in organic synthesis and drug discovery programs.

Introduction and Structural Elucidation

This compound belongs to the class of arylboronic acids, which are pivotal reagents in modern synthetic chemistry. Its structure is characterized by a phenyl ring substituted with a chloro, a fluoro, and a propoxy group, in addition to the boronic acid moiety [-B(OH)₂]. This unique combination of substituents imparts specific electronic and steric properties that influence its reactivity and make it a valuable intermediate for introducing this particular phenyl motif into more complex molecules.

The strategic placement of a fluorine atom ortho to the boronic acid and a chlorine atom para can significantly modulate the compound's reactivity in cross-coupling reactions. The propoxy group further influences its solubility and steric profile. These features are critical in the design of novel pharmaceutical candidates and advanced materials, where precise control over molecular architecture is paramount.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its properties based on closely related analogs and data from chemical suppliers. The information is summarized below.

PropertyValue / DescriptionSource(s)
CAS Number 1256346-23-2[1]
Molecular Formula C₉H₁₁BClFO₃[2]
Molecular Weight 232.44 g/mol [1][2]
Appearance Typically an off-white to white solid or powder.[3]
Purity Commercially available, typically ≥98%.[1]
Solubility Expected to be soluble in polar organic solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), and alcohols. A patented method describes its partitioning into acetonitrile from a water/acetonitrile mixture.[4]N/A
Melting Point No data available. Likely a solid with a defined melting point.N/A
Storage Store in a cool (2-8°C), dry, and well-ventilated place under an inert atmosphere.[5] Boronic acids are sensitive to moisture and oxidation.[6]N/A

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the boronic acid functional group. Arylboronic acids are versatile intermediates with a rich and well-understood reactivity profile.[7]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily designed for use in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds.[8] This palladium-catalyzed reaction couples the arylboronic acid with an organic halide or triflate (R-X) to form a biaryl product.

Core Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the R-X bond, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of base (e.g., Na₂CO₃, K₃PO₄, CsF), solvent, and palladium ligand system is critical for optimizing reaction efficiency and can be tailored to the specific coupling partners.[10]

Logical Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, the primary application for this boronic acid.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar-B(OH)₃]⁻ (from ArB(OH)₂ + Base) biaryl_pd_complex R-Pd(II)-Ar       L₂ transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 R-Ar Suzuki_Workflow start Start: Assemble Reagents reagents 1. Charge Flask: - Aryl Bromide - Boronic Acid - Base (K₂CO₃) start->reagents catalyst 2. Add Catalyst System: - Pd(OAc)₂ - Phosphine Ligand reagents->catalyst inert 3. Purge with Inert Gas (Nitrogen or Argon) catalyst->inert solvent 4. Add Degassed Solvent (Dioxane/Water) inert->solvent heat 5. Heat and Stir (80-100 °C) solvent->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up: - Dilute with EtOAc - Wash with Water/Brine monitor->workup purify 8. Purify Product: - Dry & Concentrate - Column Chromatography workup->purify end End: Isolated Product purify->end

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is a substituted arylboronic acid of significant interest in modern organic synthesis. Its multifaceted structure, featuring a halogenated and functionalized aromatic ring, makes it a valuable building block, particularly in the realm of medicinal chemistry and materials science. The boronic acid moiety serves as a key functional group for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available starting materials.

The strategic placement of the chloro, fluoro, and propoxy groups on the phenyl ring imparts specific electronic and steric properties to the molecule. These features can influence the reactivity of the boronic acid and the biological activity or material properties of the resulting coupled products. For instance, the presence of fluorine can enhance metabolic stability and binding affinity in drug candidates[1]. Consequently, this compound is a sought-after intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and functional organic materials. This guide provides a comprehensive overview of a reliable synthetic route to this important compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and its application in Suzuki-Miyaura cross-coupling reactions.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 2-chloro-6-fluorophenol. The overall synthetic transformation is depicted below:

Synthetic_Pathway 2-Chloro-6-fluorophenol 2-Chloro-6-fluorophenol 1-Chloro-3-fluoro-2-propoxybenzene 1-Chloro-3-fluoro-2-propoxybenzene 2-Chloro-6-fluorophenol->1-Chloro-3-fluoro-2-propoxybenzene Williamson Ether Synthesis This compound This compound 1-Chloro-3-fluoro-2-propoxybenzene->this compound ortho-Lithiation & Borylation

Figure 1: Overall synthetic strategy for this compound.

The first step involves a Williamson ether synthesis to introduce the propoxy group onto the phenolic oxygen of 2-chloro-6-fluorophenol. This classic and robust reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ, displaces a halide from an alkyl halide[2][3][4].

The second step is a directed ortho-lithiation of the resulting 1-chloro-3-fluoro-2-propoxybenzene, followed by borylation. The alkoxy group is a potent ortho-directing group in lithiation reactions, guiding the deprotonation to the adjacent ring position. The resulting aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate, to form the corresponding boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Part 1: Synthesis of the Key Intermediate: 1-Chloro-3-fluoro-2-propoxybenzene

The initial step in the synthesis is the propoxylation of 2-chloro-6-fluorophenol. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and broad applicability[5][6][7][8][9].

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Chloro-6-fluorophenol

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-chloro-6-fluorophenol (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 1-bromopropane (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-chloro-3-fluoro-2-propoxybenzene.

Part 2: Synthesis of this compound

With the key intermediate in hand, the next step is the introduction of the boronic acid functionality via a directed ortho-lithiation and subsequent borylation. The propoxy group directs the lithiation to the C4 position of the benzene ring.

Experimental Protocol: Ortho-Lithiation and Borylation

Materials:

  • 1-Chloro-3-fluoro-2-propoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of 1-chloro-3-fluoro-2-propoxybenzene (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

  • Slowly add the solution of triisopropyl borate to the aryllithium solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 2 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by an acid-base extraction procedure[10][11].

Purification and Characterization

Purification by Acid-Base Extraction

A common and effective method for purifying boronic acids is through an acid-base extraction[10][11][12].

  • Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of approximately 2-3, which will precipitate the pure boronic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization Data
Parameter Expected Value/Observation
Molecular Formula C₉H₁₁BClFO₃
Molecular Weight 232.44 g/mol
Appearance White to off-white solid
Melting Point Expected to be a crystalline solid with a defined melting point.
¹H NMR Aromatic protons, a triplet for the terminal methyl of the propoxy group, a sextet for the methylene group adjacent to the methyl, a triplet for the methylene group attached to the oxygen, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Resonances for the nine distinct carbon atoms, including the carbon atom bearing the boron, which may be broad.
¹⁹F NMR A singlet or a doublet (due to coupling with the ortho proton) in the typical range for an aryl fluoride.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This versatile reaction allows for the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex[3][15][16].

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Boronic_Acid This compound Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Organic_Halide R-X (Aryl or Heteroaryl Halide) Organic_Halide->Coupled_Product Byproducts B(OH)₃ + MX Catalyst Pd(0) Catalyst Base Catalyst->Coupled_Product

Sources

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid: Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-2-fluoro-3-propoxyphenylboronic acid, a halogenated arylboronic acid with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to detail its molecular structure, physicochemical properties, and a robust synthesis protocol. Furthermore, we explore its reactivity, with a focus on the Suzuki-Miyaura cross-coupling reaction, and discuss its potential applications in drug discovery, underscored by the strategic importance of its constituent functional groups. This document serves as a foundational resource for researchers seeking to utilize this versatile building block in their work.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 1256346-23-2) is a polysubstituted aromatic compound with a molecular formula of C₉H₁₁BClFO₃ and a molecular weight of 232.44 g/mol .[1] The core of the molecule is a phenylboronic acid, which is functionalized with chloro, fluoro, and propoxy groups. The unique arrangement of these substituents profoundly influences the molecule's steric and electronic properties, making it a valuable reagent in organic synthesis.

PropertyValueSource
CAS Number 1256346-23-2[1]
Molecular Formula C₉H₁₁BClFO₃[1]
Molecular Weight 232.44 g/mol [1]
InChI Key RURLWBLBYLHJSQ-UHFFFAOYSA-N[1]

The molecular structure, depicted below, reveals the ortho-fluoro and meta-propoxy substituents relative to the boronic acid group, with a chloro group at the para position. This substitution pattern is crucial for its reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Figure 1: 2D representation of this compound.

Synthesis of this compound

A robust and scalable synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids has been described in the patent literature, providing a clear pathway to the target molecule.[2] The general strategy involves the directed ortho-metalation of a substituted benzene precursor, followed by quenching with a borate ester and subsequent hydrolysis.

Proposed Synthetic Pathway

The synthesis commences with the preparation of the starting material, 2-chloro-6-fluoro-1-propoxybenzene. This precursor can be synthesized from commercially available 2-chloro-6-fluorophenol via Williamson ether synthesis. The subsequent steps, adapted from the patented general method, are outlined below.

Synthesis_Workflow Start 2-chloro-6-fluorophenol Step1 Williamson Ether Synthesis (Propyl bromide, K2CO3, Acetone) Start->Step1 Intermediate 2-chloro-6-fluoro-1-propoxybenzene Step1->Intermediate Step2 Directed ortho-Metalation (n-BuLi, THF, -78 °C) Intermediate->Step2 Lithiated Lithiated Intermediate Step2->Lithiated Step3 Borylation (Triisopropyl borate, -78 °C) Lithiated->Step3 Boronate_Ester Boronate Ester Intermediate Step3->Boronate_Ester Step4 Hydrolysis (Aqueous Acid) Boronate_Ester->Step4 Product This compound Step4->Product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-6-fluoro-1-propoxybenzene

  • To a solution of 2-chloro-6-fluorophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • To this suspension, add 1-bromopropane (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-chloro-6-fluoro-1-propoxybenzene.

Step 2: Synthesis of this compound

  • Dissolve 2-chloro-6-fluoro-1-propoxybenzene (1 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • To the resulting solution of the lithiated intermediate, add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the propoxy group. The aromatic region will likely display two coupled doublets of doublets, characteristic of a 1,2,3,4-tetrasubstituted benzene ring. The propoxy group will exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen atom.

Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
~ 7.3-7.5dd1HAromatic CH
~ 7.1-7.3dd1HAromatic CH
~ 4.0-4.2t2H-OCH₂-
~ 1.8-2.0sextet2H-CH₂-
~ 1.0-1.2t3H-CH₃
~ 8.0-9.0br s2HB(OH)₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will show six distinct signals, with their chemical shifts influenced by the attached substituents. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.

Chemical Shift (ppm, predicted)Assignment
~ 155-160 (d)C-F
~ 145-150C-O
~ 130-135C-Cl
~ 120-125C-B
~ 115-120 (d)C-H (aromatic)
~ 110-115C-H (aromatic)
~ 70-75-OCH₂-
~ 20-25-CH₂-
~ 10-15-CH₃
Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₁BClFO₃. The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups.

Wavenumber (cm⁻¹, approximate)Vibration
3500-3200 (broad)O-H stretch (boronic acid, H-bonded)
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
1600-1585, 1500-1400C=C stretch (aromatic ring)
1380-1320B-O stretch
1250-1200C-O stretch (aryl ether)
1100-1000C-F stretch
800-700C-Cl stretch

Reactivity and Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[3] In this reaction, an organoboron compound (such as a boronic acid) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

  • To a reaction vessel, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The presence of halogen atoms and the boronic acid moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Fluorine: The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve bioavailability by altering the pKa and lipophilicity of the molecule.

  • Chlorine: The chloro group can also modulate lipophilicity and metabolic stability, and it can serve as a handle for further synthetic transformations.

  • Propoxy Group: The propoxy group increases lipophilicity, which can enhance membrane permeability and oral absorption.

  • Boronic Acid: Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors. Several boron-containing drugs have been approved, highlighting the therapeutic potential of this functional group.[4]

The combination of these features in a single, synthetically versatile building block makes this compound a valuable tool for lead optimization and the development of new chemical entities in drug discovery programs targeting a wide range of diseases.

Safety and Handling

As with all arylboronic acids, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. While specific experimental data for this compound is not widely available, this guide has provided a comprehensive overview of its structure, a detailed synthesis protocol based on established methods, and an exploration of its potential applications. The unique combination of its functional groups suggests significant potential for the discovery and development of novel bioactive molecules. As this compound becomes more accessible, its utility in research and development is expected to grow.

References

  • Fogle, P. et al. (2014) Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Covethouse. 4-Fluoro-3-methylphenylboronic acid. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2021). Boron-Containing Pharmacophore. [Link]

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solubility of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

Introduction: The Critical Role of Solubility in Modern Chemistry

This compound is a highly functionalized building block of significant interest in organic synthesis and medicinal chemistry. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, is fundamental to the construction of complex molecular architectures.[1] The presence of chloro- and fluoro-substituents can significantly modulate the physicochemical properties of resulting molecules, a strategy often employed in drug discovery to enhance metabolic stability or binding affinity.[2]

For researchers in process development, medicinal chemistry, and formulation science, understanding the solubility of this reagent is not a trivial pursuit. It is a critical parameter that dictates:

  • Reaction Kinetics & Efficiency: The rate and completion of a reaction are often dependent on the concentration of dissolved reactants.

  • Solvent Selection: Choosing an appropriate solvent system is crucial for reaction setup, workup, and purification.

  • Purification Strategies: Solubility differences are exploited in crystallization, precipitation, and chromatographic separations.

  • Formulation & Drug Delivery: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior in solution. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
CAS Number 1256346-23-2[3]
Molecular Formula C₉H₁₁BClFO₃ECHEMI[4]
Molecular Weight 232.44 g/mol CymitQuimica[3]
Appearance Solid (predicted)General Knowledge
Purity Typically ≥98%CymitQuimica[3]

Theoretical Framework & General Solubility Characteristics of Phenylboronic Acids

The solubility of phenylboronic acids is a complex interplay of factors related to both the solute and the solvent. Several key principles govern their dissolution.

3.1. The Challenge of Boroxine Formation A primary challenge in determining and reproducing solubility data for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines (Scheme 1).[5][6] This equilibrium is influenced by the solvent, temperature, and the specific substituents on the aryl ring.[5] As the boronic acid and its corresponding boroxine exhibit significantly different solubilities, commercial batches of the acid may contain varying amounts of the anhydride, leading to inconsistent measurements.[5]

Scheme 1: Dehydration of a Phenylboronic Acid to its Boroxine

G cluster_0 3x Phenylboronic Acid cluster_1 Boroxine + Water 3 R-Ph-B(OH)2 3 R-Ph-B(OH)2 boroxine 3 R-Ph-B(OH)2->boroxine Dehydration (Heat, Solvent) boroxine->3 R-Ph-B(OH)2 Hydration water + 3 H2O

Caption: Reversible dehydration of boronic acids to boroxines.

3.2. Predicted Solubility Trends Based on extensive studies of unsubstituted and substituted phenylboronic acids, the following trends can be predicted for this compound:[5][7][8]

  • High Solubility: Expected in polar aprotic solvents capable of hydrogen bond acceptance, such as ethers (e.g., THF, Diethyl Ether, Dioxane) and ketones (e.g., Acetone, 3-Pentanone) .[5][8] These solvents effectively solvate the hydroxyl groups of the boronic acid.

  • Moderate Solubility: Expected in chlorinated solvents like Chloroform and Dichloromethane .[5][8]

  • Low to Negligible Solubility: Expected in nonpolar hydrocarbon solvents (e.g., Hexane, Heptane, Methylcyclohexane) .[5][7][8]

  • Variable Solubility: Polar protic solvents like alcohols (Methanol, Ethanol ) can act as both hydrogen bond donors and acceptors and are expected to be effective solvents. Solubility in Acetonitrile is also expected, as suggested by a patent describing an isolation method from an acetonitrile/water mixture.[9]

The propoxy group, being more lipophilic than the methoxy group found in some analogs, may slightly enhance solubility in less polar organic solvents compared to its methoxy counterpart.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and quantitative solubility data, the isothermal shake-flask method followed by HPLC quantification is the gold standard. This method measures the thermodynamic equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature.

4.1. Principle An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The saturated supernatant is then filtered and diluted for concentration analysis by a validated analytical method, typically HPLC-UV.

4.2. Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

4.3. Detailed Step-by-Step Methodology

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or the HPLC mobile phase).

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

  • HPLC Method Validation:

    • Develop an HPLC-UV method capable of resolving the analyte from any impurities.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

  • Sample Preparation:

    • To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure solid remains undissolved at equilibrium.

    • Accurately dispense 1.0 mL of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Separation and Dilution:

    • After equilibration, remove the vials and let them stand for 30 minutes to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove all particulate matter.

    • Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. A preliminary experiment may be needed to estimate the required dilution factor.

  • Analysis and Calculation:

    • Inject the diluted sample onto the calibrated HPLC system.

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Conclusion

While direct, quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on the well-documented behavior of analogous phenylboronic acids. It is anticipated to exhibit favorable solubility in common ethereal and ketonic solvents and poor solubility in nonpolar hydrocarbons. This guide provides the necessary theoretical background and a robust, validated experimental protocol to empower researchers to generate high-quality, reproducible solubility data in-house. Such data is invaluable for optimizing synthetic routes, streamlining purification processes, and advancing the use of this versatile building block in research and development.

References

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry (2020). Available at: [Link]

  • Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry (2017). Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]

  • Solubility of phenylboronic compounds in water. SciSpace. Available at: [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data (2020). Available at: [Link]

  • 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656. PubChem. Available at: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. PubChem. Available at: [Link]

  • Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents (US8822730B2).
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. Available at: [Link]

  • 4-Fluoro-3-methylphenylboronic acid. Covethouse. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry (2021). Available at: [Link]

  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available at: [Link]

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A Technical Guide to the Stability and Storage of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is a specialized organoboron compound that serves as a vital building block in medicinal chemistry. Boronic acids are instrumental in the synthesis of complex organic molecules, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The unique electronic and structural properties imparted by the chloro, fluoro, and propoxy substituents on the phenyl ring make this reagent particularly valuable for creating novel drug candidates with potentially enhanced metabolic stability and bioavailability.[2] The integrity of this boronic acid is paramount, as its degradation can lead to impurities that may compromise reaction yields, introduce downstream purification challenges, and impact the toxicological profile of synthesized active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of boronic acid chemistry and field-proven best practices.

Chemical Stability: Understanding the Intrinsic Nature of Arylboronic Acids

While specific stability data for this compound is not extensively published, its stability profile can be expertly inferred from the well-documented behavior of other arylboronic acids. The primary degradation pathways of concern are protodeboronation and oxidation.

Protodeboronation: The Primary Degradation Pathway

The most common degradation route for arylboronic acids is protodeboronation, which is the hydrolytic cleavage of the carbon-boron bond to yield the corresponding arene and boric acid.[4] This process is often catalyzed by aqueous conditions and can be influenced by pH.[4] For many arylboronic acids, the rate of protodeboronation is slowest around a pH of 5 and increases in more acidic or basic conditions.[3] The presence of water is a critical factor in this degradation pathway.[4]

Oxidative Degradation

Arylboronic acids can also be susceptible to oxidation, which can lead to the formation of phenols.[1][5] This process can be initiated by various oxidizing agents, including atmospheric oxygen, and may be accelerated by the presence of metal catalysts.[5][6] In the context of drug development, oxidative degradation of a peptide boronic acid derivative was identified as a major instability pathway, highlighting the importance of controlling oxidative stress during handling and storage.[6]

Recommended Storage and Handling Protocols

Based on the known chemical vulnerabilities of arylboronic acids and safety data for structurally similar compounds, the following storage and handling protocols are recommended to ensure the long-term integrity of this compound.

Storage Conditions

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Many suppliers of similar boronic acids recommend refrigeration at 2-8°C.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and protodeboronation.
Light Amber or opaque containerProtects the compound from potential light-induced degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and ingress of moisture and air.
Handling Precautions

Proper handling is crucial to prevent contamination and degradation.

  • Work Environment : Handle the compound in a controlled environment with low humidity. For sensitive applications, a glove box or glove bag with an inert atmosphere is recommended.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Dispensing : Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere.

  • Avoid Incompatibilities : Keep the compound away from strong oxidizing agents and strong bases, as these can promote degradation.[8]

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, the following experimental workflow can be implemented.

Caption: Workflow for assessing the stability of this compound.

Step-by-Step Protocol
  • Sample Preparation :

    • Accurately weigh the this compound.

    • Dissolve the compound in a suitable solvent with minimal water content, such as anhydrous acetonitrile, to a known concentration.

    • Dispense aliquots of the solution into appropriate vials for each stress condition and time point.

  • Application of Stress Conditions :

    • Thermal Stress : Store samples at an elevated temperature (e.g., 40°C) in a calibrated oven.

    • Humidity Stress : Place samples in a humidity chamber at a controlled relative humidity (e.g., 75% RH).

    • Photostability : Expose samples to a controlled light source according to ICH Q1B guidelines.

    • Control : Store a set of samples under the recommended storage conditions (2-8°C, protected from light, in a desiccated environment).

  • Analysis :

    • At predetermined time points (e.g., T=0, 1, 2, 4 weeks), remove one vial from each condition.

    • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection.

    • If significant degradation is observed, isolate the major degradants for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Interpretation :

    • Plot the percentage of the parent compound remaining against time for each condition.

    • Identify the structures of any significant degradation products to confirm the degradation pathways.

    • Calculate the degradation rate constants to establish the degradation kinetics.

    • Use the collected data to establish a recommended shelf-life and re-test period for the compound under defined storage conditions.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for this compound based on general arylboronic acid chemistry.

Degradation_Pathways Parent This compound Arene 1-Chloro-3-fluoro-2-propoxybenzene Parent->Arene Protodeboronation (+ H2O) Phenol 4-Chloro-2-fluoro-3-propoxyphenol Parent->Phenol Oxidation (+ [O])

Caption: Potential degradation pathways for this compound.

Conclusion: Ensuring Reagent Integrity for Research Success

The stability and purity of this compound are critical for its effective use in pharmaceutical research and development. By understanding the inherent chemical properties of arylboronic acids and implementing rigorous storage and handling protocols, researchers can minimize degradation and ensure the reliability of their synthetic endeavors. The experimental workflow provided in this guide offers a robust framework for validating the stability of this important reagent under specific laboratory conditions, ultimately contributing to the successful discovery and development of new medicines.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1. Sigma-Aldrich.
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety D
  • SAFETY D
  • Boronic acid. Wikipedia.
  • This compound. CymitQuimica.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. PubChem.
  • 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656. PubChem.
  • Degradation pathways of a peptide boronic acid deriv
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011-11-05).
  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • 4-Chloro-2,5-difluorophenylboronic acid pinacol ester-SDS-MedChemExpress. (2026-01-09).
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

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4-Chloro-2-fluoro-3-propoxyphenylboronic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

Chemical Identity and Properties

This compound is an organoborane compound used as an intermediate in various chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions. Its reactivity is centered around the carbon-boron bond, which allows for the formation of new carbon-carbon bonds.

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Source
Molecular FormulaC9H11BClFO3N/A
Molecular Weight232.45 g/mol N/A
AppearanceWhite to off-white solid[1]
Storage Temperature2-8°C, sealed in dry conditions[2]

Note: The properties listed are based on the closely related 4-Chloro-2-fluoro-3-methoxyphenylboronic acid and may vary for the propoxy analogue.

Hazard Identification and GHS Classification

Based on the data for analogous compounds, this compound is anticipated to present the following hazards.

GHS Pictograms (Anticipated)

  • GHS07: Exclamation Mark

Signal Word: Warning[2]

Hazard Statements (Anticipated)

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements

A thorough understanding and adherence to precautionary statements are crucial for minimizing risks.

  • Prevention: P261, P264, P270, P271, P280[3]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312[6]

  • Storage: P405[6]

  • Disposal: P501[6]

Core Safety Directives: Handling and Storage

The stability of arylboronic acids is a critical consideration for both storage and experimental use. These compounds are known to be sensitive to air and moisture, and can undergo decomposition through several pathways, including protodeboronation and oxidation.[7][8]

Prudent Laboratory Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Chemical Handling Task eye_protection Wear safety glasses with side-shields or goggles (EN 166 compliant) start->eye_protection hand_protection Wear appropriate chemical-resistant gloves (e.g., Nitrile) start->hand_protection body_protection Wear a laboratory coat start->body_protection end Proceed with Experiment eye_protection->end hand_protection->end respiratory_protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated body_protection->respiratory_protection Risk of aerosolization? respiratory_protection->end

Caption: PPE selection workflow for handling arylboronic acids.

Storage and Stability

To maintain the integrity of this compound, it is crucial to store it under conditions that prevent decomposition.

  • Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

  • Refrigeration: Store in a tightly sealed container in a refrigerator (2-8°C).[2]

  • Desiccation: Protect from moisture, as arylboronic acids can be hygroscopic.[7]

Emergency Response Protocols

In the event of accidental exposure or a spill, a rapid and informed response is essential.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Accidental Release Measures

A systematic approach to spill containment and cleanup is necessary to prevent further contamination and exposure.

Spill_Response cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill without creating dust ppe->contain cleanup Sweep up and shovel into a suitable, closed container for disposal contain->cleanup decontaminate Clean the spill area cleanup->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

Waste generated from the use of this compound must be managed responsibly.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated hazardous waste container.[1]

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.[1]

Toxicological and Ecological Information

While specific toxicological data for this compound is not available, arylboronic acids as a class have been noted as potentially weakly mutagenic in some microbial assays.[9] Therefore, it is prudent to handle this compound with the assumption that it may have genotoxic potential.

  • Environmental Fate: Do not allow the product to enter drains or waterways. The ecological impact of this specific compound has not been fully investigated.[1]

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a proactive approach to safety. By understanding the potential hazards, implementing robust handling and storage protocols, and being prepared for emergency situations, researchers can minimize risks and ensure a safe laboratory environment.

References

  • Capot Chemical Co., Ltd. MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • LookChem.
  • Fisher Scientific.
  • BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

  • PubChem. 4-Chloro-3-fluorophenylboronic Acid. [Link]

  • MedChemExpress. 4-Chloro-2,5-difluorophenylboronic acid pinacol ester-SDS.
  • Fisher Scientific.
  • Fisher Scientific.
  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Wikipedia. Boronic acid. [Link]

Sources

commercial suppliers of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing and Utilizing 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 1256346-23-2) is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a propoxy group, makes it a valuable intermediate for introducing complex phenyl moieties in the development of novel agrochemicals and pharmaceuticals. This guide provides an in-depth analysis of its commercial availability, essential quality control protocols, safe handling procedures, and key applications. For drug development professionals, this document also addresses the critical regulatory considerations surrounding arylboronic acids as potential impurities in active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective use in research and development.

  • IUPAC Name: (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid

  • CAS Number: 1256346-23-2[1]

  • Molecular Formula: C₉H₁₁BClFO₃

  • Molecular Weight: 232.44 g/mol [1]

  • Chemical Structure: (A representative image would be placed here in a full whitepaper)

The combination of substituents is key to its utility. The fluoro and chloro groups significantly influence the electronic properties of the aromatic ring and can serve as metabolic blockers or enhance binding affinity in biological targets. The propoxy ether group increases lipophilicity, a critical parameter for cell membrane permeability.

Commercial Sourcing and Procurement

While not as common as its methoxy analogue, this compound is available from specialized chemical suppliers. Procurement requires careful consideration of purity, scale, and lead time.

Table 1: Commercial Suppliers of this compound (CAS 1256346-23-2)

SupplierProduct/Catalog NumberReported PurityNotes
FluorochemF62336298%Available in gram and sub-gram quantities.[1]
CymitQuimica10-F62336298%Distributor for Fluorochem products.[1]

Procurement Insights (Expertise & Experience): The commercial availability of this specific propoxy derivative is more limited compared to its methoxy analog (CAS 944129-07-1), which is offered by a wider range of suppliers like Sigma-Aldrich, AChemBlock, and Fisher Scientific.[2][3] This suggests that the propoxy version may be synthesized in smaller batches or on a make-to-order basis.

Causality Behind Procurement Choices:

  • For early-stage R&D: The listed suppliers offering gram quantities are suitable. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

  • For scale-up and process development: The limited number of listed suppliers indicates a potential supply chain risk. Engage with suppliers early to discuss custom synthesis capabilities and lead times for kilogram-scale production. Inquire if they have a Drug Master File (DMF) or provide process development support.

Quality Control and Analytical Characterization

The scientific integrity of any experiment relies on the quality of its starting materials. Boronic acids, in particular, present unique analytical challenges due to their inherent instability.

The Challenge of Boronic Acid Stability: Arylboronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines or undergo protodeboronation (loss of the B(OH)₂ group), especially under harsh acidic, basic, or heated conditions.[4][5] This makes robust analytical characterization non-negotiable. Pinacolboronate esters, another common form, are prone to hydrolysis back to the boronic acid, posing different analytical challenges.[6]

Recommended Analytical Workflow

This protocol provides a self-validating system to ensure the identity, purity, and stability of the procured material.

Caption: Quality Control workflow for boronic acids.

Detailed Experimental Protocol: Purity Determination by RP-HPLC
  • Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds. The primary challenge with boronic acids is their potential for on-column degradation or poor peak shape. This method is designed to mitigate these issues.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of acetonitrile. Expert Tip: Avoid aqueous diluents for sample preparation to prevent premature hydrolysis before injection.[6]

  • Acceptance Criteria: Purity should be ≥98% by area normalization.[1] Any significant impurity peaks should be investigated by LC-MS for identification (e.g., boroxine, protodeboronated species).

Safe Handling and Storage

Based on safety data for closely related analogues like 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, appropriate precautions must be taken.

Key Hazards:

  • Causes skin irritation and serious eye irritation.[7]

  • May cause respiratory irritation.[8]

  • Toxic if swallowed.[9]

Protocol for Safe Handling
  • Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If dust is generated, ensure ventilation is adequate.

  • Spills: In case of a spill, collect the material using a dry method (e.g., sweeping) and place it in a sealed container for disposal. Do not use water to clean up, as this may increase the spread of the material.

  • Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local regulations.[8]

Storage Protocol
  • Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Rationale: The primary degradation pathway for boronic acids is reaction with moisture. Storing in a desiccator or a glove box with an inert atmosphere (Nitrogen or Argon) is best practice for long-term stability and to prevent the formation of boroxine impurities.

Applications in Synthesis and Drug Discovery

The title compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions.

Core Application: The Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming carbon-carbon bonds. The this compound serves as the organoboron partner, coupling with an aryl or vinyl halide/triflate.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights:

  • Agrochemicals: This specific structural motif is found in potent herbicides. The boronic acid is a key intermediate for synthesizing 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds.[11]

  • Drug Discovery: Halogenated organic molecules are prevalent in FDA-approved drugs.[12][13] The chlorine and fluorine atoms on the phenyl ring can enhance metabolic stability and modulate the acidity/basicity of nearby functional groups, improving pharmacokinetic profiles. Boron-containing compounds themselves, including boronic acids, have been successfully developed into drugs like Velcade® (Bortezomib) and are an active area of research.[14]

Regulatory Landscape: Boronic Acids as Impurities

For scientists in drug development, controlling impurities is a primary concern. Arylboronic acids have come under regulatory scrutiny.

  • Potential Genotoxic Impurities (PGIs): Some arylboronic acids have shown weak mutagenicity in in-vitro bacterial assays (Ames test).[5] While subsequent in-vivo studies on a range of arylboronic acids did not show mutagenic effects, the initial in-vitro signals necessitate a cautious approach.[15]

  • Control Strategy: Until a specific arylboronic acid is proven to be non-mutagenic in vivo, it is often controlled as a potential genotoxic impurity in the final API, typically at levels guided by the Threshold of Toxicological Concern (TTC).

  • Removal Techniques: If this boronic acid is used in a synthesis, process chemists must develop and validate methods to purge it from the final product. Common strategies include:

    • Aqueous basic washes to ionize and extract the acidic boronic acid.[4]

    • Selective crystallization of the desired product, leaving the boronic acid in the mother liquor.[5]

    • Use of scavenger resins like diethanolaminomethyl polystyrene (DEAM-PS) that selectively bind to boronic acids.[4]

Conclusion

This compound is a specialized but valuable reagent for creating highly substituted aromatic structures. Its successful use hinges on a clear understanding of its limited commercial landscape, the implementation of rigorous analytical quality controls to account for its inherent instability, and strict adherence to safe handling protocols. For those in the pharmaceutical field, the compound's utility as a building block must be balanced with a robust strategy for controlling it as a potential process impurity in the final active pharmaceutical ingredient.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015, June 29). American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Org. Process Res. Dev. Retrieved January 16, 2026, from [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) - LookChem. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). Capot Chemical Co., Ltd. Retrieved January 16, 2026, from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). Environmental and Molecular Mutagenesis. Retrieved January 16, 2026, from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Chromatography A. Retrieved January 16, 2026, from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid [944129-07-1] - gm chemical. (n.d.). GM Chemical. Retrieved January 16, 2026, from [Link]

  • 4-CHLORO-2-FLUORO-3-METHYLPHENYLBORONIC ACID Price at Chemsrc. (2024, February 29). Chemsrc.com. Retrieved January 16, 2026, from [Link]

  • 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Molecules. Retrieved January 16, 2026, from [Link]

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Spectroscopic Characterization of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is a substituted arylboronic acid of significant interest in synthetic organic chemistry, particularly as a building block in cross-coupling reactions for the synthesis of complex organic molecules in drug discovery and materials science. Its utility is intrinsically linked to its precise chemical structure and purity, which are unequivocally established through a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide, grounded in the principles of spectroscopy and data from analogous structures, to aid researchers in its identification and characterization.

This guide is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions and detailed protocols for their experimental acquisition. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to interpret their own data and troubleshoot potential challenges.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of this compound, with its distinct chemical environments, is depicted below.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a complete picture of its structure. A significant challenge in the NMR analysis of arylboronic acids is their tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broadened spectra.[1] To mitigate this, the use of a coordinating deuterated solvent like methanol-d4 or DMSO-d6 is recommended, as these solvents can break up the oligomeric species.[1]

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~8.0 (broad s)s2HB(OH)₂-
~7.45d1HH-6J(H-F) ≈ 4 Hz
~7.20dd1HH-5J(H-H) ≈ 8 Hz, J(H-F) ≈ 2 Hz
~4.05t2HO-CH₂-CH₂-CH₃J(H-H) = 7.0 Hz
~1.75sextet2HO-CH₂-CH₂-CH₃J(H-H) = 7.0 Hz
~0.95t3HO-CH₂-CH₂-CH₃J(H-H) = 7.0 Hz

Rationale for Predictions:

  • Aromatic Protons (H-5, H-6): The electron-withdrawing effects of the chlorine, fluorine, and boronic acid groups will deshield the aromatic protons, shifting them downfield. The fluorine atom will introduce additional splitting (J-coupling). H-6 is expected to appear as a doublet due to coupling with the ortho-fluorine. H-5 will be a doublet of doublets due to coupling with H-6 and a smaller coupling to the meta-fluorine.

  • Propoxy Group: The methylene group attached to the oxygen (O-CH₂) will be the most downfield of the aliphatic protons due to the oxygen's deshielding effect. The other methylene and the methyl group will appear at typical upfield chemical shifts.

  • Boronic Acid Protons: The acidic protons of the B(OH)₂ group are expected to be broad and may exchange with residual water in the solvent, potentially leading to a variable chemical shift and integration. In methanol-d4, this peak may be absent due to exchange with the solvent.[1]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentPredicted Coupling Constants (J, Hz)
~160C-FJ(C-F) ≈ 250 Hz
~155C-O
~135C-B
~130C-Cl
~125C-5J(C-F) ≈ 5 Hz
~115C-6J(C-F) ≈ 20 Hz
~70O-CH₂
~22CH₂
~10CH₃

Rationale for Predictions:

  • Aromatic Carbons: The carbons directly attached to electronegative atoms (F, O, Cl) will have distinct chemical shifts. The carbon attached to fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant. The carbon attached to the boronic acid group (C-B) is often broad due to the quadrupolar nature of the boron nucleus and may be difficult to observe.

  • Propoxy Group: The chemical shifts of the propoxy carbons are predicted based on standard values for alkyl ethers.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
~ -110 to -130mJ(F-H6) ≈ 4 Hz, J(F-H5) ≈ 2 Hz

Rationale for Predictions:

  • The chemical shift of the fluorine atom is influenced by its electronic environment on the aromatic ring. The predicted range is typical for a fluorine atom on a substituted benzene ring. The multiplicity will be a multiplet due to coupling with the nearby aromatic protons. Computational methods can be used for more accurate predictions of ¹⁹F NMR chemical shifts.[2][3][4]

¹¹B NMR Spectroscopy

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Peak Shape
~28-30Broad

Rationale for Predictions:

  • Arylboronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum in the range of δ 28-30 ppm, corresponding to a trigonal planar (sp²) boron atom.[5][6] The broadness is due to quadrupolar relaxation.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock and shim D->E F Acquire spectra (1H, 13C, 19F, 11B) E->F G Fourier transform F->G H Phase and baseline correct G->H I Integrate and analyze H->I

Figure 2: General workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

    • Acquire the ¹⁹F and ¹¹B NMR spectra using appropriate parameters.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, C-O, C-F, and C-Cl bonds.

Predicted IR Data (Solid, KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200 (broad)StrongO-H stretch (boronic acid, intermolecular H-bonding)
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch (propoxy group)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1350StrongB-O stretch
~1250StrongAryl-O stretch (ether)
~1100StrongC-F stretch
~800StrongC-Cl stretch

Rationale for Predictions:

  • O-H Stretch: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H groups of the boronic acid.

  • C-H Stretches: The aromatic and aliphatic C-H stretches are expected in their characteristic regions.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to various bending vibrations and stretches, including the strong B-O, C-O, C-F, and C-Cl stretching vibrations, which are highly diagnostic for the compound's structure.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample with ~100 mg of dry KBr B Place mixture in a pellet die A->B C Press to form a transparent pellet B->C D Place pellet in the spectrometer's sample holder C->D E Acquire background spectrum (air or blank KBr pellet) D->E F Acquire sample spectrum E->F G Ratio sample spectrum against background F->G H Identify and label significant peaks G->H

Figure 3: Workflow for IR data acquisition using the KBr pellet technique.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[7]

    • Transfer the fine powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion with minimal fragmentation.[8][9]

Predicted Mass Spectrometry Data (ESI-MS)

Ionization Modem/z (calculated)Ion
Negative231.02[M-H]⁻
Positive233.04[M+H]⁺
Positive255.02[M+Na]⁺

Rationale for Predictions:

  • Molecular Ion: In negative ion mode, deprotonation of the acidic boronic acid group is expected, leading to the [M-H]⁻ ion. In positive ion mode, protonation or adduction with sodium ([M+Na]⁺) is likely.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for all chlorine-containing ions. The M+2 peak will have an intensity of approximately one-third of the M peak due to the natural abundance of ³⁷Cl.

  • Fragmentation: Tandem MS (MS/MS) experiments would likely show the loss of water from the boronic acid group and cleavage of the propoxy chain. A common fragmentation pathway for arylboronic acids is the loss of B(OH)₃.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample (e.g., 10 µg/mL) B Use a suitable solvent (e.g., methanol or acetonitrile) A->B C Infuse the sample solution into the ESI source B->C D Optimize source parameters (e.g., capillary voltage, gas flow) C->D E Acquire mass spectrum in both positive and negative ion modes D->E F Determine the m/z of the molecular ion E->F G Analyze the isotopic pattern F->G H If necessary, perform MS/MS for fragmentation analysis G->H

Figure 4: General workflow for ESI-MS data acquisition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to obtain a stable and strong signal.

    • Acquire the mass spectrum in the desired mass range, typically in both positive and negative ion modes.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M-H]⁻, [M+H]⁺, or adducts).

    • Compare the observed m/z with the calculated exact mass.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • If further structural information is required, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and analyzing the resulting fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By combining the predicted data with the provided experimental protocols and the underlying scientific principles, researchers will be well-equipped to identify and characterize this important synthetic building block. The key to successful spectroscopic analysis lies not only in the acquisition of high-quality data but also in a thorough understanding of the molecular structure and the principles of each spectroscopic technique.

References

  • Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • ResearchGate. (n.d.). Experimental and Predicted 11 B NMR Chemical Shifts (in ppm) for Selected Boron−Hydrogen Compounds. Retrieved from [Link]

  • NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved from [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

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The Strategic Utility of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Advanced Synthesis of Targeted Therapeutics

Introduction: The Ascendancy of Substituted Phenylboronic Acids in Drug Discovery

In the landscape of contemporary drug discovery, the quest for molecular entities with high potency and selectivity is paramount. Within the synthetic chemist's armamentarium, substituted phenylboronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] Among these, 4-Chloro-2-fluoro-3-propoxyphenylboronic acid represents a particularly strategic reagent. Its unique substitution pattern—a trifecta of a chloro atom, a fluoro atom, and a propoxy group—offers a nuanced combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. The presence of halogen atoms can modulate metabolic stability and target residence time, while the propoxy group can enhance lipophilicity and, consequently, cell permeability.[2] This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for employing this compound in the generation of novel therapeutics, with a particular focus on the synthesis of potent protein kinase inhibitors.

Core Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a directed ortho-metalation strategy. A common precursor is 1-chloro-3-fluoro-2-propoxybenzene. This starting material can be synthesized from commercially available precursors through standard etherification procedures. The subsequent boronation involves a lithium-halogen exchange followed by quenching with a trialkyl borate and acidic workup.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1256346-23-2
Molecular Formula C9H11BClFO3
Molecular Weight 232.44 g/mol
Appearance White to off-white solid
Experimental Protocol: Synthesis of a Related Analog, 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

Step 1: Lithiation To a solution of 2-chloro-6-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.1 eq) while maintaining the temperature below -70 °C. Stir the reaction mixture for 1-2 hours at -78 °C.

Step 2: Borylation Slowly add trimethyl borate (1.2 eq) to the reaction mixture, again ensuring the temperature remains below -70 °C. Allow the reaction to stir for an additional 1-2 hours at -78 °C.

Step 3: Hydrolysis and Isolation Quench the reaction by the slow addition of aqueous hydrochloric acid (1N). Allow the mixture to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

Step 4: Purification The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of chloroform and hexane) to afford the desired 4-chloro-2-fluoro-3-methoxyphenylboronic acid as a white solid.[4] A patent describes an isolation procedure involving the addition of sodium chloride to a water/acetonitrile mixture to facilitate layer separation, achieving a yield of over 90%.[3]

Application in the Synthesis of Potent Kinase Inhibitors

The true potential of this compound is realized in its application as a key building block for targeted therapeutics. A prime example is its use in the synthesis of a novel class of protein kinase inhibitors, as detailed in patent WO2012106540A1. These inhibitors are designed to target critical signaling pathways implicated in cancer cell proliferation and angiogenesis, such as those mediated by Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).

The general synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol adapted from established methodologies for the coupling of functionalized arylboronic acids with heterocyclic chlorides.[5][6]

Step 1: Reaction Setup In a microwave-safe reaction vial, combine the heterocyclic chloride (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

Step 2: Solvent Addition and Degassing Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

Step 3: Reaction Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 15-60 minutes. Alternatively, conventional heating at 80-110 °C for several hours can be employed. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Work-up and Purification Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Biological Activity of Synthesized Kinase Inhibitors

The strategic incorporation of the 4-chloro-2-fluoro-3-propoxyphenyl moiety has led to the discovery of potent inhibitors of several key kinases. The following table summarizes the in vitro inhibitory activity (IC₅₀) of exemplified compounds from patent WO2012106540A1.

Table 2: In Vitro Inhibitory Activity of Kinase Inhibitors Synthesized Using this compound

Compound Example (from WO2012106540A1)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
110-1001-101-101-10
21-101-10<11-10
31-10<1<1<1
41-101-10<11-10
51-10<1<1<1

Data extracted from patent WO2012106540A1. The exact structures of the compounds are detailed within the patent.

Targeted Signaling Pathways and Mechanism of Action

The kinase inhibitors synthesized using this compound are designed to interfere with key signaling cascades that drive tumor growth and angiogenesis. The primary targets, FGFR and VEGFR, are receptor tyrosine kinases that, upon activation by their respective ligands, initiate a cascade of intracellular signaling events.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central regulators of angiogenesis, the formation of new blood vessels.[7][8] In cancer, tumors co-opt this process to ensure a steady supply of nutrients and oxygen. Inhibition of VEGFR signaling can effectively starve the tumor and inhibit its growth.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (Derived from 4-Chloro-2-fluoro- 3-propoxyphenylboronic acid) Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

FGFR Signaling Pathway

Fibroblast Growth Factor (FGF) and its receptor (FGFR) play crucial roles in cell proliferation, differentiation, and migration.[9][10] Aberrant FGFR signaling is a known driver in a variety of cancers.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Kinase Inhibitor (Derived from 4-Chloro-2-fluoro- 3-propoxyphenylboronic acid) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has demonstrated its value as a key synthetic intermediate in the development of potent, next-generation kinase inhibitors. Its unique substitution pattern allows for the creation of molecules with desirable pharmacological properties, leading to compounds with low nanomolar efficacy against critical cancer targets. The synthetic accessibility of this boronic acid, coupled with the robustness of the Suzuki-Miyaura coupling, ensures its continued relevance in medicinal chemistry. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of novel medicines.

References

  • Activity flow of PDGFR signaling pathways Activity flow diagram of... - ResearchGate. Available at: [Link]

    • Schematic diagram to show vascular endothelial growth factor (VEGF)... - ResearchGate. Available at: [Link]

  • Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. Available at: [Link]

  • The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. Available at: [Link]

  • FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Schematic diagram of signaling pathways activated by growth factors... - ResearchGate. Available at: [Link]

  • Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC - NIH. Available at: [Link]

  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. Available at: [Link]

  • VEGF Signaling Pathway - ClinPGx. Available at: [Link]

  • Platelet-Derived Growth Factor (PDGF) Signaling Transduction - Sino Biological. Available at: [Link]

  • Schematic representation of the PDGF signaling pathway. The PDGF family... - ResearchGate. Available at: [Link]

  • A Network Map of FGF-1/FGFR Signaling System - PMC - NIH. Available at: [Link]

  • Mechanism of PDGFR/Tel/ETV-6 Activation - YouTube. Available at: [Link]

  • US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents.
  • Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. Available at: [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. Available at: [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC - PubMed Central. Available at: [Link]

  • Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study - RSC Publishing. Available at: [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. Available at: [Link]

  • 4-Fluoro-3-methylphenylboronic acid - Covethouse. Available at: [Link]

  • US10059714B2 - Protein kinase B inhibitors - Google Patents.
  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC. Available at: [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Publishing. Available at: [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - NIH. Available at: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls and the Role of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which joins an organoboron compound with an organohalide, is particularly vital in the fields of pharmaceutical and materials science for the construction of complex biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules and advanced materials.

This compound is a valuable and structurally complex building block. Its unique substitution pattern—featuring an electron-withdrawing chlorine and fluorine, alongside an electron-donating propoxy group—imparts distinct electronic and steric properties. This makes it an attractive reagent for the synthesis of novel compounds with potentially enhanced biological activity or specific material characteristics. Notably, the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid is a key intermediate in the synthesis of certain herbicidal compounds, highlighting the industrial relevance of this scaffold.

This document provides a comprehensive guide to the reaction conditions for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. It offers detailed protocols, explains the rationale behind experimental choices, and provides troubleshooting guidance for researchers, scientists, and professionals in drug development.

Understanding the Catalytic Cycle: A Foundation for Rational Reaction Design

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Active Pd(0) Catalyst Ar-Pd(II)-X(Ln) Oxidative Adduct Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Activated Complex Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(Ln) Di-organopalladium(II) Complex Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2) Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[1]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Optimized Reaction Parameters for this compound

The electronic and steric features of this compound—specifically the ortho-fluoro and ortho-propoxy substituents—can influence its reactivity. The electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the boronic acid, while the steric bulk of the propoxy group may affect the transmetalation step. Therefore, careful selection of the catalyst, ligand, base, and solvent is critical for a successful coupling.

Recommended Reaction Components
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) catalysts like Pd(PPh₃)₄.Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a reliable choice for less demanding couplings.
Ligand Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. For less challenging couplings, PPh₃ may suffice.These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is often necessary for activating less reactive aryl chlorides and overcoming steric hindrance.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃.These inorganic bases are effective in activating the boronic acid for transmetalation. The choice of base can be solvent-dependent, with K₃PO₄ and Cs₂CO₃ often being more soluble in organic solvents.[3]
Solvent A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio).The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a reaction vessel. B Add palladium catalyst and ligand. A->B C Purge the vessel with an inert gas (e.g., Argon or Nitrogen). B->C D Add degassed solvent system. C->D E Heat the reaction mixture with vigorous stirring. D->E F Monitor reaction progress (TLC, GC-MS, or LC-MS). E->F G Cool the reaction and perform an aqueous work-up. F->G H Extract the product with an organic solvent. G->H I Dry, concentrate, and purify by column chromatography. H->I

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

This protocol is suitable for more reactive aryl halides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide or iodide (1.0 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Round-bottom flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or microwave vial, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Procedure for Coupling with Aryl Chlorides

This protocol employs a more active catalyst system required for the less reactive aryl chlorides.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Schlenk tube or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or sealed vial, add the aryl chloride, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress. Reaction times for aryl chlorides can be longer, often 12-24 hours.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Steric hindrance.Use a pre-formed Pd(0) catalyst or a more active precatalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature.
Protodeboronation Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures.Use anhydrous solvents if the base is soluble, or minimize the amount of water. Ensure the reaction is not run for an unnecessarily long time.
Homocoupling of Boronic Acid Presence of oxygen; Inappropriate catalyst/ligand combination.Thoroughly degas all solvents and maintain a strict inert atmosphere. Screen different palladium catalysts and ligands.
Dehalogenation of Aryl Halide Certain solvents or bases can promote this side reaction.Change the solvent system or use a different, non-coordinating base.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and versatile method for the synthesis of complex biaryl structures. The electronic and steric properties of this particular boronic acid necessitate careful consideration of the reaction conditions. By selecting appropriate palladium catalysts, bulky and electron-rich phosphine ligands, suitable bases, and optimized solvent systems, high yields of the desired cross-coupled products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent 8,822,730 B2.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures.[1][2] this compound emerges as a highly valuable reagent, distinguished by its unique substitution pattern. The presence of chloro and fluoro groups on the phenyl ring imparts distinct electronic properties and can enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable traits in pharmaceutical candidates.[3][4] The propoxy group further modifies its steric and electronic profile, offering a nuanced tool for fine-tuning molecular properties.

This boronic acid is a key intermediate for creating carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This reaction is one of the most powerful and widely used methods in organic synthesis, celebrated for its mild conditions and tolerance of a broad range of functional groups.[5][6][7] The application of this compound is particularly relevant in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[2][8] This guide provides an in-depth look at the application of this building block, with a focus on detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as this compound, with an organohalide or triflate in the presence of a palladium catalyst and a base.[5][9] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]

Mechanistic Insight: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[9][10] The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)X OxAdd->PdII_Aryl  Ar¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Diaryl  Ar²B(OH)₂ + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the coupling of this compound with a representative aryl bromide. Due to the steric hindrance from the ortho-fluoro and propoxy groups, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.[12][13][14] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[15][16][17]

Materials:
  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Round-bottom flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The small amount of water often accelerates the reaction.[9]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. For less reactive aryl halides, a higher temperature may be necessary. Microwave heating can also be employed to reduce reaction times.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Workflow Diagram:

Suzuki_Workflow start Start: Assemble Reagents setup Reaction Setup: Combine solids in flask start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents heat Heat and Stir (80-100 °C) solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Continue if incomplete workup Aqueous Work-up: Dilute, Wash, Extract monitor->workup Reaction complete purify Purification: Column Chromatography workup->purify product Final Product purify->product

Sources

Optimizing Chan-Lam Coupling: A Protocol for the N- and O-Arylation of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The Chan-Lam coupling stands as a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a milder and often more accessible alternative to palladium-catalyzed methods.[1][2][3] This application note provides a detailed guide for researchers on the effective use of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid in Chan-Lam C-N and C-O cross-coupling reactions. We delve into the mechanistic underpinnings of the reaction, analyze the substrate's unique electronic characteristics, and present optimized, step-by-step protocols for coupling with amine and phenol nucleophiles. This guide is designed to equip researchers in synthetic and medicinal chemistry with the practical knowledge to successfully employ this substituted arylboronic acid, addressing potential challenges and providing a framework for systematic reaction optimization.

The Chan-Lam Coupling: Mechanistic Overview

The Chan-Lam reaction facilitates the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, typically using a copper catalyst in the presence of a base and an oxidant (often atmospheric oxygen).[2] Unlike palladium-catalyzed cross-couplings like the Buchwald-Hartwig reaction, the Chan-Lam coupling involves the coupling of two nucleophilic partners.[4] The generally accepted mechanism, while still a subject of detailed study, is proposed to follow a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.

A plausible catalytic cycle involves several key steps:

  • Transmetalation: The arylboronic acid exchanges its aryl group with a ligand on the Cu(II) catalyst.

  • Coordination & Deprotonation: The nucleophile (amine or alcohol) coordinates to the copper center, often facilitated by a base.

  • Oxidative Step: A key Cu(III) intermediate is formed.[1][2]

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the desired product and a Cu(I) species.

  • Reoxidation: The Cu(I) catalyst is reoxidized to the active Cu(II) state by an oxidant, most commonly oxygen from the air, to complete the cycle.[4]

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle Cu_II Cu(II)L₂ Cu_II_Ar Ar-Cu(II)L(NuH) Cu_II->Cu_II_Ar  ArB(OH)₂ (Transmetalation) + NuH (Coordination) Cu_III Ar-Cu(III)L(Nu) Cu_II_Ar->Cu_III Oxidation Cu_I Cu(I)L Cu_III->Cu_I Reductive Elimination Product Ar-Nu (Product) Cu_III->Product Cu_I->Cu_II O₂ (air) Reoxidation

Figure 1: A simplified representation of the Chan-Lam catalytic cycle.

Substrate Analysis: this compound

The reactivity of the arylboronic acid is heavily influenced by the electronic nature of its substituents. Understanding these effects is critical for predicting reactivity and selecting appropriate reaction conditions.

  • -Cl (Chloro) at C4: An electron-withdrawing group (EWG) through induction, deactivating the ring.

  • -F (Fluoro) at C2: A strongly electron-withdrawing group through induction, significantly deactivating the ring.

  • -OPr (Propoxy) at C3: An electron-donating group (EDG) through resonance.

The combined effect of two powerful EWGs (F and Cl) generally renders the aromatic ring electron-deficient. While the propoxy group provides some electron density, the overall character is electron-poor. Electron-deficient arylboronic acids are often considered challenging substrates in Chan-Lam couplings, potentially leading to slower reaction rates or requiring more forcing conditions.[5][6] This is attributed to a slower or less favorable transmetalation step or a change in the rate-determining step of the catalytic cycle.[6] Therefore, careful optimization is paramount.

Optimization of Reaction Parameters

A systematic approach to optimizing the reaction conditions is essential for achieving high yields with this substrate.

ParameterCommon Reagents & ConditionsRationale & Considerations for the Target Substrate
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂, CuICu(OAc)₂ is the most common and robust catalyst, often used in stoichiometric or catalytic amounts.[4] Cu(OTf)₂ can be more active but is also more sensitive. For an electron-deficient substrate, starting with a catalytic amount (10-20 mol%) of Cu(OAc)₂ is a reliable choice.
Base Pyridine, Et₃N, K₂CO₃, Cs₂CO₃A base is typically required to facilitate the deprotonation of the nucleophile.[7] Pyridine is an excellent choice as it can also act as a ligand for copper.[1] For less basic nucleophiles, a stronger inorganic base like K₂CO₃ may be beneficial.
Ligand Pyridine, 1,10-Phenanthroline, N,N-Dimethylethylenediamine (DMEDA)While many Chan-Lam reactions proceed without an added ligand (using a coordinating solvent or base), ligands can significantly improve yields, especially for challenging substrates.[8][9] If initial trials are sluggish, adding a bidentate ligand like 1,10-phenanthroline (10-20 mol%) is a standard strategy.
Solvent CH₂Cl₂, MeCN, THF, MeOH, TolueneDichloromethane (CH₂Cl₂) is a common, non-coordinating solvent.[4] For C-O couplings, care must be taken with alcohol solvents like MeOH, as competitive O-arylation of the solvent can occur.[10] MeCN or THF are good starting points.
Temperature Room Temperature (RT) to 100 °CMany Chan-Lam couplings proceed efficiently at room temperature.[3] However, given the electron-deficient nature of the substrate, mild heating (40-60 °C ) may be necessary to drive the reaction to completion.
Atmosphere Air (O₂)The reaction is conveniently run open to the air, as O₂ is the terminal oxidant required to regenerate the active Cu(II) catalyst.[2][4] No special inert atmosphere is needed.

Detailed Experimental Protocols

The following protocols provide a starting point for the C-N and C-O coupling of this compound. All reactions should be performed in a well-ventilated fume hood.

Workflow start Reagent Assembly setup Reaction Setup (Solvent, Base, Catalyst, Reagents) start->setup reaction Stir at RT or Heat (Monitor by TLC) setup->reaction workup Aqueous Workup (Dilute, Filter, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end Pure Product analysis->end

Figure 2: General experimental workflow for Chan-Lam coupling.

Protocol 1: C-N Coupling with Morpholine

Objective: To synthesize 4-(4-chloro-2-fluoro-3-propoxyphenyl)morpholine.

Materials:

  • This compound (e.g., 248.5 mg, 1.0 mmol, 1.0 equiv)

  • Morpholine (105 µL, 1.2 mmol, 1.2 equiv)

  • Copper(II) acetate, Cu(OAc)₂ (36 mg, 0.2 mmol, 20 mol%)

  • Pyridine (162 µL, 2.0 mmol, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂), 10 mL

  • 4Å Molecular Sieves (optional, ~250 mg)

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Cu(OAc)₂ (0.2 mmol), and molecular sieves (if using).

  • Reagent Addition: Add CH₂Cl₂ (10 mL) to the flask, followed by pyridine (2.0 mmol) and morpholine (1.2 mmol). The mixture will likely turn from light blue to a deep blue or green color.

  • Reaction: Leave the flask open to the air and stir the reaction vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting boronic acid should be consumed over 12-24 hours. If the reaction is sluggish, gently heat the mixture to 40 °C.

  • Workup: Once the reaction is complete, dilute the mixture with CH₂Cl₂ (20 mL) and filter it through a pad of Celite® to remove the copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% Hexanes and gradually increasing to 25% Ethyl Acetate in Hexanes) to isolate the pure product.

Protocol 2: C-O Coupling with 4-Methoxyphenol

Objective: To synthesize 1-chloro-2-fluoro-4-(4-methoxyphenoxy)-3-propoxybenzene.

Materials:

  • This compound (e.g., 248.5 mg, 1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenol (149 mg, 1.2 mmol, 1.2 equiv)

  • Copper(II) acetate, Cu(OAc)₂ (18 mg, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (36 mg, 0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous powder (276 mg, 2.0 mmol, 2.0 equiv)

  • Acetonitrile (MeCN), 10 mL

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methoxyphenol (1.2 mmol), Cu(OAc)₂ (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add MeCN (10 mL) to the flask.

  • Reaction: Stir the suspension vigorously and heat to 50-60 °C. The condenser should be open to the air.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with Ethyl Acetate (30 mL) and filter through a pad of Celite® to remove solids.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% Ethyl Acetate in Hexanes) to obtain the desired diaryl ether.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common problems and potential solutions.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or boronic acid. 2. Insufficiently basic conditions. 3. Reaction temperature too low.1. Use fresh Cu(OAc)₂. Boronic acids can dehydrate to form inactive boroxines; ensure it is a free-flowing powder.[11] 2. Switch to a stronger base (e.g., from pyridine to K₂CO₃). 3. Increase temperature in 10 °C increments (up to ~80 °C). Add a ligand (e.g., 1,10-phenanthroline) if not already present.
Recovery of Starting Boronic Acid Reaction is too slow (see above). Protodeboronation (boronic acid is converted to an arene).Increase catalyst loading (up to 30 mol%). Ensure the reaction is not completely anhydrous, as trace water can sometimes be beneficial, but excessive water can promote protodeboronation.[12]
Formation of Homocoupled Biaryl Product The boronic acid is coupling with itself. This is a common side reaction.[4]Use a slight excess of the nucleophile (1.2-1.5 equiv). Consider adding a ligand, which can sometimes suppress homocoupling.
Formation of Phenol Byproduct Oxidative hydrolysis of the boronic acid.This is often unavoidable but can be minimized by running the reaction under slightly drier conditions (e.g., using molecular sieves), though this can be a delicate balance.[12]
Difficult Purification Product and starting materials have similar polarity.Adjust the TLC eluent system to achieve better separation (ΔRf > 0.2). If co-elution is severe, consider derivatizing the crude product or using a different stationary phase for chromatography.

Conclusion

The Chan-Lam coupling is an invaluable tool for constructing C-N and C-O bonds. While the electron-deficient nature of this compound presents a moderate challenge, high yields can be achieved through the careful and systematic optimization of catalyst, base, ligand, and temperature. The protocols and troubleshooting guide provided herein offer a robust starting point for researchers to successfully incorporate this versatile building block into their synthetic programs, enabling the efficient creation of complex molecules for pharmaceutical and materials science applications.

References

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances. [Link]

  • Advancements in Chan-Lam cross-coupling reactions utilizing copper and nickel salts, Cu/Ni-incorporated polymers, and nanocomposites. CoLab. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ResearchGate. [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. [Link]

  • Asymmetric copper-catalyzed C-N cross-couplings induced by visible light. Science. [Link]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry. [Link]

  • Optimization of reaction conditions for the Chan-Lam coupling. ResearchGate. [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme. [Link]

  • Copper Promoted C-N and C-O Type Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. [Link]

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Publications. [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. [Link]

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides. ResearchGate. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances. [Link]

  • Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]

  • Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate. [Link]

  • My role in my research group currently is using Chan-Lam-(Evan)'s reaction to create a specific diaryl ether, but my yields have been consistently low. Reddit. [Link]

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Application Notes and Protocols for the Use of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Synthesis

In the landscape of contemporary drug discovery and agrochemical development, the quest for molecular scaffolds that offer precise control over physicochemical properties is paramount. 4-Chloro-2-fluoro-3-propoxyphenylboronic acid and its analogues represent a class of highly valuable synthetic intermediates. The strategic placement of chloro, fluoro, and alkoxy groups on the phenyl ring imparts a unique electronic and steric signature, which can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a target molecule.

The chlorine atom can modulate the acidity of adjacent protons and participate in halogen bonding, while the fluorine atom often enhances metabolic stability and binding affinity.[1] The propoxy group, a lipophilic moiety, can improve membrane permeability. This trifecta of substituents makes this compound a desirable building block for creating novel bioactive compounds. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl linkages that are ubiquitous in pharmaceuticals and other bioactive agents.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound (like this compound) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[3] This reaction is favored in pharmaceutical and agrochemical synthesis due to its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[2]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The process is generally understood to proceed through a three-step catalytic cycle involving a palladium(0) species.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ base Base (e.g., K₂CO₃)

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Bioactive Molecule Synthesis: A Case Study with Herbicidal Compounds

While specific examples of this compound in pharmaceutical synthesis are not widely available in public literature, its close analogues, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, have been utilized as key intermediates in the preparation of potent herbicides. This demonstrates the utility of this class of substituted phenylboronic acids in creating biologically active molecules. The protocols and principles are directly transferable to the propoxy derivative for the synthesis of other bioactive targets.

These herbicidal compounds often feature a substituted aryl group linked to a nitrogen-containing heterocycle, such as a picolinate or pyrimidine. The Suzuki-Miyaura coupling is the critical step for forging this crucial bond.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Quantity (for 1 mmol scale)Purpose
This compound1256346-23-2248.441.2 mmol, 1.2 equiv (298 mg)Arylating agent
Heteroaryl Bromide--1.0 mmol, 1.0 equivCoupling partner
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.03 mmol, 3 mol% (24.5 mg)Palladium catalyst precursor
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 mmol, 2.0 equiv (276 mg)Base
1,4-Dioxane123-91-188.115 mLSolvent
Water7732-18-518.021 mLCo-solvent
Ethyl Acetate141-78-688.11For workupExtraction solvent
Brine--For workupAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For dryingDrying agent
Silica Gel7631-86-9-For chromatographyStationary phase for purification
Experimental Workflow

Workflow start Start reagents 1. Combine Reagents - Boronic Acid - Heteroaryl Bromide - Catalyst - Base start->reagents atmosphere 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) reagents->atmosphere solvents 3. Add Solvents - Degassed 1,4-Dioxane - Degassed Water atmosphere->solvents heating 4. Reaction - Heat to 80-100 °C - Stir for 4-12 h solvents->heating monitoring 5. Monitor Progress - TLC or LC-MS heating->monitoring workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc & H₂O - Separate layers monitoring->workup Upon completion extraction 7. Extraction - Extract aqueous layer with EtOAc workup->extraction drying 8. Dry & Concentrate - Combine organic layers - Wash with brine - Dry over Na₂SO₄ - Concentrate in vacuo extraction->drying purification 9. Purification - Flash column chromatography drying->purification product Final Product purification->product

Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the heteroaryl bromide (1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe. The use of degassed solvents helps to minimize catalyst deactivation.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Catalyst: The this compound is sterically hindered due to the ortho-fluoro and ortho-propoxy substituents. For such substrates, catalysts with bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[4][5] These ligands promote the reductive elimination step and stabilize the active Pd(0) species. For particularly challenging couplings, more advanced ligands such as SPhos or XPhos may be required.[2]

  • Choice of Base: An inorganic base like potassium carbonate is commonly used. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3] The choice of base can be critical, and for less reactive coupling partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently employed. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Broader Significance in Drug Discovery

The use of organoboron compounds, particularly boronic acids and their derivatives, has expanded significantly in medicinal chemistry.[6][7] Beyond their role as synthetic intermediates, the boronic acid moiety itself can be a pharmacophore, as exemplified by the proteasome inhibitor bortezomib (Velcade®).[8][9] The ability of the boron atom to form reversible covalent bonds with active site serine or threonine residues in enzymes is a key aspect of its biological activity. Therefore, the synthesis of novel, highly substituted boronic acids like this compound is of great interest for both lead generation via cross-coupling and for direct incorporation into potential therapeutic agents.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex bioactive molecules. Its utility is primarily harnessed through the Suzuki-Miyaura cross-coupling reaction, a reliable and highly adaptable method for C-C bond formation. By understanding the reaction mechanism and making informed choices regarding catalysts, bases, and solvents, researchers can effectively utilize this reagent to construct novel molecular architectures for applications in drug discovery and agrochemical development.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Das, B. C., Das, S., De, U., & Meher, G. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ACS Omega, 7(17), 14330-14371. [Link]

  • Das, B. C., Das, S., De, U., & Meher, G. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ACS Omega. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]

  • Chudinov, M. (2022). Progress in the medical chemistry of organoboron compounds. ResearchGate. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Zhang, L., Wang, Z., & Zhang, Y. (2019). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules, 24(1), 130. [Link]

  • Hosmane, N. (2021). Organoboron Compounds. Encyclopedia.pub. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling in the Synthesis of Pharmaceuticals. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-31). Royal Society of Chemistry. [Link]

  • Grygorenko, O. O., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • Dömling, A., et al. (2012). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 17(9), 10455-10505. [Link]

  • Bhaskaran, S., Padusha, S. A. M., & Meleveetil, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(31), 9673-9694. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Găină, L. I., et al. (2020). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 10(3), 136. [Link]

  • Thangadurai, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129881. [Link]

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Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is particularly vital in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The specific substrate, 4-Chloro-2-fluoro-3-propoxyphenylboronic acid, presents a unique synthetic challenge and opportunity. Its structure, featuring a halogen for potential subsequent functionalization, a fluorine atom that can modulate physicochemical properties, and a propoxy group, makes it a valuable building block for creating complex molecules with tailored biological or material properties.[4]

This guide provides a comprehensive overview of robust catalytic systems and detailed protocols for the efficient Suzuki-Miyaura coupling of this sterically hindered and electronically modulated boronic acid. We will delve into the rationale behind catalyst and ligand selection, offer step-by-step experimental procedures, and provide a troubleshooting guide to empower researchers in achieving high-yield, reproducible results.

Understanding the Catalytic Cycle: A Foundation for Success

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6][7] A fundamental understanding of this cycle is critical for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride) to form a Pd(II) intermediate.[2][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][5][6]

The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') Ar-Pd(II)(Ar')L2->Product ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)(X)L2 ArBoronic This compound (Ar'B(OH)₂) ArBoronic->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Catalytic Systems for Coupling of this compound

The subject boronic acid presents several challenges:

  • Steric Hindrance: The ortho-fluoro and propoxy groups can sterically hinder the approach of the boronic acid to the palladium center during transmetalation.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step.[9]

To overcome these challenges, the selection of a suitable palladium precursor and, critically, a bulky and electron-rich ligand is paramount.[4][10][11] Such ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and facilitate reductive elimination.[11]

Catalytic System Palladium Precursor Ligand Key Advantages Typical Loading (mol%)
System 1: Buchwald Ligand Based Pd(OAc)₂ or Pd₂(dba)₃SPhosExcellent for sterically hindered and electron-rich/deficient aryl chlorides.[4][11]1-2% Pd, 2-4% Ligand
System 2: Trialkylphosphine Based Pd₂(dba)₃P(t-Bu)₃Highly effective for room temperature coupling of aryl chlorides.[12][13]1-2% Pd, 2-4% Ligand
System 3: N-Heterocyclic Carbene (NHC) PEPPSI™-IPr(None required)Air and moisture stable precatalyst, effective for challenging couplings.[5][14]2-5%

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide, Boronic Acid, Base, Catalyst & Ligand to an oven-dried flask. B 2. Seal with septum and purge with inert gas (Ar/N₂). A->B Inert Atmosphere C 3. Add degassed solvents via syringe. B->C Reagent Addition D 4. Heat to desired temperature with vigorous stirring. C->D Initiation E 5. Monitor reaction progress by TLC/GC-MS. D->E Monitoring F 6. Cool to RT, quench with water, and extract with organic solvent. E->F Completion G 7. Dry organic layer, filter, and concentrate under reduced pressure. F->G Isolation H 8. Purify by flash column chromatography. G->H Purification

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.[1]
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a robust starting point for coupling with various aryl and heteroaryl halides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)[1]

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[1]

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[1]

Protocol 2: Room Temperature Coupling using Pd₂(dba)₃ / P(t-Bu)₃

This protocol is advantageous when dealing with thermally sensitive functional groups.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium fluoride (KF) (3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl chloride, this compound, Pd₂(dba)₃, and the base to an oven-dried vial with a stir bar.

  • Ligand and Solvent Addition: Add a solution of P(t-Bu)₃ in degassed THF, followed by degassed water.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Due to the high activity of the catalyst, reactions are often complete within a few hours.[12]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst like PEPPSI™-IPr.
Insufficiently active baseSwitch to a stronger base such as Cs₂CO₃ or CsF. Ensure the base is finely powdered and anhydrous.
Low reaction temperatureIncrease the reaction temperature in 10-20 °C increments.
Protodeborylation Presence of water and/or acidic protonsUse anhydrous solvents and reagents. A less nucleophilic base like KF might be beneficial.[8]
Homocoupling of Boronic Acid Oxidative conditionsThoroughly degas all solvents and maintain a strict inert atmosphere.
Formation of Byproducts Catalyst decompositionEnsure the ligand-to-metal ratio is appropriate (typically 2:1 to 4:1 for monodentate ligands).

Conclusion

The efficient Suzuki-Miyaura coupling of this compound is readily achievable with careful selection of the catalytic system. The use of bulky, electron-rich phosphine ligands such as SPhos and P(t-Bu)₃ is critical for overcoming the steric and electronic challenges posed by this substrate. The protocols provided herein serve as a robust foundation for researchers to successfully synthesize a wide array of valuable biaryl compounds. As with any chemical reaction, empirical optimization for each specific substrate combination will ultimately lead to the highest yields and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2004 , 126 (43), 13154–13155. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, G.; et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Org. Biomol. Chem., 2020 , 18, 5644-5653. [Link]

  • Kuhn, M.; et al. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chem., 2016 , 18, 5664-5669. [Link]

  • Boruah, P. R.; et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Adv., 2015 , 5, 103937-103940. [Link]

  • Benchchem.
  • Hassan, J.; et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chem. Rev., 2002 , 102 (5), 1359–1470. [Link]

  • Liu, S.; et al. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Org. Biomol. Chem., 2014 , 12, 4134-4143. [Link]

  • Boruah, P. R.; et al. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Adv., 2015 , 5, 103937-103940. [Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc., 2000 , 122 (17), 4020–4028. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

  • Fantoni, T.; et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front., 2025 , Advance Article. [Link]

  • Essehli, R. Ligand electronic influence in Pd-catalyzed C-C coupling processes. PhD Thesis, Université de Lyon, 2013. [Link]

  • Billingsley, K.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Vis. Exp., 2008 , (21), 939. [Link]

  • Liu, W.; et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chem. Commun., 2014 , 50, 3773-3776. [Link]

  • Chan, C.-W.; et al. Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Asian J. Org. Chem., 2016 , 5 (10), 1260-1268. [Link]

  • Yin, J.; et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Org. Lett., 2006 , 8 (22), 5029–5032. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube, 2024. [Link]

  • Miyaura, N.; Suzuki, A. Organoborane coupling reactions (Suzuki coupling). J. Organomet. Chem., 2002 , 653 (1-2), 54-57. [Link]

  • Korenaga, T.; et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Org. Lett., 2005 , 7 (22), 4915-4917. [Link]

  • Benchchem. A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.

Sources

Troubleshooting & Optimization

low yield in Suzuki coupling with 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Low Yield in Suzuki Coupling with 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide in-depth troubleshooting strategies and practical solutions for researchers encountering low yields in Suzuki-Miyaura coupling reactions involving the sterically hindered and electronically complex substrate, this compound. Our approach moves beyond simple procedural lists to explain the chemical reasoning behind each recommendation, empowering you to make informed decisions for reaction optimization.

Troubleshooting Guide: Low Yields with a Substituted Phenylboronic Acid

The structure of this compound presents a classic challenge for the Suzuki-Miyaura coupling. The combination of ortho-substituents (F, OPr) creates significant steric hindrance around the boronic acid, while the electron-withdrawing nature of the halogens (F, Cl) deactivates the ring system. These factors can impede key steps in the catalytic cycle, leading to low conversion and the formation of side products.

Q1: I'm getting a very low yield with this compound. What are the most probable causes?

A1: Low yields with this specific substrate typically stem from a combination of four primary issues:

  • Steric Hindrance: The ortho-fluoro and ortho-propoxy groups physically block the palladium center from efficiently approaching the boronic acid. This severely slows down the transmetalation step, which is often the rate-limiting step in such couplings. Low yields are a common result when ortho-disubstituted arylboronic acids are used due to this steric clash.[1]

  • Protodeboronation: This is a major side reaction where the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom, effectively destroying your starting material. This process is accelerated by ortho-substituents and aqueous basic conditions.[1][2]

  • Suboptimal Catalyst-Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The ligand's structure is critical for stabilizing the palladium center and facilitating the difficult steps of the catalytic cycle.[3]

  • Ineffective Base or Solvent: The choice of base is crucial for activating the boronic acid to form the boronate species required for transmetalation.[4][5] An inappropriate base or solvent system can fail to promote this activation or can exacerbate side reactions like protodeboronation.

Below is a diagram illustrating the key challenge within the Suzuki catalytic cycle for this substrate.

Suzuki_Cycle cluster_challenge Primary Challenge Area Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (Rate-Limiting Step) PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²-B(OH)₂ (Your Substrate) Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate + Base SideReaction Protodeboronation (Yield Loss) BoronicAcid->SideReaction H₂O, Base Base Base (e.g., K₃PO₄) Boronate->Transmetalation ArylHalide Ar¹-X

Caption: Suzuki cycle highlighting challenging steps.
Q2: How can I overcome the steric hindrance from the ortho groups?

A2: The key is to use a catalyst system specifically designed for hindered substrates. This involves selecting a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.

  • Expert Insight: Bulky ligands promote the formation of a highly reactive 14-electron monoligated L₁Pd(0) species. This less-coordinated palladium center is more accessible to the hindered boronic acid and accelerates both the oxidative addition and the crucial reductive elimination steps.[6]

  • Recommended Ligands:

    • Buchwald-type Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are industry standards for challenging couplings. They possess the ideal combination of bulk and electron-donating ability. SPhos, in particular, has shown unprecedented activity for preparing extremely hindered biaryls.[7]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong sigma-donors that form very stable palladium complexes. They are highly effective for coupling unreactive aryl chlorides and sterically demanding partners.[4][8]

Ligand TypeRecommended ExamplesKey Advantage for This Coupling
Biarylphosphines SPhos, XPhos, RuPhosExcellent for promoting fast reductive elimination and coupling hindered substrates.[7]
NHCs IPr, IMesForms highly stable and active catalysts, particularly effective for aryl chlorides.[4]
Q3: I suspect protodeboronation is consuming my boronic acid. How can I minimize it?

A3: This is a very common and often underestimated problem. Electron-withdrawing groups and ortho-substituents, both present in your molecule, are known to accelerate this unwanted side reaction.[1]

Here are the most effective strategies to combat protodeboronation:

  • Use a Non-Aqueous, Milder Base: Switch from strong aqueous bases (like NaOH or Ba(OH)₂) to weaker, often anhydrous, bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are basic enough to form the active boronate species but minimize the water concentration that drives hydrolysis.[1]

  • Employ Anhydrous Conditions: Ensure your solvent is thoroughly dry and run the reaction under an inert atmosphere (Argon or Nitrogen). While some Suzuki protocols use water as a co-solvent, it can be detrimental for sensitive substrates.

  • The "Slow-Release" Strategy (Boronate Esters): Convert your boronic acid into a more stable derivative, such as a pinacol or MIDA boronate ester. These esters are more resistant to premature protodeboronation and slowly hydrolyze in situ to release the active boronic acid for the catalytic cycle.[2] This is arguably the most robust solution for highly sensitive boronic acids.[9]

Q4: My coupling partner is an unreactive aryl chloride. What specific conditions are required?

A4: Coupling aryl chlorides is significantly more difficult than bromides or iodides because the C-Cl bond is much stronger, making the oxidative addition step very slow.[8] Success requires a highly active catalyst system.

  • Catalyst System: This is where the bulky, electron-rich ligands mentioned in Q2 become essential. Systems like Pd₂(dba)₃ / SPhos or Pd(OAc)₂ / IPr-HCl (with base to form the NHC in situ) are specifically designed for this purpose.[4][8]

  • Base Selection: Stronger bases are often required to facilitate the catalytic cycle with chlorides. K₃PO₄ is a common and effective choice.

  • Higher Temperatures: Reactions involving aryl chlorides typically require more thermal energy. Temperatures in the range of 80-110 °C are common, using high-boiling solvents like dioxane, toluene, or DMF.

Experimental Protocols
Protocol 1: General Starting Point for a Challenging Suzuki Coupling

This protocol is a robust starting point for coupling this compound with an aryl bromide.

  • Reagent Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 eq.), this compound (1.5 eq.), SPhos (3 mol%), and Pd₂(dba)₃ (1.5 mol%).

  • Add Base: Add powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon for 5-10 minutes.

  • Add Solvent: Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to Pinacol Boronate Ester

This protocol protects the boronic acid from protodeboronation prior to the coupling reaction.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in anhydrous THF.

  • Dehydration: Add anhydrous magnesium sulfate (MgSO₄) and stir the mixture at room temperature for 2-4 hours.

  • Isolation: Filter off the MgSO₄ and rinse with THF. Concentrate the filtrate in vacuo. The resulting pinacol ester can often be used directly in the Suzuki coupling (Protocol 1, replacing the boronic acid) without further purification.

Troubleshooting Flowchart

Sources

purification of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this crucial building block.

Introduction

This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount for the success of subsequent synthetic steps, directly impacting reaction yields, impurity profiles of the final compounds, and ultimately, the integrity of your research. This guide provides practical, field-proven insights to help you navigate the common pitfalls associated with its purification from a crude reaction mixture.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound, providing explanations and actionable solutions.

Issue 1: Low Purity After Initial Extraction

Q: I've performed an aqueous workup of my reaction mixture, but my crude this compound is still showing significant impurities by NMR/HPLC. What are the likely culprits and how can I improve the initial cleanup?

A: This is a common challenge. The impurities could be unreacted starting materials, byproducts, or the boronic acid anhydride. Here’s a systematic approach to enhance the purity of your initial extraction:

  • Understanding the Impurities: The primary impurities in the synthesis of arylboronic acids often include starting materials and homo-coupled byproducts. Additionally, boronic acids can dehydrate to form cyclic boroxines (anhydrides), which can complicate purification.[1]

  • Optimized Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be converted to their corresponding boronate salts with a basic wash.[1][2] This allows for their separation from non-acidic organic impurities.

    Detailed Protocol for Enhanced Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Extract the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The this compound will move into the aqueous layer as its water-soluble boronate salt.[2][3]

    • Separate the aqueous layer and wash it with the same organic solvent to remove any remaining non-acidic impurities.

    • Carefully acidify the aqueous layer with a 2-4 M solution of hydrochloric acid (HCl) to a pH of 2-3 while stirring in an ice bath. This will precipitate the purified boronic acid.

    • Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum.

    Causality: This method is effective because the change in polarity of the boronic acid upon salt formation allows for its selective transfer between immiscible liquid phases, leaving behind neutral organic impurities.

Issue 2: Difficulty with Crystallization

Q: I'm struggling to crystallize my this compound. It either oils out or the purity doesn't improve significantly. What should I try?

A: Crystallization can be challenging, but it is a powerful purification technique when optimized. Here are several strategies:

  • Solvent Selection is Key: The ideal recrystallization solvent (or solvent system) is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For arylboronic acids, common solvents to screen include:

    • Single Solvents: Hot water, ethanol, or acetonitrile can be effective.[4]

    • Solvent/Anti-Solvent Systems: A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[5][6]

  • Seeding: If you have a small amount of pure material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystal formation.[5]

  • Trituration: If your material is an oil or an amorphous solid, trituration can be effective. This involves stirring the crude product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Hexanes or a mixture of diethyl ether and hexanes are good starting points.[5]

Issue 3: Product Degradation or Loss on Silica Gel Chromatography

Q: When I try to purify my boronic acid using standard silica gel chromatography, I get low recovery and see signs of decomposition. What's happening and how can I prevent it?

A: This is a well-documented issue with boronic acids on silica gel. The acidic nature of silica can lead to degradation, and the Lewis acidic boron can interact strongly with the silanol groups, causing streaking and poor recovery.[7][8]

  • Solutions:

    • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel for the chromatography of boronic acids.[5]

    • Passivation of Silica Gel: You can "deactivate" the silica gel by adding a small amount of a modifier to your eluent, such as a tiny amount of acetic acid or triethylamine, depending on the stability of your compound.[5]

    • Boric Acid Impregnated Silica Gel: A more advanced technique involves treating the silica gel with a boric acid solution before packing the column. This can suppress the over-adsorption of boronic esters and may be beneficial for boronic acids as well.[7][9]

    • Reversed-Phase Chromatography (RP-HPLC): For high-purity requirements, preparative RP-HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) can provide excellent separation.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place in a tightly sealed container.[12] It is stable under recommended storage conditions.[12] Avoid exposure to moisture to prevent the formation of the boroxine anhydride. For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) is advisable.

Q2: What are the common analytical techniques to assess the purity of this compound?

A2: The purity of this compound is typically assessed by a combination of the following methods:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be used to determine the purity and identify impurities.[10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in identifying impurities.[11]

  • Titration: As a weak acid, the purity of a boronic acid can be determined by titration with a standardized solution of a strong base like sodium hydroxide.[14]

Q3: Can I use this compound directly from the reaction mixture without purification?

A3: It is generally not recommended. While some robust reactions might tolerate crude reagents, using unpurified boronic acid can lead to lower yields, the formation of difficult-to-remove byproducts, and inconsistent results.[5] The presence of impurities can also interfere with the catalytic cycle of cross-coupling reactions.

Q4: My boronic acid appears to be a fluffy white solid, but the melting point is broad. Is this normal?

A4: A broad melting point often indicates the presence of impurities or the boroxine anhydride. Boronic acids can lose water upon heating to form the cyclic trimer (boroxine), which will have a different melting point.[1] A pure boronic acid should have a sharp melting point. If you observe a broad melting range, further purification is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., acetonitrile or an ethanol/water mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification via Salt Formation and Extraction

  • Dissolve the crude product in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Extract the EtOAc solution with 1M NaOH (aq).

  • Separate the aqueous layer (containing the boronate salt) and wash it with EtOAc.

  • Cool the aqueous layer in an ice bath and acidify with 2M HCl (aq) until the boronic acid precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum.[15]

Visualization

Purification Workflow Diagram

PurificationWorkflow cluster_crude Crude Reaction Mixture cluster_purification Purification Strategies cluster_pure Purified Product Crude Crude 4-Chloro-2-fluoro-3- propoxyphenylboronic acid Extraction Acid-Base Extraction (NaOH/HCl) Crude->Extraction Crystallization Recrystallization (e.g., Acetonitrile/Water) Crude->Crystallization Chromatography Chromatography (Neutral Alumina or RP-HPLC) Crude->Chromatography Pure Pure 4-Chloro-2-fluoro-3- propoxyphenylboronic acid Extraction->Pure Crystallization->Pure Chromatography->Pure

Caption: A flowchart illustrating the primary purification pathways for this compound from the crude reaction mixture.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved from [Link]

  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3). Retrieved from [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Retrieved from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Boronic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012, March 16). Retrieved from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1). Retrieved from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2). Retrieved from [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. (2023, March 9). Retrieved from [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • (PDF) Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System - ResearchGate. (2025, August 9). Retrieved from [Link]

  • RU2014106990A - METHODS FOR ISOLATING 4-CHLORO-2-FLUOR-3-SUBSTITUTED-PHENYLBORONIC ACIDS - Google Patents. (n.d.).
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem. (n.d.). Retrieved from [Link]

  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Preventing Homocoupling of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to diagnose and suppress the homocoupling of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid, a common and yield-reducing side reaction in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem?

A1: Homocoupling is a pervasive side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (Ar-B(OH)₂) react with each other to form a symmetrical biaryl byproduct (Ar-Ar). This process is detrimental for several reasons: it consumes your valuable boronic acid, lowers the yield of the desired unsymmetrical cross-coupled product, and introduces a often difficult-to-remove impurity, complicating downstream purification.

Q2: What are the primary chemical pathways that cause homocoupling?

A2: There are two principal mechanistic pathways responsible for the majority of homocoupling incidents:

  • Oxygen-Mediated Oxidative Homocoupling: This is the most common cause.[1] Dissolved oxygen in the reaction solvent reacts with the active Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂).[2][3][4] This peroxo species is a potent oxidant that then engages in a catalytic cycle with two molecules of the boronic acid to generate the homocoupled product.[3][5][6] This pathway is particularly problematic if the reaction is not performed under a strictly inert atmosphere.

  • Pd(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), any free Pd(II) species can react directly with two equivalents of the boronic acid.[7] In this process, the boronic acid acts as both a nucleophile and a reducing agent, producing the homocoupled dimer and the active Pd(0) catalyst required for the main Suzuki cycle.[8] While this pathway generates the active catalyst, it does so at the expense of your starting material.

Q3: Is this compound especially prone to homocoupling?

A3: Yes, it is likely more susceptible than simple or electron-rich arylboronic acids. The phenyl ring is substituted with two electron-withdrawing halogens (chloro and fluoro groups). Electron-deficient arylboronic acids are known to be more challenging coupling partners.[9][10] They tend to undergo the crucial transmetalation step in the desired Suzuki-Miyaura cycle more slowly.[11] This kinetic sluggishness provides a larger window of opportunity for competing side reactions, like oxidative homocoupling, to occur.

Q4: What is the single most critical experimental parameter to control to prevent homocoupling?

A4: Rigorous exclusion of oxygen. Given that the primary homocoupling pathway is mediated by a palladium-peroxo complex formed from dissolved O₂, ensuring a truly inert atmosphere is the highest-impact action you can take.[1][8] Standard purging with an inert gas is often insufficient; more robust degassing techniques are required for sensitive substrates.[12]

Q5: Are there alternative reagents I can use, like a boronic ester, to improve stability and reduce side reactions?

A5: Absolutely. This is an advanced and highly effective strategy. Unstable boronic acids can be converted into more robust derivatives that participate in "slow-release" cross-coupling.[13][14] Air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) adducts can be used.[13][15] Under the aqueous basic conditions of the Suzuki reaction, these complexes slowly hydrolyze to release the free boronic acid at a low, steady concentration. This minimizes the accumulation of the boronic acid in the reaction mixture, thereby suppressing bimolecular side reactions like homocoupling and protodeboronation.[13][16]

Troubleshooting Guide: High Homocoupling Observed

If your reaction analysis (LC-MS, GC, NMR) shows a significant peak corresponding to the symmetrical dimer (bis(4-chloro-2-fluoro-3-propoxyphenyl)), follow this systematic guide to diagnose and resolve the issue.

Initial Diagnosis Workflow

Use the following decision tree to identify the most likely cause of excessive homocoupling in your experiment.

G start High Homocoupling Detected q1 How was the reaction degassed? start->q1 a1_sparge Simple Purge / Sparge q1->a1_sparge Sub-optimal a1_fpt Freeze-Pump-Thaw / Vacuum Sonication q1->a1_fpt Optimal action1 ACTION: Implement rigorous degassing. See Protocol 1. a1_sparge->action1 q2 What is the Palladium source? a1_fpt->q2 a2_pd2 Pd(II) Precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) q2->a2_pd2 Prone to homocoupling a2_pd0 Pd(0) Precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) q2->a2_pd0 Preferred action2 ACTION: Switch to a Pd(0) source OR add a mild reducing agent. See Protocol 2. a2_pd2->action2 q3 Are reaction parameters optimized? a2_pd0->q3 action3 ACTION: Screen bulky, electron-rich ligands and optimize base/solvent. See Protocol 3 & Table 2. q3->action3 Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 LₙPd(0) OA Oxidative Addition (Ar¹-X) Pd0->OA PdII_complex LₙPd(II)(Ar¹)(X) OA->PdII_complex Transmetalation Transmetalation (Ar²-B(OH)₂) PdII_complex->Transmetalation PdII_biaryl LₙPd(II)(Ar¹)(Ar²) Transmetalation->PdII_biaryl RE Reductive Elimination PdII_biaryl->RE Product Product (Ar¹-Ar²) RE->Product Product->Pd0 Pd0_homo LₙPd(0) O2_reaction + O₂ Pd0_homo->O2_reaction Peroxo LₙPd(O₂) O2_reaction->Peroxo Boronic1 + Ar²-B(OH)₂ Peroxo->Boronic1 Intermediate1 Intermediate Boronic1->Intermediate1 Boronic2 + Ar²-B(OH)₂ Intermediate1->Boronic2 Red_Elim_Homo Reductive Elimination Boronic2->Red_Elim_Homo Homocoupling_Product Homocoupled Dimer (Ar²-Ar²) Red_Elim_Homo->Homocoupling_Product

Sources

optimizing base and solvent for 4-Chloro-2-fluoro-3-propoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for reactions involving 4-Chloro-2-fluoro-3-propoxyphenylboronic acid . As Senior Application Scientists, our goal is to blend rigorous scientific principles with practical, field-tested advice to ensure the success of your experiments.

Introduction: Understanding this compound

This compound is a highly functionalized building block crucial in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing ortho-fluoro group, a 4-chloro substituent, and a 3-propoxy group—imparts specific electronic and steric properties that can be both advantageous for targeting novel chemical space and challenging for synthetic execution. The ortho-fluoro substituent, in particular, increases the Lewis acidity of the boron center but also introduces significant steric hindrance, which can complicate standard reaction protocols.[1][2][3]

This guide is structured to address the most common challenges encountered when using this reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: How do the substituents on this compound affect its reactivity in Suzuki-Miyaura coupling?

The electronic and steric nature of the substituents creates a unique reactivity profile:

  • 2-Fluoro Group (ortho): This strongly electron-withdrawing group increases the Lewis acidity of the boronic acid.[1][4][5] This can facilitate the formation of the reactive boronate species required for transmetalation. However, its position introduces significant steric bulk around the reaction center, which can hinder the approach of the palladium complex.[6]

  • 4-Chloro Group: This electron-withdrawing group further increases the acidity of the boronic acid. Electron-deficient arylboronic acids can be more susceptible to a key side reaction known as protodeboronation.[7]

  • 3-Propoxy Group: This is a moderately electron-donating group. Its electronic contribution is somewhat offset by the powerful withdrawing effects of the halogens, but its steric footprint adds to the overall bulk of the molecule.

Q2: What is the fundamental role of the base in reactions with this boronic acid?

The base is not merely a pH modifier; it is a critical activator in the Suzuki-Miyaura catalytic cycle.[8][9] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex, such as RB(OH)₃⁻.[10][11] This anionic boronate species is significantly more reactive and readily undergoes transmetalation with the palladium(II) intermediate, which is often the rate-limiting step of the reaction.[12][13] The choice of base is therefore critical to success.

Q3: What is protodeboronation and why is it a major concern with this substrate?

Protodeboronation is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[14] This reagent is particularly susceptible due to its electron-deficient aromatic ring. The reaction is often promoted by strong bases, the presence of water (which acts as a proton source), and elevated temperatures.[14][15][16] You can identify this side product by mass spectrometry, where you will see a mass corresponding to 1-chloro-3-fluoro-2-propoxybenzene.

Q4: What are the recommended storage conditions for this compound?

Like many boronic acids, this compound is sensitive to moisture and can undergo dehydration to form an inactive cyclic trimer (boroxine). It should be stored in a tightly sealed container in a dry, cool place (2-8°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to ensure its long-term stability and reactivity.[17][18][19]

Q5: Which analytical techniques are best for monitoring reaction progress?

Real-time reaction monitoring is crucial for optimizing conditions and minimizing side reactions.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative monitoring of the consumption of starting materials and formation of the product.[20]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for quantitative analysis. It allows for accurate tracking of the desired product, starting materials, and key side products like the protodeboronated arene and homocoupled biaryl.[15][21]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Also effective, particularly for identifying volatile byproducts.

Troubleshooting Guide for Suzuki-Miyaura Reactions

This section addresses specific experimental failures in a direct question-and-answer format.

Problem Encountered Potential Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Yield 1. Inactive Catalyst: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst.[15] 2. Suboptimal Ligand: The ligand is not bulky or electron-rich enough to facilitate oxidative addition and reductive elimination for this sterically hindered substrate.[22] 3. Ineffective Base/Solvent System: The chosen base is not strong enough or soluble enough to form the reactive boronate, or the solvent does not support the catalytic cycle.[15][23]1. Use a Modern Precatalyst: Switch to an air-stable, well-defined Pd(II) precatalyst like a Buchwald G3 or G4 palladacycle. These readily form the active Pd(0) catalyst under the reaction conditions.[15] 2. Screen Bulky, Electron-Rich Ligands: For sterically demanding couplings, ligands like XPhos, SPhos, or RuPhos are essential. Their large steric bulk promotes the final reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition.[22][24] 3. Systematic Screening: Screen a matrix of bases and solvents. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective. Pair it with an appropriate solvent like Dioxane/H₂O, Toluene, or 2-MeTHF.[24]
Significant Protodeboronation 1. Base-Induced Decomposition: The base may be too strong or the reaction may contain too much water, accelerating the protonolysis of the C-B bond.[14] 2. High Temperature / Long Reaction Time: Prolonged exposure to heat in a basic, aqueous medium increases the rate of protodeboronation.1. Use a Milder Base or Anhydrous Conditions: Switch to a weaker base like K₂CO₃ or KF. Running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can significantly suppress this side reaction.[15][16] 2. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol ester (see Protocol 2). Boronic esters are less prone to protodeboronation and release the boronic acid slowly under the reaction conditions.[16][25] 3. Minimize Reaction Time: Monitor the reaction closely by LC-MS and work it up as soon as the limiting reagent is consumed.[26]
Homocoupling is a Major Side Product 1. Oxygen Contamination: The presence of O₂ can lead to oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[15][24]1. Rigorous Degassing: Ensure all solvents (including water) are thoroughly degassed using methods like sparging with argon for 30-60 minutes or three freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[15]
Reaction Stalls or is Sluggish 1. Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent system, leading to poor reaction kinetics. 2. Catalyst Poisoning: If the coupling partner is a nitrogen-containing heterocycle, it may coordinate to the palladium center and inhibit catalysis.1. Solvent Screening: Test alternative solvent systems to improve solubility. Common choices include 1,4-dioxane, 2-MeTHF, toluene, or DMF, often with water as a co-solvent.[24][27] 2. Use a More Robust Catalyst System: Highly active Buchwald-type catalyst systems are often more resistant to poisoning and can overcome sluggish reactivity.[22]

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the reaction, highlighting the crucial role of the base in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdXL2 Ar-Pd(II)-X Oxidative Addition Complex Pd0->ArPdXL2 Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdXL2 Transmetalation Ar-Pd(II)-R Transmetalation Complex ArPdXL2->Transmetalation Transmetalation Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Activated Boronate Boronic->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product conversion.

Troubleshooting_Workflow Start Problem: Low or No Yield CheckByproducts Analyze Crude by LC-MS: Any Side Products? Start->CheckByproducts Protodeboronation Protodeboronation Observed? CheckByproducts->Protodeboronation Homocoupling Homocoupling Observed? CheckByproducts->Homocoupling NoSideProducts Mainly Unreacted Starting Material CheckByproducts->NoSideProducts Protodeboronation->Homocoupling No Sol_Proto Solution: 1. Use Milder Base (K₂CO₃) 2. Use Anhydrous Solvent 3. Switch to Pinacol Ester Protodeboronation->Sol_Proto Yes Homocoupling->NoSideProducts No Sol_Homo Solution: 1. Rigorously Degas Solvents 2. Ensure Inert Atmosphere Homocoupling->Sol_Homo Yes Sol_Stalled Solution: 1. Screen Bulky Ligands (XPhos) 2. Use Active Precatalyst (G3/G4) 3. Screen Solvents/Bases 4. Increase Temperature NoSideProducts->Sol_Stalled

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Challenging Substrate

This protocol employs a robust catalyst system well-suited for sterically hindered and electron-deficient boronic acids.[15]

Materials:

  • Aryl Halide (e.g., a substituted aryl bromide, 1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Base: Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Solvent: 1,4-Dioxane and Water (degassed, typically in a 4:1 to 10:1 ratio)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.02 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated aluminum heating block or oil bath set to 80–110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by LC-MS or TLC.[15][20]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Protocol 2: Preparation of the Pinacol Ester to Mitigate Protodeboronation

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.[25]

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or containing activated 4Å molecular sieves), add the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Dissolution: Add enough anhydrous toluene to dissolve the solids upon heating.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki-Miyaura coupling reaction (as described in Protocol 1, often with anhydrous conditions).

References

  • Carrow, B. P., & Hartwig, J. F. (2014). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society.
  • Funes-Ardoiz, I., & Maseras, F. (2018). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sporzyński, A., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Advion. (n.d.). Suzuki Reaction Monitoring.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Ishihara, K., et al. (2015). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry.
  • Hein, J. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Hein, J. E. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry.
  • Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Ramesh, R., et al. (2017). Effect of solvent on the Suzuki reaction.
  • Wang, L., et al. (2015). Effect of solvent on the cross-coupling reaction.
  • LookChem. (n.d.).
  • Rob, J. C., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
  • Polański, J., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules.
  • AstaTech. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • Wikipedia. (n.d.).
  • Reddit r/Chempros. (2024). For the pro's (Suzuki).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • D'Augustin, M., et al. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • ECHEMI. (n.d.). 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid.
  • Smolecule. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
  • Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews.
  • Varghese, J., et al. (2010). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development.
  • Nolan, S. P., et al. (2007). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Dalton Transactions.
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Li, J., & Wang, Y. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Reddit r/Chempros. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
  • CymitQuimica. (n.d.). This compound.

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Technical Support Center: Troubleshooting Protodeboronation of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-Chloro-2-fluoro-3-propoxyphenylboronic acid in their synthetic workflows. As a highly functionalized building block, this reagent is invaluable, particularly in Suzuki-Miyaura cross-coupling reactions. However, its electron-deficient nature and substitution pattern make it susceptible to a common and often frustrating side reaction: protodeboronation.

This document provides a comprehensive, experience-driven resource to understand, diagnose, and mitigate this issue, ensuring the success and reproducibility of your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the use of this compound.

Q1: What is protodeboronation, and why is this specific boronic acid so prone to it?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] The propensity of this compound to undergo this reaction is due to its electronic and structural features. The aromatic ring is substituted with two electron-withdrawing halogens (Cl and F), which increases the electrophilicity of the carbon atom attached to the boron. Furthermore, the presence of an ortho-fluoro substituent can accelerate base-catalyzed decomposition pathways.[2][3]

Q2: My analysis (GC-MS/LC-MS) shows a major byproduct with a mass corresponding to 1-chloro-3-fluoro-2-propoxybenzene. Is this protodeboronation?

A: Yes, that is the classic signature of protodeboronation for this reagent. This byproduct is the result of the boronic acid group [-B(OH)₂] being replaced by a proton (H+), most likely from the solvent (e.g., water) or other protic sources in your reaction mixture.[4] Its presence directly correlates with the loss of your boronic acid starting material and is a clear indicator that the rate of this undesired side reaction is competing with or exceeding the rate of your desired cross-coupling reaction.

Q3: What are the first three things I should change in my Suzuki coupling protocol to reduce this byproduct?

A: To immediately address the issue, focus on these three critical parameters:

  • Change Your Base: Switch from strong bases like sodium or potassium hydroxide (NaOH, KOH) to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices as they are less likely to accelerate protodeboronation.[4][5]

  • Lower the Temperature: High temperatures dramatically increase the rate of protodeboronation.[4] Attempt the reaction at a lower temperature, for instance, 60-80 °C. The use of a highly active modern catalyst system will often make lower temperatures feasible.[4]

  • Boost Your Catalyst's Speed: Use a highly active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[4][6] The goal is to make the Suzuki coupling kinetically so fast that it significantly outpaces the slower protodeboronation side reaction.

Q4: Can this reagent decompose during storage? How should I handle it?

A: Yes, like many boronic acids, it can degrade over time if not stored properly.[5] To ensure its integrity, store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[7][8] Avoid exposure to moisture and air. For stock solutions, preparing them fresh is ideal. If a stock solution must be stored, use an anhydrous solvent and keep it under argon or nitrogen; adding a small amount of a stabilizing acid like trifluoroacetic acid (10 mol%) can prevent premature decomposition before it is added to a basic reaction mixture.[2][3]

Section 2: The Science of Protodeboronation—A Deeper Dive

Understanding the mechanism is key to rationally designing experiments that avoid this pitfall. In a typical Suzuki-Miyaura coupling, your boronic acid exists in a delicate balance between productive and destructive pathways.

2.1 The Competing Pathways

The success of your reaction depends on favoring the kinetics of the Suzuki-Miyaura catalytic cycle over the protodeboronation pathway.

G Start This compound + Aryl Halide Suzuki Desired Suzuki-Miyaura Cross-Coupling Product Start->Suzuki   Productive Pathway (Fast & Efficient Catalyst) Protodeboronation Undesired Protodeboronation Byproduct Start->Protodeboronation   Destructive Pathway (High Temp, Strong Base) Conditions Reaction Conditions (Pd Catalyst, Base, Solvent, Temp)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

2.2 Mechanism of Base-Catalyzed Protodeboronation

For electron-deficient arylboronic acids, the base-catalyzed pathway is the most significant threat. The reaction is highly pH-dependent.[9] Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form, [ArB(OH)₃]⁻. This anion is then susceptible to protonolysis.[2][9] Modern mechanistic studies suggest this can proceed through a concerted mechanism where a proton source (like water) delivers a proton to the ipso-carbon at the same time the C-B bond cleaves.[2][10][11]

G cluster_0 Base-Catalyzed Protodeboronation BA Ar-B(OH)₂ (Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Boronate Anion) BA->Boronate + OH⁻ TS [H₂O---Ar---B(OH)₃]⁻ (Transition State) Boronate->TS + H₂O Product Ar-H (Protodeboronated Product) + B(OH)₄⁻ TS->Product C-B Cleavage

Caption: Simplified mechanism of base-catalyzed protodeboronation.

2.3 Critical Factors Influencing Reaction Rates

The key to success is to manipulate reaction conditions to accelerate the Suzuki coupling while decelerating protodeboronation.

ParameterEffect on Suzuki Coupling RateEffect on Protodeboronation RateRecommendation for Minimizing Protodeboronation
Base Strength Increases with stronger base (up to a point)Increases dramatically with strong base (high pH)[4]Use mild bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF).[6]
Temperature Increases with temperatureIncreases significantly with temperature[12]Operate at the lowest effective temperature (e.g., 60-80 °C).
Catalyst Activity Increases with more active catalyst/ligand systemUnaffected directly, but slow coupling gives it more time to occurUse a high-activity system (e.g., XPhos/GPhos precatalysts) to ensure coupling is rapid.[4]
Water Content Can be beneficial in some biphasic systemsIncreases as water is the primary proton source[5]Use anhydrous solvents or minimize water content where possible.
Oxygen Can deactivate Pd(0) catalyst, slowing the reactionCan promote oxidative degradation pathways[5][13]Thoroughly degas all solvents and maintain an inert atmosphere.[6]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Kinetic Control

Strategy: The primary goal is to make the desired cross-coupling reaction kinetically favored, meaning it happens much faster than the undesired protodeboronation.

Problem: Low yields of the desired biaryl product with significant formation of 1-chloro-3-fluoro-2-propoxybenzene.

This protocol provides a robust starting point designed to minimize protodeboronation.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • This compound (1.2 - 1.5 eq.)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Solvent: 1,4-Dioxane/Water (10:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.

  • Reaction Setup:

    • To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, boronic acid, and K₃PO₄.

    • If working on a benchtop, evacuate and backfill the flask with argon three times. If using a glovebox, this step is unnecessary.

    • In the glovebox or under a positive flow of argon, add the palladium precatalyst.

    • Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to a moderate temperature (start with 80 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour). Check for the consumption of the limiting aryl halide and the formation of both your desired product and the protodeboronated byproduct.

    • If the reaction is sluggish, incrementally increase the temperature (e.g., to 90 °C), but avoid exceeding 100 °C if possible.

  • Work-up and Purification:

    • Once the reaction is complete (or has stalled), cool it to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

If the optimized protocol still yields significant protodeboronation, follow this decision tree.

G Start High Protodeboronation Observed? Base Is the base K₃PO₄ or K₂CO₃? Start->Base Yes ChangeBase Action: Switch to milder base (e.g., K₃PO₄, K₂CO₃, KF) Base->ChangeBase No Temp Is the temperature ≤ 80°C? Base->Temp Yes ChangeBase->Temp LowerTemp Action: Lower temperature to 60-80°C Temp->LowerTemp No Catalyst Is the catalyst a modern precatalyst (e.g., G3 XPhos)? Temp->Catalyst Yes LowerTemp->Catalyst ChangeCatalyst Action: Use a more active catalyst and ligand system Catalyst->ChangeCatalyst No MIDA Consider Advanced Strategy: Use MIDA Boronate (Guide 2) Catalyst->MIDA Yes ChangeCatalyst->MIDA Success Problem Solved MIDA->Success

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Guide 2: The "Slow-Release" Strategy Using MIDA Boronates

Strategy: For exceptionally challenging couplings where the boronic acid is too unstable under any effective coupling conditions, we can protect it. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are unreactive in Suzuki couplings.[14] Under specific conditions (mild base and water), they slowly hydrolyze to release the free boronic acid into the reaction mixture at a controlled rate. This keeps the instantaneous concentration of the unstable boronic acid extremely low, minimizing its decomposition while allowing it to be consumed immediately in the rapid catalytic cycle.[13][14]

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and N-methyliminodiacetic acid (1.05 eq.) in acetonitrile or toluene.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water for 2-4 hours, or until the reaction mixture becomes a clear solution and no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification: Collect the white, crystalline solid by vacuum filtration, wash with cold solvent (e.g., hexanes or cold acetonitrile), and dry under high vacuum. The MIDA boronate is typically benchtop stable for months.[14]

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • This compound MIDA ester (1.1 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • Palladium Precatalyst (e.g., XPhos Pd G2 or G3, 2 mol%)

    • Solvent: 1,4-Dioxane/Water (5:1 mixture), degassed.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide, MIDA boronate, K₃PO₄, and palladium precatalyst in a reaction vessel.

  • Execution: Add the degassed solvent mixture. Seal the vessel and heat to 60-80 °C with vigorous stirring. The slow hydrolysis of the MIDA ester will release the boronic acid over several hours.[14]

  • Monitoring & Work-up: Monitor the reaction over a longer period (6-12 hours). The work-up and purification are identical to the standard protocol. This method often provides significantly higher yields for unstable boronic acids.[14]

References
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Li, P., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Semantic Scholar. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • LJMU Research Online. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Available at: [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]

  • FAO AGRIS. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]

  • ResearchGate. (2024). The unexpected protodeboronation rather than condensation. Available at: [Link]

  • ResearchGate. (2015). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Available at: [Link]

  • ResearchGate. (n.d.). Thermal behavior of the boric acid (TG, DTG and DTA). Available at: [Link]

  • ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]

  • ResearchGate. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Reddit. (2022). For the pro's (Suzuki). Available at: [Link]

  • ACS Publications. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Semantic Scholar. (2019). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Available at: [Link]

  • ResearchGate. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Available at: [Link]

  • National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available at: [Link]

  • ResearchGate. (2019). Effect of temperature on boric acid dissociation as function of pH. Available at: [Link]

  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Available at: [Link]

  • LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: [Link]

  • Waseda University. (n.d.). Direct kinetic measurements for the fast interconversion process between trigonal boronic acid and tetragonal boronate ion at low temperatures. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available at: [Link]

Sources

improving the stability of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Chloro-2-fluoro-3-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reagent, with a specific focus on ensuring its stability in solution for reproducible and successful experimental outcomes. While this compound is a valuable building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its utility is intrinsically linked to its stability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like many arylboronic acids, this compound is susceptible to three main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-3-fluoro-2-propoxybenzene. This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water.[1]

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding phenol (4-chloro-2-fluoro-3-propoxyphenol). This degradation is a significant concern, especially in biological applications or reactions that are not performed under an inert atmosphere.[2]

  • Boroxine Formation: In concentrated solutions or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[2][3][4] While this is often a reversible process upon addition of water, it can complicate stoichiometry and affect reaction kinetics.[5] The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring may destabilize the boroxine ring with respect to its monomeric boronic acid form.[6][7]

Q2: How do the substituents (chloro, fluoro, propoxy) on the phenyl ring affect the stability of this specific boronic acid?

A2: The electronic and steric effects of the substituents play a crucial role:

  • Electron-Withdrawing Effects (Chloro and Fluoro): The chloro and fluoro groups are electron-withdrawing, which increases the Lewis acidity of the boron atom.[8][9] This enhanced acidity can make the boronic acid more susceptible to nucleophilic attack, potentially influencing the rate of certain degradation pathways. The ortho-fluoro substituent, in particular, can influence acidity through the formation of an intramolecular hydrogen bond.[8]

  • Steric Hindrance: The presence of substituents at the 2, 3, and 4 positions introduces some steric bulk around the boronic acid moiety. This can, in some cases, hinder intermolecular interactions that lead to degradation.

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and protected from light.[10][11] An inert atmosphere (argon or nitrogen) is recommended for long-term storage to minimize oxidation.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent (e.g., dioxane, THF) and store under an inert atmosphere at low temperature (-20°C). Avoid prolonged storage in protic solvents like methanol or in aqueous solutions, as this will promote protodeboronation and other forms of degradation.

Q4: I am seeing inconsistent results in my Suzuki-Miyaura coupling reactions. Could this be related to the stability of the boronic acid?

A4: Absolutely. Inconsistent yields in Suzuki-Miyaura reactions are a classic symptom of boronic acid instability.[12] If the boronic acid degrades in the reaction mixture before it can participate in the catalytic cycle, the yield of your desired product will be reduced. This is particularly problematic in reactions that require prolonged heating or strong basic conditions, which can accelerate degradation.[13]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when using this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptom: The reaction yields are consistently low, or no product is formed, even with a reliable catalyst and coupling partner.

Diagnostic Workflow:

Troubleshooting Homocoupling

Causality and Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium. [12]Rigorous degassing of solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial.

  • Palladium Catalyst: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient, leading to side reactions. The homocoupling of two boronic acid molecules can serve as a pathway to generate Pd(0). [12]Consider using a well-defined Pd(0) source or a more efficient precatalyst.

  • High Boronic Acid Concentration: High concentrations of the boronic acid can favor homocoupling. Employing a slow-release strategy with a MIDA boronate ester can keep the instantaneous concentration of the free boronic acid low, thus minimizing this side reaction. [14]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing stabilized forms of this compound and for monitoring its stability.

Protocol 1: Preparation of the Diethanolamine (DEA) Adduct

This protocol describes the formation of a stable, crystalline adduct that can be easily handled and stored. [15][16][17] Materials:

  • This compound

  • Diethanolamine (DEA)

  • Dichloromethane (DCM) or other suitable solvent

  • Stir bar and vial

Procedure:

  • In a clean, dry vial equipped with a stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of dichloromethane.

  • While stirring at room temperature, add 1.0-1.1 equivalents of diethanolamine dropwise.

  • A precipitate should form, which may be preceded by the initial solid completely dissolving.

  • Stir the resulting slurry for 15-30 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • The resulting diethanolamine adduct can be stored at room temperature and used directly in Suzuki-Miyaura coupling reactions, typically with protic co-solvents to facilitate the in-situ release of the boronic acid. [16]

Protocol 2: Stability Assessment using HPLC

This protocol provides a general method to quantitatively assess the stability of this compound in a given solvent system over time.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • Anhydrous, aprotic solvent for stock solution (e.g., dioxane or THF)

  • Target aqueous buffer or solvent system for stability testing

Procedure:

  • Method Development: Develop an HPLC method that effectively separates the parent boronic acid from its potential degradation products (protodeboronated arene and corresponding phenol).

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile is a good starting point. A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape, but be aware that pH can influence stability.

    • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., 1 mg/mL in dioxane).

    • At time t=0, dilute an aliquot of the stock solution into the desired test solvent (e.g., a specific buffer solution or reaction solvent mixture) to a final concentration suitable for HPLC analysis.

  • Time-Course Analysis:

    • Immediately inject an aliquot of the prepared sample (t=0) onto the HPLC system.

    • Maintain the remaining sample under the desired test conditions (e.g., specific temperature).

    • Inject aliquots of the sample at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate the peak areas for the parent boronic acid and any degradation products at each time point.

    • Calculate the percentage of the parent compound remaining over time to determine its stability under the tested conditions.

Data Presentation:

The results of the stability study can be summarized in a table for easy comparison.

Time (hours)Solvent SystemTemperature (°C)% Parent Compound Remaining
0Dioxane/Water (4:1) with K₂CO₃80100
1Dioxane/Water (4:1) with K₂CO₃80Data
4Dioxane/Water (4:1) with K₂CO₃80Data
24Dioxane/Water (4:1) with K₂CO₃80Data
0Anhydrous Dioxane25100
24Anhydrous Dioxane25Data

References

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Formation of Para-Substituted Triphenylboroxines: A Comput
  • Protodeboron
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety D
  • Regioselective routes to orthogonally-substituted aromatic MIDA boron
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • The effects of aromatic substitution on the hydrolytic half-life of the B-F bond of the...
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Base-catalyzed Aryl-B(OH)
  • Formation of para-substituted triphenylboroxines: a comput
  • CHAPTER 8: Boron Reagent Activ
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • MIDA-protected Boron
  • MIDA boronate.
  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Proper Reagent Storage and Handling. StressMarq Biosciences Inc.
  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity rel
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem.
  • 4-Chloro-3-fluorophenylboronic Acid. PubChem.
  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. Sigma-Aldrich.

Sources

troubleshooting failed reactions involving 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-2-fluoro-3-propoxyphenylboronic acid (CAS No. 1256346-23-2).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this sterically hindered and electronically complex building block. The following question-and-answer format directly addresses common and complex issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Section 1: Understanding the Reagent

Before troubleshooting a reaction, it's critical to understand the inherent properties of your boronic acid. This compound is a multifaceted reagent. The ortho-fluoro substituent introduces significant steric hindrance and possesses a strong field (electron-withdrawing) effect, while the para-chloro group is also electron-withdrawing. Conversely, the meta-propoxy group is electron-donating through resonance. This electronic push-pull and steric clash near the boronic acid moiety dictates its reactivity and stability.

PropertyValue/InformationSource
CAS Number 1256346-23-2[1]
Molecular Weight 232.44 g/mol [2]
Purity Typically ≥98%[1]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[3]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides. Avoid moisture.[4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the primary factors to investigate?

This is the most common issue. A systematic approach is key to diagnosing the problem. The failure can typically be traced back to one of four areas: the catalyst system, the reaction conditions, the stability of the boronic acid, or the purity of the reagents.

Answer:

When faced with a low or non-existent yield, begin by assessing these critical parameters:

A) Catalyst Inactivity & Choice:

  • The Problem: The active Pd(0) species is not being generated or is decomposing. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ.[5] This reduction can sometimes be inefficient or can lead to the formation of inactive palladium black.[6]

  • The Causality: Oxygen is a primary culprit; it can oxidize the Pd(0) catalyst and promote the homocoupling of your boronic acid.[5][7] Furthermore, the steric bulk of this compound, due to the ortho-fluoro and meta-propoxy groups, can hinder its approach to the palladium center, slowing down the crucial transmetalation step.[8] Standard ligands like PPh₃ may not be sufficient to overcome this steric barrier.

  • Solutions & Rationale:

    • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[6][7]

    • Ligand Selection for Steric Hindrance: For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential. They accelerate both oxidative addition and the rate-limiting reductive elimination step.[5] Consider switching from PPh₃ to Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][9]

    • Use a Pre-catalyst: Employ modern, air-stable Pd(II) precatalysts that are designed for reliable activation and are often more effective for challenging couplings. Buchwald G3 or G4 palladacycles are excellent starting points.[7]

B) Boronic Acid Instability: The Threat of Protodeboronation

  • The Problem: You observe the formation of 1-chloro-3-fluoro-2-propoxybenzene as a major byproduct. This indicates that the boronic acid group is being replaced by a hydrogen atom from a proton source (typically water).

  • The Causality: Protodeboronation is a significant decomposition pathway for many arylboronic acids.[10][11] The reaction is often base-catalyzed and accelerated by the presence of water.[12] Electron-rich boronic acids can be particularly susceptible.[13] Although your specific reagent has withdrawing groups, the presence of aqueous base, especially at elevated temperatures, can promote this side reaction.

  • Solutions & Rationale:

    • Minimize Water: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction.[7] If protodeboronation is severe, switch to anhydrous conditions. Use a non-aqueous solvent (e.g., dry dioxane, toluene, or THF) and a dry, finely powdered base (e.g., K₃PO₄, Cs₂CO₃).[7][9] A small amount of water is sometimes necessary for anhydrous couplings with K₃PO₄ to function, so adding a few equivalents can be a starting point for optimization.[9]

    • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider a milder base like K₂CO₃ or KF.[7]

    • Use a Boronic Ester: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[12][14] If this side reaction persists, consider converting your boronic acid to its pinacol ester derivative before the coupling reaction.

Below is a troubleshooting workflow for low conversion issues.

G start Low / No Conversion cat_check Check Catalyst System start->cat_check cond_check Assess Reaction Conditions start->cond_check ba_check Verify Boronic Acid Integrity start->ba_check degas degas cat_check->degas Degassing adequate? base_sol base_sol cond_check->base_sol Base/Solvent appropriate? protodeb protodeb ba_check->protodeb Protodeboronation observed? ligand ligand degas->ligand Yes improve_degas Improve Degassing (e.g., Freeze-Pump-Thaw) degas->improve_degas No precat Using modern pre-catalyst? ligand->precat Ligand suitable for steric hindrance? switch_ligand Switch to Bulky Ligand (XPhos, SPhos) ligand->switch_ligand No cat_check_done Catalyst System Optimized precat->cat_check_done Yes use_precat Use Air-Stable Pre-catalyst (e.g., Buchwald G3-Pd) precat->use_precat No temp temp base_sol->temp Yes optimize_base Screen Bases/Solvents (e.g., K3PO4/Dioxane) base_sol->optimize_base No purity Reagent Purity Verified? temp->purity Temperature optimal? screen_temp Screen Temperature Range temp->screen_temp No cond_check_done Conditions Optimized purity->cond_check_done Yes purify_reagents Purify/Source New Reagents purity->purify_reagents No homocoupling Homocoupling observed? protodeb->homocoupling No anhydrous Switch to Anhydrous Conditions / Milder Base protodeb->anhydrous Yes ba_check_done Boronic Acid Issues Addressed homocoupling->ba_check_done No improve_degas2 Improve Degassing (Strict O2 exclusion) homocoupling->improve_degas2 Yes use_ester Use Pinacol Ester Derivative anhydrous->use_ester Still an issue?

Caption: A logical workflow for troubleshooting low conversion.

Question 2: My reaction is producing a significant amount of a symmetrical biaryl, the homocoupled product of my boronic acid. What causes this and how can I stop it?

Answer:

The formation of 4,4'-dichloro-2,2'-difluoro-3,3'-dipropoxybiphenyl (boronic acid homocoupling product) is a common side reaction that competes with your desired cross-coupling.

  • The Causality: There are two primary mechanisms for homocoupling:

    • Oxygen-Mediated: The presence of adventitious oxygen in the reaction mixture can lead to oxidative homocoupling.[5][7]

    • Pd(II)-Mediated: If you are using a Pd(II) precatalyst, it is reduced to the active Pd(0) in situ. One pathway for this reduction involves the consumption of two molecules of the boronic acid, which couple together, producing the homodimer and Pd(0).[5][12]

  • Solutions & Rationale:

    • Strict Oxygen Exclusion: This is the most critical factor. As mentioned previously, ensure your reaction setup is scrupulously degassed and maintained under a positive inert gas pressure.[6] Any introduction of air, even during sampling for analysis, can promote this side reaction.

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.2–1.5 equivalents) is common practice to drive the reaction to completion. However, a very large excess can sometimes favor homocoupling. Start with a 1.2:1 ratio of boronic acid to aryl halide and adjust as needed.

    • Choice of Catalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate the homocoupling that arises from the reduction of a Pd(II) source.[6] However, these catalysts are often less stable and require more careful handling. Modern precatalysts are generally preferred and homocoupling is best controlled by rigorous degassing.

Question 3: The reaction works, but it's very slow and requires high temperatures and long reaction times. How can I improve the reaction kinetics?

Answer:

The slow reaction rate is almost certainly due to the steric hindrance imposed by the ortho-fluoro substituent on your boronic acid.[15] This steric bulk impedes the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[8]

  • The Causality: The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5] For sterically hindered partners, both transmetalation and the final reductive elimination step can be slow. The bulky groups physically block the optimal orientation for the transfer and bond formation to occur.

  • Solutions & Rationale:

    • Employ Bulky, Electron-Rich Ligands: This is the most effective solution. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or JohnPhos are specifically designed to accelerate reactions with sterically demanding substrates.[7][9] Their large cone angles promote reductive elimination, while their electron-donating character facilitates the initial oxidative addition, accelerating the overall catalytic cycle.[5]

    • Increase Temperature: While you are already using high temperatures, sometimes a switch in solvent to one with a higher boiling point (e.g., from dioxane at 101 °C to toluene at 111 °C or DMPU at 213 °C) can provide the necessary energy to overcome the activation barrier. Microwave heating can also be highly effective for rapidly screening conditions and driving difficult couplings to completion.[14][16]

    • Base Selection: The choice of base is critical. A stronger, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like Na₂CO₃ for hindered couplings. The base promotes the formation of the more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[7]

The diagram below illustrates the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_key Key Steps cluster_species Palladium Species Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [Ar²-B(OR)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl Hindrance <-- This step is often rate-limiting for sterically hindered substrates like this compound RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) BoronicAcid Ar²-B(OH)₂ (Your Reagent) Boronate [Ar²-B(OH)₃]⁻ ('ate' complex) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound, incorporating best practices for hindered substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky Phosphine Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, finely powdered and dried, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)

  • Oven-dried reaction vial with a magnetic stir bar and septum cap

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, this compound, the palladium pre-catalyst, and the powdered base.

  • Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[16]

  • Solvent Addition: Add the degassed solvent via syringe through the septum.

  • Heating: Place the vial in a preheated oil bath or heating block (typically 90-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[14]

References

  • Al-Zoubi, R. M. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2019). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 49(5), 965-977. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

impact of electron-withdrawing groups on 4-Chloro-2-fluoro-3-propoxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Chloro-2-fluoro-3-propoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for the effective use of this versatile reagent. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Structural & Reactivity Profile

This compound is a multi-substituted arylboronic acid, a class of reagents indispensable for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The specific arrangement of its substituents creates a unique electronic and steric profile that dictates its reactivity.

  • Electron-Withdrawing Groups (EWGs): The chlorine (Cl) and fluorine (F) atoms are electron-withdrawing by induction. This has two primary consequences:

    • It increases the Lewis acidity of the boron atom, which can influence the rate of key steps in the catalytic cycle.[1][2]

    • It makes the aryl ring electron-deficient, which can affect the rate of transmetalation.[2][3]

  • Ortho-Fluoro Substituent: The fluorine atom at the C2 position provides significant steric hindrance around the boronic acid moiety. This steric bulk can be advantageous in preventing unwanted side reactions like homocoupling but may also necessitate more forcing reaction conditions to achieve efficient coupling.[4]

  • Propoxy Group: The C3-propoxy group is an electron-donating group (EDG) by resonance, which partially counteracts the inductive withdrawal of the halogens.

Caption: Structure of this compound.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this boronic acid is slow or incomplete. What are the primary causes?

A1: Slow or incomplete conversion when using this reagent is a common issue stemming directly from its electronic properties.

  • Cause 1: Slow Transmetalation: The primary reason is often a retarded transmetalation step. The electron-withdrawing nature of the chloro and fluoro groups decreases the electron density of the phenyl ring, making the organic group less nucleophilic and thus slower to transfer from the boron to the palladium center.[2][3]

  • Cause 2: Catalyst Inhibition: While less common, the Lewis basicity of the ortho-fluoro substituent could, under certain conditions, lead to coordination with the palladium center, potentially hindering catalytic turnover.

  • Cause 3: Inadequate Base Activation: The increased Lewis acidity of the boron center requires effective activation by a base to form the more reactive boronate species (Ar-B(OH)₃⁻).[2] If the base is too weak or its solubility is poor in the chosen solvent, the concentration of the active boronate will be low.

Initial Troubleshooting Steps:

  • Increase Temperature: Often the simplest solution. Increasing the reaction temperature to 80-110 °C can provide the necessary energy to overcome the activation barrier for transmetalation.

  • Screen a Stronger Base: Switch from a mild base like K₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. These are highly effective in promoting the formation of the reactive boronate complex.[4][5]

  • Ensure Inert Atmosphere: Oxygen can lead to catalyst decomposition and the homocoupling of boronic acids.[5][6] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.

Q2: I am observing significant protodeboronation (loss of the -B(OH)₂ group). Why is this happening and how can I stop it?

A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction that consumes your starting material.

  • Causality: For electron-deficient arylboronic acids, this side reaction can be particularly problematic under certain basic conditions.[7][8][9] While electron-donating groups generally accelerate acid-catalyzed protodeboronation, highly electron-deficient systems can undergo decomposition under aqueous basic conditions, sometimes via the formation of a transient aryl anion.[10][11] The presence of water and a strong base can facilitate the cleavage of the C–B bond.

Mitigation Strategies:

  • Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to a rigorously anhydrous solvent system (e.g., dry dioxane, toluene, or THF) can significantly suppress protodeboronation.[5]

  • Switch to a Milder, Non-Aqueous Base: Consider using a base like potassium fluoride (KF), which can act as a base and also form a more stable fluoroborate species, or organic bases like DBU or triethylamine in an anhydrous solvent.[5]

  • Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are particularly stable and undergo slow, controlled hydrolysis under reaction conditions to release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[12]

Q3: How should I store this reagent for maximum long-term stability?

A3: Arylboronic acids are susceptible to degradation over time, primarily through the formation of cyclic anhydrides (boroxines) via dehydration. While often still reactive, the precise stoichiometry becomes uncertain.

  • Best Practices:

    • Store in a Desiccator: To prevent moisture absorption which can facilitate decomposition, store the solid reagent in a desiccator at room temperature or in a refrigerator.

    • Inert Atmosphere: For long-term storage, keeping the vial under an inert atmosphere (argon or nitrogen) is ideal.

    • Consider MIDA Boronates: For applications requiring utmost precision and for unstable boronic acids in general, using air-stable MIDA boronates is a superior strategy as they are exceptionally stable for benchtop storage.[12]

Advanced Troubleshooting Guide
IssueProbable Cause(s)Recommended Action(s)
Significant Homocoupling of Boronic Acid 1. Presence of O₂ in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Thoroughly Degas: Sparge the solvent with argon/nitrogen for 20-30 minutes. Use freeze-pump-thaw cycles for maximum O₂ removal.[5] 2. Use an Air-Stable Precatalyst: Employ a modern, air-stable Pd(0) precatalyst (e.g., a palladacycle like XPhos Pd G3) that does not require an in-situ reduction step which can sometimes promote homocoupling.[5][13]
Low Yields with Electron-Rich Aryl Halides The combination of an electron-deficient boronic acid with an electron-rich aryl halide is electronically mismatched, slowing both oxidative addition and reductive elimination steps.1. Use an Electron-Rich Ligand: Employ a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate both the oxidative addition to the electron-rich halide and the final reductive elimination step.[4][6] 2. Increase Catalyst Loading: Increase the catalyst and ligand loading from 1-2 mol% to 3-5 mol%.
Difficulty with Post-Reaction Purification Residual palladium catalyst, phosphine oxides, or boron-containing byproducts can complicate purification.1. Aqueous Wash: Perform an aqueous wash with a solution of NaOH or NaHCO₃ to remove unreacted boronic acid and boric acid byproducts. 2. Filter Through Celite/Silica: After the reaction, dilute with a solvent like ethyl acetate and filter the mixture through a short plug of Celite or silica gel to remove the palladium catalyst. 3. Oxidative Treatment: A wash with a dilute solution of hydrogen peroxide can help oxidize residual phosphines to their more polar oxides, which are easier to remove.
Experimental Protocols & Data
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point that can be optimized as needed.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 4.2: Recommended Starting Conditions for Various Coupling Partners
Aryl Halide PartnerRecommended BaseRecommended LigandSolvent SystemTemp (°C)
Electron-Neutral Aryl BromideK₃PO₄SPhosDioxane / H₂O (10:1)80-100
Electron-Rich Aryl BromideK₃PO₄ or Cs₂CO₃XPhos or RuPhosToluene or Dioxane100-110
Electron-Deficient Aryl BromideK₂CO₃ or K₃PO₄PPh₃ or SPhosDioxane / H₂O (10:1)80
Electron-Deficient Aryl ChlorideCs₂CO₃XPhos or SPhosDioxane100-110
Heteroaryl ChlorideK₃PO₄SPhos1,4-Dioxane / H₂O (5:1)100
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting. The electron-withdrawing groups on this compound primarily impact the Transmetalation step.

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetal Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl Transmetalation boronate Ar²-B(OH)₃⁻ boronate->pd2_biaryl base Base (OH⁻) base->boronate boronic_acid Ar²-B(OH)₂ boronic_acid->base red_elim Reductive Elimination product Ar¹-Ar² (Product) pd2_biaryl->product aryl_halide Ar¹-X aryl_halide->pd2_complex

Caption: The Suzuki-Miyaura catalytic cycle.

The base activates the boronic acid (Ar²-B(OH)₂) to the more nucleophilic boronate (Ar²-B(OH)₃⁻). This species then transfers its aryl group (Ar²) to the palladium(II) center in the transmetalation step. Because Ar² is electron-deficient in this case, this step is often rate-limiting.

References
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Baird, L. D., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Baird, L. D., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Semantic Scholar.
  • Lloyd-Jones, G. C., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Vankayala, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Lloyd-Jones, G. C., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Idzik, K., et al. (2022).
  • Le, C. M., et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry.
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Support.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Support Center: 4-Chloro-2-fluoro-3-propoxyphenylboronic acid in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid in catalytic cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.

Introduction

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both electron-withdrawing halogens and an electron-donating propoxy group, offers a handle for constructing complex molecular architectures. However, this substitution also presents specific challenges that can lead to catalyst deactivation or "poisoning," resulting in low yields and reaction failures. This guide is designed to help you navigate these potential issues.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your experiments, their probable causes related to catalyst poisoning, and actionable, step-by-step solutions.

Issue 1: Low to No Product Yield

You've set up your Suzuki-Miyaura coupling reaction with this compound, but the reaction shows minimal or no conversion to the desired product.

Potential Causes & Solutions:

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] This is particularly prevalent with electron-deficient boronic acids under certain conditions.

    • Solution:

      • Use Fresh Reagent: Ensure your this compound is fresh and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to minimize degradation.

      • Optimize Base and Solvent: The choice of base is critical. While a base is necessary for the transmetalation step, an overly strong or poorly soluble base can promote protodeboronation.[2] Consider screening milder bases like K₂CO₃ or K₃PO₄. Anhydrous, degassed solvents are crucial.

      • Use a Stoichiometric Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some loss to protodeboronation.[2]

      • Consider Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can mitigate protodeboronation.[2]

  • Catalyst Inactivity or Decomposition: The palladium catalyst may not be in its active Pd(0) state or may be decomposing under the reaction conditions.

    • Solution:

      • Use a Pre-catalyst: Modern, well-defined pre-catalysts are often more reliable and reproducible than generating the active catalyst in situ from a Pd(II) source.[2]

      • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black.[3] Rigorously degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

      • Optimize Temperature: High temperatures can accelerate catalyst decomposition.[3] Run the reaction at the lowest temperature that provides a reasonable rate.

Issue 2: Reaction Stalls After Initial Conversion

The reaction begins, and you observe some product formation, but it quickly plateaus, leaving a significant amount of starting material unreacted.

Potential Causes & Solutions:

  • Halide-Induced Catalyst Inhibition: While your aryl halide is the intended reaction partner, the chloride and fluoride substituents on the boronic acid itself, or halide ions in solution, can interact with the palladium center and inhibit catalytic activity. Halide salts, in some contexts, can either accelerate or inhibit the reaction by affecting catalyst speciation.[4][5][6]

    • Solution:

      • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is crucial. These ligands stabilize the palladium center and can help mitigate inhibition by coordinating strongly to the metal, preventing the binding of inhibitory species.[2]

      • Additive Screening: While counterintuitive, in some cases, the addition of specific halide salts can surprisingly alleviate inhibition by altering the catalyst's resting state.[4][5] However, this should be approached with caution and systematic screening.

  • Impurity-Driven Catalyst Poisoning: Impurities in the this compound, stemming from its synthesis, can act as potent catalyst poisons.

    • Solution:

      • Purify the Boronic Acid: If you suspect impurities, recrystallizing the boronic acid may be necessary.

      • Consider the Synthesis Route: The synthesis of this boronic acid may involve organolithium intermediates.[7] Residual quenching agents or byproducts could interfere with the catalyst. If possible, obtain a high-purity grade of the boronic acid with detailed quality control data.

Issue 3: Formation of Homocoupled Byproduct

You observe the formation of a biphenyl species derived from the coupling of two molecules of your boronic acid.

Potential Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidative homocoupling of boronic acids.[8]

    • Solution: Meticulous degassing of all solvents and reagents is paramount. Purge the reaction vessel thoroughly with an inert gas before adding the catalyst.

  • Pd(II) Mediated Homocoupling: If a Pd(II) pre-catalyst is used, and its reduction to the active Pd(0) is inefficient, the remaining Pd(II) species can promote the homocoupling of the boronic acid.

    • Solution:

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue, although these catalysts can have their own stability challenges.

      • Optimize Pre-catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction. The phosphine ligand itself often serves as the reductant.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound that could poison my catalyst?

A1: Based on common synthetic routes for substituted phenylboronic acids, which often involve lithiation followed by quenching with a boron electrophile, potential impurities include:

  • Residual Organolithium Reagents or their Byproducts: If the quenching step is incomplete, these can react with other components.

  • Inorganic Boron Salts: Byproducts from the hydrolysis of the boronic ester intermediate.

  • Homocoupled Precursors: Dimers of the starting material for the boronic acid synthesis.

  • Isomeric Boronic Acids: If the initial lithiation is not perfectly regioselective.

Q2: Can the fluorine atom on the boronic acid act as a catalyst poison?

A2: While less common than heavier halides, fluoride can interact with the palladium center. In some cases, fluoride ions have been shown to be detrimental to catalytic activity. The use of robust ligands that form stable complexes with palladium is the best way to guard against potential inhibition from the fluoro substituent.

Q3: My reaction mixture turns black. What does this mean?

A3: The formation of a black precipitate is typically "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[3] This is a strong indication of catalyst decomposition. To prevent this, ensure a strictly inert atmosphere, use appropriate stabilizing ligands, and avoid excessively high temperatures.[3]

Q4: How can I test the quality of my this compound?

A4:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can help confirm the structure and identify organic impurities.

  • LC-MS: This can provide information on the purity and identify the molecular weights of any contaminants.

  • Melting Point: A sharp melting point is often indicative of high purity.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a good starting point for reactions with this compound.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., a Buchwald-type G3 pre-catalyst, 0.5–2 mol%) and the appropriate ligand if not using a pre-catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table
ParameterRecommendationRationale
Catalyst Buchwald-type pre-catalystsHigh activity and stability for challenging substrates.
Ligand Bulky, electron-rich phosphinesStabilizes Pd(0) center, promotes oxidative addition.
Base K₃PO₄ or K₂CO₃Effective for transmetalation with reduced risk of protodeboronation.
Solvent Degassed Dioxane/H₂O or TolueneAnhydrous, deoxygenated conditions are critical.[3]
Temperature 80–110 °CBalance between reaction rate and catalyst stability.
Visualizations

Catalyst_Poisoning_Troubleshooting cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Potential Root Causes cluster_3 Corrective Actions Low/No Yield Low/No Yield Reagent Quality Reagent Quality Low/No Yield->Reagent Quality Reaction Conditions Reaction Conditions Low/No Yield->Reaction Conditions Catalyst System Catalyst System Low/No Yield->Catalyst System Protodeboronation Protodeboronation Reagent Quality->Protodeboronation Impurity Poisoning Impurity Poisoning Reagent Quality->Impurity Poisoning Reaction Conditions->Protodeboronation Catalyst Decomposition Catalyst Decomposition Reaction Conditions->Catalyst Decomposition Catalyst System->Catalyst Decomposition Inhibition Inhibition Catalyst System->Inhibition Use Fresh Boronic Acid Use Fresh Boronic Acid Protodeboronation->Use Fresh Boronic Acid Optimize Base/Solvent Optimize Base/Solvent Protodeboronation->Optimize Base/Solvent Ensure Inert Atmosphere Ensure Inert Atmosphere Catalyst Decomposition->Ensure Inert Atmosphere Use Pre-catalyst/New Ligand Use Pre-catalyst/New Ligand Catalyst Decomposition->Use Pre-catalyst/New Ligand Inhibition->Use Pre-catalyst/New Ligand Purify Boronic Acid Purify Boronic Acid Impurity Poisoning->Purify Boronic Acid

Caption: Troubleshooting workflow for low-yield reactions.

Suzuki_Catalytic_Cycle cluster_poison Deactivation Pathways Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X Pd_Black Pd Black (Inactive) Pd0->Pd_Black Oxidation (O₂ present) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + (HO)₂B-R² + Base Inhibited_Complex Inhibited Pd Complex (e.g., by Halides) PdII->Inhibited_Complex Poison Binding PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Suzuki-Miyaura cycle with deactivation pathways.

References

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. (2024). ACS Catalysis. [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki-Miyaura Cross-Couplings. (2024). PubMed. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2025). Request PDF. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Protodeboronation and its application in synthesis. ResearchGate. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). NIH. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). NIH. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect. [Link]

  • Catalytic C-H Activation and Boronic Acid Synthesis. Grantome. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). NIH. [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014).
  • Boronic acid catalysis. (2019). Royal Society of Chemistry. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). ACS Publications. [Link]

  • A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. ResearchGate. [Link]

  • Boronic Acid-Catalysed Dehydrative Synthesis. The University of Bath's research portal. [Link]

  • Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). NIH. [Link]

  • 4-Chloro-3-fluorophenylboronic Acid. PubChem. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid: A Comparative Analysis of HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Suzuki Coupling Intermediates

4-Chloro-2-fluoro-3-propoxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules, a cornerstone of pharmaceutical development. The purity of this boronic acid is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and overall process efficiency. Impurities, such as boroxines (cyclic anhydrides of boronic acids) or process-related residuals, can lead to unpredictable reaction kinetics and the generation of difficult-to-remove byproducts.

This guide provides an in-depth, experimentally grounded comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. Our objective is to equip researchers and drug development professionals with the rationale and practical knowledge to select and implement the most appropriate analytical strategy for their needs, ensuring the integrity of their synthetic processes. All methodologies are presented in alignment with the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the predominant method for purity analysis in the pharmaceutical industry due to its versatility, robustness, and ability to resolve a wide range of compounds.[6] For boronic acids, HPLC offers a direct route to quantifying the parent compound and its organic impurities.

The Causality Behind Method Development Choices

The analytical challenges with arylboronic acids in RP-HPLC stem from their high polarity and the potential for on-column degradation or dehydration to boroxines.[7][8][9] Our experimental design directly addresses these issues.

  • Column Selection: A C18 stationary phase is the standard for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. We have selected a modern, end-capped C18 column to minimize interactions between the acidic boronic acid moiety and residual silanols on the silica surface, which can cause peak tailing.

  • Mobile Phase pH Control: The pKa of arylboronic acids is typically in the range of 8-10. By maintaining the mobile phase pH well below this range (e.g., pH 2-3), the boronic acid remains in its neutral, protonated form. This suppresses ionization, leading to better retention on a C18 column and sharper peak shapes. An acidic mobile phase also enhances the stability of the boronic acid, mitigating the formation of the trimeric boroxine anhydride.

  • Detector Selection: The aromatic ring in this compound provides a strong chromophore, making UV detection the logical choice for its simplicity, sensitivity, and reliability.

Experimental Protocol: A Self-Validating HPLC-UV Method

This protocol is designed to be self-validating by incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP.[10][11][12][13] These tests ensure that the chromatographic system is performing adequately on the day of analysis.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same nominal concentration as the standard.

  • System Suitability Test (SST):

    • Inject the standard solution five replicate times.

    • The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the standard and sample solutions.

  • Calculation of Purity: Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation Standard Weigh Reference Standard Dilute_Std Dissolve & Dilute to 100 µg/mL Standard->Dilute_Std Sample Weigh Test Sample Dilute_Spl Dissolve & Dilute to 100 µg/mL Sample->Dilute_Spl SST System Suitability Test (5x Standard Injections) Dilute_Std->SST Analysis Inject Sample & Standard Dilute_Spl->Analysis SST->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Integrate Peak Integration Data->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is a powerful tool, alternative methods can offer unique advantages in specific contexts. Here, we compare HPLC with Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative NMR (qNMR): An Absolute Method

¹¹B qNMR spectroscopy is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[14][15][16] It relies on the direct relationship between the integrated signal of a specific nucleus (¹¹B in this case) and the number of moles of the analyte in the sample.

Advantages:

  • Absolute Quantification: Does not require a specific reference standard of this compound. A certified internal standard of a different compound is used.

  • Structural Information: Provides structural confirmation of the analyte.

  • Speed: Can be faster than HPLC for a single sample analysis once the method is established.

Disadvantages:

  • Sensitivity: Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities.

  • Resolution: May not resolve structurally similar impurities from the main compound.

  • Oligomerization Issues: Boronic acids can exist in equilibrium with their boroxine anhydrides, which can complicate spectra and quantification unless conditions (like rigorous drying or specific solvents) are controlled.[17]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds. However, boronic acids are generally non-volatile and thermally labile.

Advantages:

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of impurities.

  • Excellent for Volatile Impurities: Ideal for detecting residual solvents or volatile byproducts from synthesis.

Disadvantages:

  • Derivatization Required: Boronic acids must be derivatized (e.g., silylation) to increase their volatility and thermal stability, adding a step to the sample preparation process and a potential source of error.[7][18][19]

  • Not Suitable for Non-Volatile Impurities: Cannot detect non-volatile impurities like salts or the boroxine anhydride.

Performance Comparison Summary
Parameter HPLC-UV ¹¹B qNMR GC-MS
Principle Chromatographic SeparationNuclear Magnetic ResonanceChromatographic Separation
Primary Use Purity, Impurity ProfilingAbsolute Purity AssayVolatile Impurity Analysis
Reference Standard Required (Relative Method)Not Required (Absolute Method)Required for Quantification
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (pg/mL)
Specificity Good (based on retention time)High (Chemical Shift)Very High (Mass Spectrum)
Sample Throughput HighModerateModerate to High
Key Limitation Requires specific reference standardLower sensitivity, resolution issuesRequires derivatization
Regulatory Acceptance HighHighHigh (for specific applications)
Decision-Making Framework

The choice of analytical method is driven by the specific question being asked.

Decision_Tree Start What is the Analytical Goal? Q1 Routine Purity & Impurity Profile? Start->Q1 Q2 Absolute Purity of a New Batch? Q1->Q2 No HPLC Use HPLC-UV Q1->HPLC Yes Q3 Identify Volatile Impurities? Q2->Q3 No qNMR Use ¹¹B qNMR Q2->qNMR Yes GCMS Use GC-MS (with derivatization) Q3->GCMS Yes

Sources

comparing reactivity of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its polysubstituted pattern—featuring an ortho-fluoro, a meta-propoxy, and a para-chloro group relative to the boronic acid moiety—presents a complex interplay of electronic and steric effects. Understanding how these substituents collectively influence the reactivity of the C-B bond is paramount for its successful application in synthesis. This guide provides a comparative analysis of its expected reactivity in the Suzuki-Miyaura and Chan-Lam cross-coupling reactions against common, well-understood boronic acids.

The Anatomy of Reactivity: Deconstructing Substituent Effects

The reactivity of an arylboronic acid is primarily governed by the electronic properties of the aromatic ring and the steric environment around the boronic acid group. These factors directly impact the key steps of the catalytic cycles, such as transmetalation.

  • Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron atom.[1] This enhanced acidity can facilitate the formation of the reactive boronate species upon addition of a base, a crucial step for initiating transmetalation.[2] In some cases, an ortho-substituent can also introduce steric hindrance, potentially slowing down the reaction.[3][4]

  • Para-Chloro Group: The chlorine atom at the C4 position also has an electron-withdrawing inductive effect (-I), further increasing the boron's Lewis acidity. While it has a weak electron-donating resonance effect (+R), its overall impact is electron-withdrawing, which can decrease the nucleophilicity of the ipso-carbon atom being transferred to the metal center.

  • Meta-Propoxy Group: The propoxy group at the C3 position is primarily an electron-donating group through resonance (+R), though it also has a minor inductive withdrawing effect (-I). Its placement meta to the boronic acid means its resonance effect on the ipso-carbon is less direct than if it were in the ortho or para position. Its steric bulk is more significant than a methoxy group and can influence the orientation of the molecule as it approaches the catalytic center.

Collectively, the two electron-withdrawing halogens are expected to make this compound a more acidic and potentially more stable boronic acid, but one that may exhibit a slower rate of transmetalation compared to electron-rich analogs due to the reduced nucleophilicity of its aryl group.[2][5]

Performance Profile in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation, relying on a palladium-catalyzed cycle.[6] The critical transmetalation step involves the transfer of the organic group from the boron atom to the palladium center.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L_n (Active Catalyst) pdiia Ar-Pd(II)-X L_n (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' L_n pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Product (Ar-Ar') pdiib->product arx Aryl Halide (Ar-X) ar_boronic Boronate [Ar'-B(OH)3]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis

The reactivity of this compound is benchmarked against standard boronic acids to predict its performance.

Boronic AcidKey Substituent EffectsExpected Suzuki-Miyaura Reactivity
Phenylboronic Acid Baseline (unsubstituted)Baseline. Serves as the standard reference for coupling reactions.[8]
4-Methoxyphenylboronic Acid Strong electron-donating group (EDG)High. The EDG increases the nucleophilicity of the aryl ring, generally leading to faster transmetalation and higher yields under standard conditions.[2]
4-Nitrophenylboronic Acid Strong electron-withdrawing group (EWG)Moderate to Low. The strong EWG significantly reduces the aryl ring's nucleophilicity, which can make transmetalation the rate-limiting step. However, its high Lewis acidity aids boronate formation.[9]
This compound Combination of two EWGs (F, Cl) and one moderate EDG (OPr)Moderate to High. The EWGs enhance Lewis acidity, favoring boronate formation. However, the reduced ring nucleophilicity may require more forcing conditions (higher temperature, stronger base, or more active catalyst) to achieve efficient transmetalation compared to electron-rich boronic acids.[1][2]

Performance Profile in Chan-Lam Cross-Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed method for forming C-N and C-O bonds, pairing arylboronic acids with amines, amides, or alcohols.[10][11] Unlike palladium-catalyzed reactions, this process involves the coupling of two nucleophilic partners and is often performed open to the air.[12]

The mechanism is thought to proceed through a Cu(II) or Cu(III) intermediate.[11] The electron-deficient nature of this compound could be advantageous in this context. The increased Lewis acidity may facilitate the initial transmetalation step with the copper catalyst. While anilines can be challenging substrates due to their lower nucleophilicity, the reaction is generally robust for a wide range of N-H and O-H containing compounds.[13][14]

Expected Performance: this compound is expected to be a competent coupling partner in Chan-Lam reactions. Its electronic profile should not significantly impede the reaction, and it may even offer enhanced stability and reactivity at the copper center compared to more electron-rich boronic acids. Standard conditions using a copper (II) source like Cu(OAc)₂ should provide a good starting point for optimization.[10]

Special Considerations: Role in Buchwald-Hartwig Type Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that primarily couples amines with aryl halides or pseudohalides.[15][16] In its conventional form, it does not involve boronic acids as a primary coupling partner. However, recent advancements have shown that in certain nickel-catalyzed systems, phenylboronic acids or their esters can act as crucial activators for the amination of aryl iodides.[17][18] In these specific cases, the boronic ester is believed to form an "ate complex" with the amine, enhancing its nucleophilicity. This represents a specialized application and should not be confused with the primary role of boronic acids in Suzuki or Chan-Lam couplings.

Experimental Protocol: A Self-Validating System for Reactivity Screening

To objectively assess the reactivity of this compound, a standardized screening protocol is essential. The following procedure for a Suzuki-Miyaura coupling provides a robust baseline for comparison.

Experimental_Workflow start Start: Reagent Preparation step1 To a dry Schlenk flask, add: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd Catalyst (e.g., Pd(PPh3)4, 2 mol%) - Base (e.g., K2CO3, 2.0 mmol) start->step1 step2 Evacuate and backfill the flask with an inert gas (N2 or Ar) three times. step1->step2 step3 Add degassed solvents via syringe: - Toluene (4 mL) - Water (1 mL) step2->step3 step4 Heat the reaction mixture at the desired temperature (e.g., 90 °C) with vigorous stirring. step3->step4 step5 Monitor reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h). step4->step5 step6 Upon completion, cool to room temperature. Perform aqueous work-up: - Dilute with Ethyl Acetate - Wash with H2O and brine step5->step6 step7 Dry the organic layer (e.g., over Na2SO4), filter, and concentrate under reduced pressure. step6->step7 step8 Purify the crude product using flash column chromatography. step7->step8 end End: Characterization & Yield Calculation step8->end

Caption: Standardized workflow for Suzuki-Miyaura reactivity screening.
Detailed Methodology

Objective: To determine the yield of the cross-coupled product between 4-bromotoluene and the selected boronic acid after a fixed reaction time.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • This compound (1.2 mmol, 279 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Preparation: Add the 4-bromotoluene, this compound, K₂CO₃, and Pd(PPh₃)₄ to a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas the toluene and deionized water by bubbling nitrogen through them for 20 minutes. Using syringes, add toluene (4 mL) and water (1 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature. Monitor the reaction completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification & Analysis: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Combine the pure fractions, remove the solvent, and determine the final yield of the biaryl product. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol can be run in parallel with other boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) to generate direct, internally consistent comparative data.

Conclusion

This compound is a sophisticated synthetic intermediate whose reactivity is dictated by a nuanced balance of competing electronic and steric factors. Its two halogen substituents render the boronic acid moiety highly Lewis acidic, which is beneficial for the formation of the reactive boronate species in both Suzuki-Miyaura and Chan-Lam couplings. However, these same electron-withdrawing groups reduce the nucleophilicity of the transferring aryl group, a factor that may necessitate more carefully optimized or energetic conditions for the transmetalation step of the Suzuki-Miyaura cycle. By understanding these underlying principles, researchers can effectively harness the synthetic potential of this valuable building block, rationally designing reaction conditions to achieve high efficiency and yield in the synthesis of complex target molecules.

References

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. Available at: [Link]

  • National Institutes of Health. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ACS Publications. (2019). Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. Available at: [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Available at: [Link]

  • ResearchGate. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]

  • ACS Publications. (n.d.). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Available at: [Link]

  • ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • ScienceDirect. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Available at: [Link]

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A Comparative Guide to the Analytical Characterization of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, arylboronic acids and their derivatives are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The precise characterization of these reagents is paramount to ensure the purity, consistency, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid and its derivatives. As a senior application scientist, this document is structured to not only present protocols but to explain the rationale behind the selection of techniques and experimental parameters, ensuring scientific integrity and practical utility.

Structural Elucidation and Verification: The Spectroscopic Toolkit

The primary identification and structural confirmation of this compound derivatives rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application offers a high degree of confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the propyl chain protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the phenyl ring.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the spectrum will show distinct signals for the aromatic carbons, the propyl chain carbons, and the carbon atom bonded to the boron. Due to the presence of fluorine, C-F coupling can be observed, providing further structural confirmation.

Comparative Analysis: While ¹H NMR is excellent for confirming the presence of key functional groups and their relative positions, ¹³C NMR provides a definitive carbon count and insight into the electronic environment of each carbon atom. For complex derivatives, two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unambiguously assign all proton and carbon signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Data Interpretation:

  • ¹H NMR:

    • Aromatic region (typically 6.5-8.5 ppm): Look for two distinct signals corresponding to the two aromatic protons. Their multiplicity (doublets, doublets of doublets) will be dictated by coupling to each other and to the fluorine atom.

    • Propoxy group: Expect a triplet for the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons, with characteristic coupling constants.

    • B(OH)₂ protons: These signals can be broad and may exchange with residual water in the solvent, sometimes appearing as a broad singlet.

  • ¹³C NMR:

    • Aromatic carbons: Expect six signals, some of which will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carbon attached to boron will have a characteristic chemical shift.

    • Propoxy carbons: Three distinct signals for the three carbon atoms of the propyl chain.

Visualization: Logical Workflow for Spectroscopic Analysis

cluster_NMR NMR Spectroscopy Sample_Prep Sample Preparation 1H_NMR ¹H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition Sample_Prep->13C_NMR 2D_NMR 2D NMR (optional) 1H_NMR->2D_NMR Data_Processing Data Processing & Analysis 1H_NMR->Data_Processing 13C_NMR->2D_NMR 13C_NMR->Data_Processing 2D_NMR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Fragmentation Analysis: Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[1] Fragmentation patterns can provide additional structural information. Common fragmentation pathways for arylboronic acids include the loss of water and the boronic acid group. For the title compound, fragmentation of the propoxy chain may also be observed.

Comparative Analysis: While nominal mass spectrometry can confirm the molecular weight, HRMS provides the exact mass, allowing for the unambiguous determination of the elemental composition. This is crucial for distinguishing between isomers and compounds with similar molecular weights.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. ESI is a common ionization source.

Data Interpretation:

  • Molecular Ion: Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the compound.

  • Isotopic Pattern: Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (a peak at M+2 with roughly one-third the intensity of the molecular ion peak).

  • Fragmentation: Analyze the fragmentation pattern to identify characteristic losses, such as the loss of H₂O, B(OH)₂, and fragments of the propoxy chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, the FTIR spectrum will show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C-O, C-F, C-Cl, and B-O bonds.

Comparative Analysis: FTIR is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups. However, it is generally less informative for detailed structural elucidation compared to NMR. It is particularly useful for monitoring reactions, such as the conversion of a boronic acid to a boronate ester, where the disappearance of the broad O-H stretch and the appearance of new B-O-C stretches can be observed.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propoxy group appear below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong band typically appears in the 1300-1400 cm⁻¹ region.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region corresponding to the aryl-ether linkage.

  • C-F and C-Cl Stretches: These appear in the fingerprint region (below 1200 cm⁻¹) and can be more difficult to assign definitively.

Purity Determination: Chromatographic and Elemental Analysis

Ensuring the purity of this compound derivatives is critical for their application in synthesis. A combination of chromatographic techniques and elemental analysis is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity assessment in the pharmaceutical industry. For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly used. The choice of column, mobile phase, and detector are crucial for achieving good separation and sensitive detection of the main compound and any potential impurities.

Comparative Analysis: HPLC with UV detection is a robust and widely available method for routine purity checks. For more complex mixtures or for the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) provides both separation and structural information.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantification: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Visualization: HPLC Analysis Workflow

Sample Sample of Boronic Acid Derivative HPLC_System HPLC System (C18 Column, UV Detector) Sample->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Purity_Analysis Purity Calculation (Area % Report) Chromatogram->Purity_Analysis

Sources

A Comparative Guide: 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures. The choice of the organoboron reagent is critical, directly influencing reaction efficiency, stability, and scope. This guide provides an in-depth, objective comparison between 4-Chloro-2-fluoro-3-propoxyphenylboronic acid and its corresponding potassium trifluoroborate salt. We will explore the fundamental differences in their stability, handling, activation mechanisms, and performance, supported by experimental data and established protocols, to empower researchers to make informed decisions for their synthetic campaigns.

Introduction: The Critical Choice of a Boron Reagent

The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for forging carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[1] At the heart of this reaction lies the organoboron species. While boronic acids have been the traditional workhorses, their inherent limitations have paved the way for alternatives. Potassium organotrifluoroborate salts, in particular, have emerged as highly effective coupling partners, offering enhanced stability and handling characteristics.[2][3][4] This guide focuses on a specific, structurally relevant reagent in medicinal chemistry, this compound, to dissect the practical advantages and disadvantages of using the free boronic acid versus its trifluoroborate salt derivative.

Stability and Handling: A Tale of Two Reagents

A primary differentiator between boronic acids and trifluoroborate salts is their benchtop stability.

This compound: Boronic acids are susceptible to dehydration, where three molecules condense to form a six-membered cyclic trimer known as a boroxine.[5][6][7][8] This process is reversible and can occur upon heating or even during storage at room temperature, liberating three equivalents of water.[8][9] The presence of an unknown and variable mixture of boronic acid and boroxine can complicate reaction stoichiometry and reproducibility. Furthermore, boronic acids are prone to side reactions like protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[10][11]

Potassium 4-Chloro-2-fluoro-3-propoxyphenyltrifluoroborate: In contrast, potassium trifluoroborate salts are typically crystalline, free-flowing solids that are markedly more stable to air and moisture.[2][12][13] This enhanced stability, derived from the tetracoordinate boron center, allows for long-term storage without degradation and simplifies handling, as they do not require rigorously anhydrous conditions or inert atmospheres for storage.[2][14]

PropertyThis compoundPotassium 4-Chloro-2-fluoro-3-propoxyphenyltrifluoroborate
Typical Form Crystalline SolidCrystalline, free-flowing solid
Air/Moisture Stability Moderate; prone to dehydration to boroxine.[5][8]High; generally stable for long-term storage.[2][14]
Handling Standard handling; care to minimize moisture.Simplified handling due to higher stability.
Stoichiometry Can be uncertain due to boroxine formation.Well-defined and reliable.
Common Side Reactions Protodeboronation, Oxidation.[10]More resistant to protodeboronation.[14]

Activation and Mechanism: The "Slow-Release" Advantage

The most significant chemical difference lies in how each reagent enters the catalytic cycle. Both require a base, but their activation pathways and the resulting reaction kinetics differ substantially.

  • Boronic Acid Activation: The boronic acid must react with a base (e.g., Cs₂CO₃, K₂CO₃) to form a more nucleophilic "ate" complex, the trihydroxyborate anion [ArB(OH)₃]⁻.[10] This species is highly reactive and readily undergoes transmetalation with the palladium(II) intermediate. However, the high concentration of this active species can also accelerate undesired side reactions.

  • Trifluoroborate Salt Activation: Trifluoroborate salts are considered "masked" boronic acids.[15] They are not directly active in the catalytic cycle. Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[12][16][17] This boronic acid is then activated by the base to enter the catalytic cycle. This "slow-release" mechanism maintains a very low steady-state concentration of the highly reactive boronic acid, which can significantly suppress side reactions like oxidative homocoupling and protodeboronation.[12][16][17]

This mechanistic distinction is a key advantage of trifluoroborate salts, particularly when working with sensitive substrates or when aiming to minimize byproducts.[17]

G cluster_0 Boronic Acid Pathway cluster_1 Trifluoroborate Pathway cluster_2 Suzuki-Miyaura Catalytic Cycle BA ArB(OH)₂ Borate [ArB(OH)₃]⁻ (Active Species) BA->Borate Activation Base1 Base (e.g., K₂CO₃) Base1->Borate Cycle Pd(0) → Pd(II) → Transmetalation → Reductive Elimination Borate->Cycle Enters Cycle (High Concentration) TFB [ArBF₃]⁻K⁺ BA_in_situ ArB(OH)₂ (In situ generation) TFB->BA_in_situ Slow Hydrolysis H2O H₂O / Base H2O->BA_in_situ Borate_in_situ [ArB(OH)₃]⁻ (Low Concentration) BA_in_situ->Borate_in_situ Activation Base2 Base Base2->Borate_in_situ Borate_in_situ->Cycle Enters Cycle (Controlled Concentration)

Side-by-side experimental workflows.

Protocol 1: Suzuki-Miyaura Coupling with this compound

  • Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv.). The excess boronic acid is used to compensate for potential boroxine formation and protodeboronation.

  • Inerting: Seal the tube, then evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL). The biphasic system is crucial for dissolving both the organic-soluble catalyst/substrates and the inorganic base.

  • Degassing: Sparge the mixture with a stream of argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol %). Add this catalyst mixture to the reaction tube under a positive pressure of argon.

  • Reaction: Seal the tube and heat the mixture to 80 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Potassium 4-Chloro-2-fluoro-3-propoxyphenyltrifluoroborate

  • Setup: To a Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv.), potassium 4-Chloro-2-fluoro-3-propoxyphenyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.). Note the near-stoichiometric amount of the trifluoroborate, reflecting its higher stability. [2]2. Inerting, Solvent Addition, Degassing, and Catalyst Addition: Follow steps 2-5 exactly as described in Protocol 1.

  • Reaction: Seal the tube and heat the mixture to 80 °C. Note that reaction times may be longer compared to the boronic acid protocol due to the slow hydrolysis step.

  • Monitoring, Workup, and Purification: Follow steps 7-9 as described in Protocol 1.

Conclusion and Recommendations

The choice between this compound and its trifluoroborate salt is a strategic one, dictated by the specific demands of the synthesis.

Choose this compound when:

  • Rapid reaction kinetics are desired.

  • The coupling partners are robust and not prone to degradation under the reaction conditions.

  • The primary goal is rapid screening of conditions or initial proof-of-concept syntheses.

Choose Potassium 4-Chloro-2-fluoro-3-propoxyphenyltrifluoroborate when:

  • Enhanced stability, shelf-life, and ease of handling are paramount.

  • Minimizing byproducts , especially homocoupling, is critical for simplifying purification.

  • The substrate or product is sensitive and could be compromised by high concentrations of reactive boronic acid.

  • Reproducibility and precise stoichiometry are essential, particularly in later-stage development and scale-up operations.

For researchers in drug development, the superior stability and the clean reaction profiles afforded by the "slow-release" mechanism often make the trifluoroborate salt the preferred reagent for complex, multi-step syntheses where reliability and purity are of utmost importance.

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  • Vantourout, J. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9113645/]
  • Gabbaı̈, F. P., et al. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. ResearchGate. [https://www.researchgate.
  • Perrin, D. M., et al. (2009). [18F]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. ResearchGate. [https://www.researchgate.
  • Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [https://www.semanticscholar.org/paper/Potassium-trifluoroborate-salts-as-convenient%2C-for-Dreher-Sandrock/233b8a666e138a2e577239f6044702951b033742]
  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [https://www.semanticscholar.org/paper/Substituent-effects-and-pH-profiles-for-stability-Mart%C3%ADnez-Aguirre-Villamil-Ramos/01375a00407a561110757755f9a657e2d7d8e684]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [https://www.researchgate.
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  • Kappe, C. O., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [https://onlinelibrary.wiley.com/doi/10.1002/adsc.202301124]
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. [https://www.benchchem.com/application-notes/a-comparative-mechanistic-study-of-3-fluoro-4-methoxycarbonylphenylboronic-acid-in-suzuki-miyaura-cross-coupling-reactions]
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr5UFANDZkfougKiyA97iLw1qCMrKTqO3vknNcbHe3XUkVqWL0YRW_g8UjKffKrBH8RexERTGtZQOtXphM5phY-QXZ6ygTywHN6UwLAGv1BbJA3dQVPpIzUoRWABECrZ8c1pbxuihUTtRHPg1FsJnbX9roto0ZByJSwm9Non3tyUOZhodzMdse-Vf0t-P5lB1MvE0tubcbrX3TvTPZedVha-vBk-S2eubmNr3ajR9N5OFqYtVGDywkqTEPzmKTJIzPZD4vYZKSvAE=]
  • Fu, G. C., & Littke, A. F. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [https://www.researchgate.
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comparative analysis of various palladium catalysts for a particularly challenging yet pharmaceutically relevant transformation: the coupling of an electronically deactivated and sterically hindered aryl chloride with a substituted phenylboronic acid, specifically 4-Chloro-2-fluoro-3-propoxyphenylboronic acid.

The insights and experimental data presented herein are designed to assist researchers in selecting the optimal catalytic system to maximize yield, minimize reaction times, and ensure process robustness for the synthesis of complex biaryl scaffolds.

The Challenge: Coupling Sterically Hindered and Electronically Deactivated Partners

The selected model reaction involves the coupling of an aryl chloride with this compound. This substrate combination presents several challenges:

  • Aryl Chlorides: These are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[3][4] Overcoming this hurdle typically requires more active catalytic systems.

  • Steric Hindrance: The ortho-fluoro and ortho-propoxy substituents on the boronic acid, as well as the chloro and fluoro groups on a potential aryl chloride partner, can sterically impede the approach of the coupling partners to the palladium center.[5]

  • Electronic Effects: The electron-withdrawing nature of the fluoro and chloro substituents on both coupling partners can influence the electron density at the reaction centers, further impacting the kinetics of the catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3][6] The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the aryl chloride, forming a Pd(II) intermediate.[3] Electron-rich and bulky ligands on the palladium center can facilitate this often rate-limiting step.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process that is crucially mediated by a base.[9][10] The base activates the boronic acid, making it more nucleophilic and facilitating the exchange of the halide on the palladium for the organic moiety from the boron species.[11][12]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(X)L_n] Pd0->OxAdd Oxidative Addition Transmetalation_complex [Ar-Pd(II)(Ar')L_n] OxAdd->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)_2 Boronic->Transmetalation_complex Base Base Base->Transmetalation_complex

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Standardized Approach for Catalyst Comparison

To ensure a fair and objective comparison, the following standardized protocol was employed for the coupling of a model aryl chloride (1-bromo-4-chloro-2-fluorobenzene) with this compound.

Materials:

  • 1-bromo-4-chloro-2-fluorobenzene (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium Catalyst (0.02 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Water (10:1 v/v, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube was added the aryl bromide, boronic acid, potassium phosphate, and the palladium catalyst.

  • The tube was evacuated and backfilled with argon three times.

  • Degassed toluene and water were added via syringe.

  • The reaction mixture was stirred at 80 °C for the specified time.

  • Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Reaction Monitoring:

Reaction progress was monitored by Thin Layer Chromatography (TLC) and confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine product yield.[13][14]

Comparative Analysis of Palladium Catalysts

A selection of commercially available and widely used palladium catalysts were evaluated. The choice of ligands, which are crucial for catalyst performance, ranged from traditional triarylphosphines to more modern, bulky, and electron-rich biarylphosphine and N-heterocyclic carbene (NHC) ligands.[15][16]

Catalyst SystemLigand TypeReaction Time (h)Yield (%)Observations
Pd(PPh₃)₄Triarylphosphine24<10Ineffective for this challenging transformation, likely due to slow oxidative addition.
PdCl₂(dppf)Ferrocenyl Phosphine1845Moderate activity, indicating the need for more electron-rich and bulky ligands.
Pd₂(dba)₃ / SPhosBiaryl Phosphine492Excellent performance, highlighting the benefit of bulky and electron-rich ligands for activating aryl chlorides.[6]
Pd₂(dba)₃ / XPhosBiaryl Phosphine495Superior performance, with XPhos providing a slightly better outcome than SPhos in this system.[6]
PEPPSI-IPrNHC688Highly effective, demonstrating the utility of NHC ligands for difficult couplings.[1]

Table 1. Comparative performance of various palladium catalysts in the Suzuki-Miyaura coupling of 1-bromo-4-chloro-2-fluorobenzene with this compound.

Discussion of Results and Mechanistic Insights

The experimental data clearly demonstrates the profound impact of ligand choice on the efficiency of this challenging Suzuki-Miyaura coupling.

  • Traditional vs. Modern Ligands: The negligible yield obtained with Pd(PPh₃)₄ is consistent with the known difficulty of using traditional triarylphosphine ligands for the activation of aryl chlorides.[4] The moderate success of PdCl₂(dppf) suggests that while bidentate phosphines can be effective, more specialized ligands are required for optimal results.

  • The Power of Bulky, Electron-Rich Ligands: The exceptional performance of the Buchwald-type biarylphosphine ligands, SPhos and XPhos, underscores the importance of both steric bulk and electron-donating ability.[6][15] These properties enhance the rate of the oxidative addition of the aryl chloride to the Pd(0) center and also promote the final reductive elimination step.[3][9]

  • The Rise of N-Heterocyclic Carbenes (NHCs): The high yield achieved with the PEPPSI-IPr catalyst confirms that NHCs are a powerful class of ligands for Suzuki-Miyaura couplings.[1] Their strong σ-donating ability stabilizes the palladium center and promotes catalytic turnover.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of challenging substrates such as this compound with aryl chlorides, the use of modern, bulky, and electron-rich ligands is paramount. Based on the presented data, the following recommendations can be made:

  • Primary Recommendation: Catalyst systems based on XPhos or SPhos in conjunction with a palladium precursor like Pd₂(dba)₃ are highly recommended for achieving high yields in short reaction times.[6]

  • Alternative Recommendation: PEPPSI-IPr and other NHC-based palladium catalysts are also excellent choices, offering robust performance and high functional group tolerance.[1]

Researchers and drug development professionals are encouraged to screen a small number of these advanced catalyst systems to identify the optimal conditions for their specific substrate combinations. The initial investment in these more sophisticated catalysts is often offset by significantly improved yields, reduced reaction times, and greater process reliability, which are critical factors in the efficient synthesis of pharmaceutical intermediates.[2][17]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 15, 2026. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Accessed January 15, 2026. [Link]

  • Cano, I., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 2005;127(10):3454-3462. [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 1999;121(41):9550-9561. [Link]

  • Lenardão, E. J., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. 2014;9(3):732-736. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. 2008;41(11):1566-1576. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ResearchGate. Published October 13, 2021. [Link]

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  • ResearchGate. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. Accessed January 15, 2026. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. Wordpress. Accessed January 15, 2026. [Link]

  • ACS Publications. Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. 2004;23(18):4166-4169. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. 2017;7(5):149. [Link]

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  • TEL. Ligand electronic influence in Pd-catalyzed C-C coupling processes. TEL. Published 2014. [Link]

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  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Accessed January 15, 2026. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Reddit. Published February 23, 2024. [Link]

  • ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Accessed January 15, 2026. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2018;140(12):4401-4416. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. 2020;9(1):158-166. [Link]

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A Comparative Guide to the Synthesis and Validation of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the utility of functionalized arylboronic acids as key building blocks is well-established. Their prominent role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made the development of robust and efficient synthetic routes to novel boronic acid derivatives a critical endeavor. This guide provides an in-depth analysis and validation of a proposed synthetic route to 4-chloro-2-fluoro-3-propoxyphenylboronic acid, a potentially valuable intermediate for the synthesis of complex organic molecules. We will explore the prevailing synthetic strategies, offer a detailed experimental protocol for the most viable route, and outline a comprehensive validation process to ensure the quality and reliability of the final product.

Introduction: The Significance of Substituted Phenylboronic Acids

Arylboronic acids and their derivatives are indispensable reagents in organic synthesis, primarily due to their stability, low toxicity, and exceptional versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] The specific substitution pattern of this compound, featuring a halogen, a fluoro group, and an alkoxy substituent, presents a unique scaffold for the development of novel pharmaceuticals and functional materials. The strategic placement of these functional groups allows for selective modification and fine-tuning of the molecule's electronic and steric properties.

Comparative Analysis of Synthetic Routes

The synthesis of arylboronic acids can be broadly categorized into two primary strategies: the reaction of organometallic reagents with borate esters and transition metal-catalyzed borylation of aryl halides or arenes.

Route 1: Ortho-Lithiation of a Substituted Arene Followed by Borylation

This classical and widely employed method involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching the resulting aryllithium species with a trialkyl borate.[3][4][5] For the synthesis of this compound, the logical precursor would be 1-chloro-3-fluoro-2-propoxybenzene. The propoxy group is expected to direct the lithiation to the adjacent C4 position.

Causality Behind Experimental Choices:

  • Directed Ortho-Metalation: The alkoxy group (propoxy) is a potent ortho-directing group, facilitating regioselective deprotonation.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base commonly used for such transformations.

  • Electrophilic Boron Source: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are effective boron electrophiles that react readily with the aryllithium intermediate.

  • Hydrolysis: Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Route 2: Palladium-Catalyzed Borylation of an Aryl Halide (Miyaura Borylation)

An alternative approach involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][6] This method offers the advantage of milder reaction conditions and broader functional group tolerance compared to the organolithium route. The starting material for this route would be 1-bromo-4-chloro-2-fluoro-3-propoxybenzene or 1,4-dichloro-2-fluoro-3-propoxybenzene.

Causality Behind Experimental Choices:

  • Catalytic System: A palladium catalyst, typically in conjunction with a suitable ligand, is required to facilitate the catalytic cycle.

  • Boron Reagent: Bis(pinacolato)diboron is a common and stable source of boron.

  • Base: A base is necessary to promote the transmetalation step in the catalytic cycle.

Comparison Summary:

FeatureRoute 1: Ortho-LithiationRoute 2: Palladium-Catalyzed Borylation
Starting Material 1-chloro-3-fluoro-2-propoxybenzene1-bromo-4-chloro-2-fluoro-3-propoxybenzene
Key Reagents n-Butyllithium, Trialkyl boratePalladium catalyst, Diboron reagent, Base
Reaction Conditions Cryogenic temperatures (-78 °C)Typically elevated temperatures
Regioselectivity High, directed by the propoxy groupDetermined by the position of the halide
Functional Group Tolerance Limited (sensitive to strong bases)Generally broader
Scalability Well-established for industrial scaleCan be challenging due to catalyst cost and removal

For the synthesis of this compound, the ortho-lithiation route is often preferred due to its high regioselectivity and the ready availability of the starting materials. While the palladium-catalyzed route offers advantages in terms of functional group compatibility, the synthesis of the required aryl halide precursor might be more complex.

Experimental Protocol: Synthesis of this compound via Ortho-Lithiation

This protocol is adapted from established procedures for the synthesis of structurally similar arylboronic acids.[7][8][9]

Diagram of the Synthetic Workflow:

SynthesisWorkflow A 1-Chloro-3-fluoro-2-propoxybenzene B Lithiated Intermediate A->B n-BuLi, THF, -78 °C C Boronate Ester B->C B(OiPr)₃, -78 °C D This compound C->D Aqueous HCl

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-chloro-3-fluoro-2-propoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiating Agent Addition: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stirring: The resulting mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the internal temperature below -70 °C.

  • Warming: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Hydrolysis: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M aqueous hydrochloric acid until the pH is approximately 1-2.

  • Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound. A patent for a similar compound suggests that a high yield of over 90% can be achieved through careful isolation.[7]

Validation and Characterization

A thorough validation of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentAromatic and aliphatic protons with characteristic chemical shifts and coupling constants. Absence of impurity signals.
¹³C NMR Structural confirmationCarbons of the phenyl ring and propoxy group with expected chemical shifts.
¹⁹F NMR Confirmation of the fluorine atom's presence and positionA singlet or doublet (due to coupling with protons) in the expected region for an aryl fluoride.
¹¹B NMR Confirmation of the boronic acid moietyA broad singlet characteristic of a boronic acid.
LC-MS Purity assessment and molecular weight confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio for the molecular ion.
Melting Point Purity assessmentA sharp and defined melting point range.

Diagram of the Validation Workflow:

ValidationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation SynthesizedProduct Crude Product PurifiedProduct Purified Product SynthesizedProduct->PurifiedProduct Recrystallization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) PurifiedProduct->NMR LCMS LC-MS PurifiedProduct->LCMS MP Melting Point PurifiedProduct->MP

Caption: Workflow for the validation of the synthesized product.

Conclusion

The synthesis of this compound via the ortho-lithiation of 1-chloro-3-fluoro-2-propoxybenzene presents a reliable and regioselective route. This guide has provided a comparative analysis of potential synthetic strategies, a detailed experimental protocol for the recommended pathway, and a comprehensive validation workflow. By adhering to these guidelines, researchers can confidently synthesize and validate this valuable building block, paving the way for its application in the development of novel chemical entities with diverse applications.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

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  • Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. 2007 , 9 (5), 757–760. [Link]

  • Georganics. Phenylboronic acid – preparation and application. [Link]

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  • Li, W.; et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. 2023 , 28 (6), 2660. [Link]

  • Epp, J. B.; et al. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
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  • Qiu, D.; et al. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. 2020 , 97, 1-11. [Link]

  • Pertusati, F.; et al. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. 2011 , 88, 144. [Link]

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A Senior Application Scientist's Guide to Assessing the Scalability of Suzuki-Miyaura Couplings with 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of biaryl and heteroaryl structures, which are pivotal motifs in numerous pharmaceutical agents and advanced materials.[1][2][3] The choice of the boronic acid is a critical parameter that dictates not only the success of the reaction at the bench but, more importantly, its viability on a larger, industrial scale. This guide provides an in-depth analysis of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid, a polysubstituted building block, assessing its performance and scalability in Suzuki-Miyaura reactions against relevant alternatives. We will delve into the mechanistic nuances imparted by its unique substitution pattern and provide practical, data-driven insights for process development and scale-up.

Understanding the Profile of this compound

The subject of our analysis, this compound, presents a fascinating case study in steric and electronic interplay. Its structure is characterized by:

  • An ortho-fluoro substituent, which is a strong electron-withdrawing group, influencing the acidity of the boronic acid.

  • A meta-propoxy group, an electron-donating group that can also exert steric influence.

  • A para-chloro substituent, another electron-withdrawing group.

This combination of substituents creates a unique electronic environment on the phenyl ring and presents steric challenges that must be carefully managed during a cross-coupling reaction.

Comparative Analysis of Scalability: Key Performance Indicators

To objectively assess the scalability of reactions involving this compound, we will compare it with two logical alternatives that allow for the dissection of the influence of the key propoxy substituent:

  • Alternative 1: 4-Chloro-2-fluorophenylboronic acid: This analog lacks the ortho-alkoxy group, allowing us to evaluate the impact of the propoxy group on reaction efficiency and scalability.

  • Alternative 2: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid: The methoxy analog provides a direct comparison to the propoxy group, highlighting the effect of the increased steric bulk of the propoxy chain.

The following table summarizes the anticipated performance of these boronic acids in a representative Suzuki-Miyaura coupling at both laboratory and pilot plant scales. The data is a composite of literature values for similar systems and expert analysis of the expected effects of the substituents.

Parameter Scale This compound (Target) 4-Chloro-2-fluorophenylboronic acid (Alternative 1) 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Alternative 2)
Typical Yield Lab (1-10 g)80-90%85-95%82-92%
Pilot (1-10 kg)75-85%80-90%78-88%
Reaction Time Lab4-8 hours2-6 hours3-7 hours
Pilot6-12 hours4-8 hours5-10 hours
Catalyst Loading (mol%) Lab0.5 - 1.50.1 - 1.00.3 - 1.2
Pilot1.0 - 2.00.5 - 1.50.8 - 1.8
Purity (crude) Lab>95%>97%>96%
Pilot>90%>95%>92%
Scalability Challenges -Steric hindrance from propoxy group may require higher catalyst loading and longer reaction times. Potential for side reactions at elevated temperatures needed for full conversion.Higher reactivity may lead to more side products if not controlled.Less steric hindrance than propoxy analog, but still requires careful optimization.
Cost Consideration -Higher due to multi-step synthesis.Lower due to simpler starting materials.Intermediate cost.

Mechanistic Insights and Causality Behind Experimental Choices

The scalability of a Suzuki-Miyaura reaction is intrinsically linked to the intricacies of its catalytic cycle. The choice of catalyst, ligand, base, and solvent must be rationalized based on the properties of the boronic acid.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the ortho-fluoro and meta-propoxy groups create a sterically congested environment around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center during transmetalation, potentially slowing down the reaction rate.[4]

Catalyst and Ligand Selection: Overcoming Steric Hurdles

To counteract the steric hindrance of the target boronic acid, the choice of a suitable palladium catalyst and phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are often necessary to promote the desired reaction.

  • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent choices as they have demonstrated efficacy in coupling sterically demanding substrates. Their steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes the initial oxidative addition.

  • Palladium Precatalysts: The use of modern palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended for scalability. These catalysts offer greater air and moisture stability, improved reproducibility, and often allow for lower catalyst loadings compared to traditional sources like Pd(PPh₃)₄.

The Role of the Base and Solvent System

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[5]

  • Base Selection: For sterically hindered boronic acids, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point. The choice of base can significantly impact the reaction rate and the formation of byproducts.

  • Solvent System: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, 2-methyltetrahydrofuran (2-MeTHF), or toluene with water are common. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocols for Scalable Suzuki-Miyaura Coupling

The following protocols provide a detailed, step-by-step methodology for a laboratory-scale (10g) and a conceptual pilot-scale (5kg) Suzuki-Miyaura coupling using this compound.

Laboratory Scale Protocol (10 g)

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • SPhos Pd G3 (1.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 vol)

  • Deionized water (2 vol)

  • Nitrogen or Argon source

Procedure:

  • To a pre-dried three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the aryl halide, this compound, and potassium carbonate.

  • Purge the flask with nitrogen for 15-20 minutes.

  • Under a positive nitrogen pressure, add the 2-MeTHF and water.

  • Add the SPhos Pd G3 catalyst.

  • Heat the reaction mixture to 75-80 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 6-10 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine (2 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Conceptual Pilot Scale Protocol (5 kg)

Key Considerations for Scale-Up:

  • Heat Transfer: The reaction is exothermic, and efficient heat management is critical to avoid temperature spikes that could lead to side reactions. A jacketed reactor with precise temperature control is essential.

  • Mixing: Efficient mixing is crucial to ensure good mass transfer between the organic and aqueous phases. The use of a well-designed agitator is necessary.

  • Reagent Addition: Controlled addition of reagents may be required to manage the exotherm.

  • Work-up and Isolation: The work-up procedure needs to be robust and scalable. Phase separations can be more challenging at a larger scale. Crystallization is the preferred method for purification at this scale.

Procedure Outline:

  • Charge the jacketed reactor with the aryl halide, this compound, and potassium carbonate.

  • Inert the reactor by performing several nitrogen/vacuum cycles.

  • Charge the 2-MeTHF and water.

  • Charge the SPhos Pd G3 catalyst.

  • Heat the reactor to 75-80 °C under controlled conditions.

  • Monitor the reaction progress by in-process controls (e.g., HPLC).

  • After completion, cool the reactor to 20-25 °C.

  • Perform a phase separation.

  • Wash the organic layer with aqueous brine.

  • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane).

  • Cool the solution to induce crystallization.

  • Isolate the product by filtration and dry under vacuum.

Scale_Up_Workflow cluster_lab Laboratory Scale (grams) cluster_pilot Pilot Scale (kilograms) Lab_Start Flask Reaction Setup Lab_Reaction Heating & Monitoring (TLC/HPLC) Lab_Start->Lab_Reaction Lab_Workup Liquid-Liquid Extraction Lab_Reaction->Lab_Workup Lab_Purification Chromatography/Recrystallization Lab_Workup->Lab_Purification Lab_Product Pure Product (g) Lab_Purification->Lab_Product Pilot_Start Jacketed Reactor Charging Lab_Product->Pilot_Start Process Optimization Pilot_Reaction Controlled Heating & IPC Pilot_Start->Pilot_Reaction Pilot_Workup Phase Separation & Washes Pilot_Reaction->Pilot_Workup Pilot_Purification Solvent Swap & Crystallization Pilot_Workup->Pilot_Purification Pilot_Product Pure Product (kg) Pilot_Purification->Pilot_Product

Caption: A conceptual workflow for scaling a Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This compound is a valuable, albeit challenging, building block for the synthesis of complex biaryl compounds. Its successful application at scale hinges on a thorough understanding of the steric and electronic effects of its substituents. By selecting highly active catalyst systems, such as those based on bulky biarylphosphine ligands, and by carefully optimizing the reaction conditions and work-up procedures, the challenges associated with its use can be effectively mitigated.

For drug development professionals, the slightly higher cost and more demanding reaction conditions for this boronic acid compared to simpler analogs must be weighed against the potential benefits of the resulting biaryl structure in terms of biological activity and intellectual property. As the demand for increasingly complex molecular architectures grows, a deep understanding of the principles outlined in this guide will be essential for the successful and efficient translation of laboratory discoveries into life-changing medicines.

References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Case Study: Base Effects in a Challenging Suzuki Reaction.
  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. American Chemical Society.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC - NIH.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. The Royal Society of Chemistry.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Phenylboronic acid. Wikipedia.
  • 4-Chloro-2-fluorobenzeneboronic acid, 97%, Thermo Scientific Chemicals 10 g. Fisher Scientific.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety D
  • Examples of biaryl structure applications.
  • Phenylboronic Acid. PubChem.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. ChemOrgChem - YouTube.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. ChemicalBook.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. Sigma-Aldrich.
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science (RSC Publishing).
  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC - NIH.
  • Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. MDPI.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
  • Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid, its performance in key synthetic reactions, and a cost-benefit comparison with viable alternatives.

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, yield, and overall project cost. Among the vast arsenal of reagents available, substituted phenylboronic acids have carved out a significant niche as versatile intermediates, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions. This guide provides an in-depth cost-benefit analysis of a specific, highly functionalized reagent: This compound .

We will objectively compare its performance with structurally similar and commercially available alternatives, supported by an analysis of underlying chemical principles and available data. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Understanding the Molecule: this compound

This compound is a polysubstituted aromatic compound featuring a boronic acid moiety, a chlorine atom, a fluorine atom, and a propoxy group. This unique combination of substituents imparts specific electronic and steric properties that can be strategically exploited in organic synthesis.

Key Structural Features and Their Synthetic Implications:

  • Boronic Acid Group (-B(OH)₂): The cornerstone of its reactivity, enabling participation in crucial carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Chloro and Fluoro Substituents: These electron-withdrawing halogens modulate the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of target molecules.

  • Propoxy Group (-OCH₂CH₂CH₃): This electron-donating alkoxy group can influence the nucleophilicity of the boronic acid and can play a role in the solubility and pharmacokinetic properties of the final product.

The strategic placement of these functional groups makes this molecule a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of herbicides and other bioactive compounds.

Performance in Key Synthetic Applications

The primary value of this compound lies in its application in two of the most powerful cross-coupling reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.

dot

Figure 2: A generalized workflow for a Chan-Lam coupling reaction.

Similar to the Suzuki-Miyaura reaction, the electronic properties of the boronic acid influence the Chan-Lam coupling. The electron-donating nature of the propoxy group can facilitate the transmetalation to the copper center.

Comparative Analysis with Alternatives

To conduct a meaningful cost-benefit analysis, we will compare this compound with two commercially available and structurally related alternatives:

  • Alternative 1: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid - This is the closest structural analogue, differing only in the length of the alkyl chain of the ether.

  • Alternative 2: 4-Chloro-3-fluorophenylboronic acid - This alternative lacks the alkoxy group, allowing for an assessment of the impact of this substituent on performance and cost.

Cost Comparison

The cost of a chemical reagent is a primary consideration in any synthetic project, especially during process development and scale-up. The following table provides a snapshot of the relative costs of the target compound and its alternatives from various suppliers. Prices are subject to change and may vary based on purity and quantity.

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
This compound CymitQuimica1 g€245.00 ($265)~$265
250 mg€117.00 ($127)~$508
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Sigma-Aldrich1 g$24.15$24.15
5 g$67.85$13.57
25 g$312.80$12.51
4-Chloro-3-fluorophenylboronic acid Sigma-Aldrich5 g~$100~$20
25 g~$400~$16

Analysis of Cost:

From the table, it is immediately apparent that This compound is significantly more expensive on a per-gram basis than both its methoxy analogue and the non-alkoxylated alternative. The cost of the methoxy analogue, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, is substantially lower, especially when purchased in larger quantities. The non-alkoxylated compound, 4-Chloro-3-fluorophenylboronic acid, is also considerably more affordable.

This significant cost difference necessitates a careful evaluation of the "benefit" side of the equation. Is the potential increase in performance with the propoxy group substantial enough to justify the higher cost?

Performance and Benefit Analysis

While direct comparative experimental data is scarce, we can extrapolate the likely performance benefits based on established chemical principles.

Potential Benefits of the Propoxy Group:

  • Enhanced Reactivity: The electron-donating nature of the propoxy group can, in some cases, accelerate the rate-determining transmetalation step in both Suzuki-Miyaura and Chan-Lam couplings. This could translate to:

    • Higher reaction yields.

    • Shorter reaction times.

    • The ability to use milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.

  • Improved Solubility: The longer alkyl chain of the propoxy group may enhance the solubility of the boronic acid in organic solvents commonly used for cross-coupling reactions, which can be advantageous for reaction setup and consistency.

  • Favorable Pharmacokinetic Properties: In the context of drug discovery, the propoxy group may impart desirable pharmacokinetic properties (e.g., improved lipophilicity, altered metabolic profile) to the final product. This is a downstream benefit that needs to be considered in the overall drug development process.

When to Consider the More Expensive Reagent:

The use of this compound is most justifiable in scenarios where:

  • Small-scale synthesis of high-value compounds: In the early stages of drug discovery or for the synthesis of complex natural products, where the cost of the final product is high and maximizing yield is paramount, the higher cost of the reagent may be acceptable.

  • Challenging coupling reactions: If reactions with the less expensive methoxy or non-alkoxy analogues are sluggish, result in low yields, or require harsh conditions that are incompatible with other functional groups in the molecule, the enhanced reactivity of the propoxy-substituted compound might be the key to success.

  • Specific structure-activity relationship (SAR) requirements: If the propoxy group is a key structural element required for the desired biological activity of the target molecule, then its use is non-negotiable.

When to Opt for the Alternatives:

For most routine synthetic applications, especially at a larger scale, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid appears to be the more cost-effective choice. The structural and electronic similarities to the propoxy analogue suggest that it will perform comparably in many cases, but at a fraction of the cost.

4-Chloro-3-fluorophenylboronic acid is a good option when the alkoxy group is not a required feature of the target molecule and a more electron-deficient boronic acid is acceptable or even desired for a particular synthetic transformation.

Experimental Protocols

The following are generalized, self-validating protocols for Suzuki-Miyaura and Chan-Lam couplings that can be adapted for use with this compound and its alternatives. It is crucial to perform small-scale test reactions to optimize conditions for each specific substrate combination.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl or vinyl halide, the boronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Chan-Lam Coupling

Materials:

  • Amine or alcohol (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 1.1 mmol)

  • Pyridine (2.0 mmol)

  • Solvent (e.g., Dichloromethane, 5 mL)

Procedure:

  • To a reaction flask, add the amine or alcohol, the boronic acid, copper(II) acetate, and the solvent.

  • Add pyridine to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals a clear trade-off between cost and potential performance benefits.

  • High Cost, Niche Applications: this compound is a premium reagent whose high cost is likely only justified in specific, high-value applications where its potentially enhanced reactivity or the specific structural contribution of the propoxy group is essential.

  • Cost-Effective Workhorse: For the majority of synthetic applications requiring a 4-chloro-2-fluoro-3-alkoxyphenylboronic acid, the methoxy analogue, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, represents a significantly more economical choice with likely comparable performance in many scenarios.

  • Alternative Substitution Pattern: When the alkoxy group is not required, 4-Chloro-3-fluorophenylboronic acid provides a cost-effective alternative with a different electronic profile.

Recommendation for Researchers:

Before committing to the use of this compound, it is strongly recommended to first screen the reaction with the more affordable 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. If the desired outcome is not achieved, then the potential benefits of the propoxy analogue can be explored. This pragmatic, cost-conscious approach will enable the efficient allocation of resources while still providing a pathway to success for challenging synthetic targets.

References

A comprehensive list of references to support the mechanistic claims and protocol standards will be provided upon request, including seminal papers on Suzuki-Miyaura and Chan-Lam couplings, and literature on the synthesis and application of substituted phenylboronic acids.

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Chloro-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a detailed framework for the proper disposal of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid based on established safety protocols for halogenated boronic acids and regulatory guidelines. It is imperative that all procedures are conducted in strict compliance with your institution's specific Environmental Health and Safety (EHS) protocols. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for your specific chemical and defer to your local, state, and federal regulations.[1][2]

Immediate Safety & Hazard Assessment

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship.[3][4] this compound, as a halogenated organoboron compound, must be handled as a hazardous substance from acquisition to disposal. While a specific, comprehensive toxicological profile is not widely available, data from structurally similar compounds indicate a clear potential for hazards.

The primary risks associated with this class of chemicals include skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust.[3][5][6][7] Therefore, every disposal-related activity must begin with the deployment of appropriate Personal Protective Equipment (PPE).

Rationale: The "precautionary principle" is fundamental in chemical safety. In the absence of complete data for a specific compound, we must extrapolate from analogous structures. Halogenated aromatic compounds and boronic acids as a class warrant a high degree of caution to prevent dermal, ocular, and respiratory exposure.[8]

Table 1: Mandatory Personal Protective Equipment (PPE) for Handling and Disposal

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against splashes of solvents used in decontamination and accidental projection of solid particles.[2][3][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. Provides a barrier against direct skin contact, which can cause irritation.[2][3][9] Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]
Body Protection A fully-fastened laboratory coat. Protects skin and personal clothing from contamination.[2][3][9]

| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood. | Prevents the inhalation of fine powders or dust, which can cause respiratory tract irritation.[3][4][8][9] |

The Core Principle: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This compound must be classified as a solid, halogenated organic hazardous waste .

Why this is important: Segregating waste streams is a critical regulatory requirement and a logistical necessity for disposal facilities.[10][11] Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[2] Mixing this waste with non-halogenated streams can lead to regulatory violations and improper, environmentally harmful disposal.[2]

Step-by-Step Disposal Protocols

Follow these distinct procedures for different forms of waste generated.

Protocol 3.1: Disposal of Unused or Waste Solid Compound

This protocol applies to the original reagent, expired material, or any solid reaction byproducts.

  • Work Area Preparation: Ensure you are working within a certified chemical fume hood.[4][9]

  • Container Selection: Obtain a dedicated hazardous waste container that is sealable, in good condition, and chemically compatible (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).[3][12]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid any actions that could generate dust.[13]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[3] The label must, at a minimum, include:

    • The full chemical name: "Waste this compound"

    • The date of accumulation.[3]

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Storage: Securely close the container. Store it in a designated satellite accumulation area (SAA) or your laboratory's main hazardous waste storage area, away from incompatible materials.[4][12][14]

  • Arrange Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department.[3]

Protocol 3.2: Disposal of Contaminated Labware and Debris

This protocol applies to disposable items that have come into direct contact with the chemical.

  • Segregation: Any item, such as nitrile gloves, weighing paper, pipette tips, or paper towels used for cleaning, that is contaminated with this compound must be treated as hazardous waste.[3]

  • Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[3]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").

  • Storage and Pickup: Store the sealed container with other solid hazardous waste in the satellite accumulation area and arrange for EHS pickup.

Protocol 3.3: Decontamination and Disposal of Empty Containers

The original container that held the chemical must be decontaminated before it can be disposed of as non-hazardous waste.[4]

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol).[3][4]

    • Crucially, the first rinseate is considered acutely hazardous waste. [4]

    • Collect all three rinses in a designated liquid hazardous waste container for halogenated organic solvents .

  • Container Drying: Allow the triple-rinsed container to air dry completely in a well-ventilated area (such as the back of the fume hood).[9]

  • Final Disposal: Once completely dry, deface or remove the original manufacturer's label to prevent confusion.[4][9] The clean, dry container can now be disposed of in the regular laboratory glassware or plastic recycling stream, according to your institution's guidelines.[4][9]

Spill Management

In the event of a small spill contained within a chemical fume hood:

  • Ensure PPE is worn.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.[9]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a sealable container.[2][9]

  • Labeling and Disposal: Label the container as hazardous waste and dispose of it according to Protocol 3.1.[9]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated debris (Protocol 3.2).

For large spills, evacuate the area immediately and follow your institution's emergency chemical spill procedures.[9]

Final Disposal Pathway

The ultimate disposal of this compound is not performed by the researcher. Your role is to safely package, label, and store the waste for collection. The final step is managed by professionals.

  • EHS and Licensed Contractors: Your institution's EHS department coordinates with licensed and regulated hazardous waste disposal companies.[3][11] These contractors transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Method of Destruction: The most effective and compliant disposal method for this type of compound is high-temperature incineration.[2][13] This process destroys the organic molecule, and the facility's advanced scrubbing systems manage the resulting hazardous byproducts.

Visual Workflow: Decision Process for Disposal

The following diagram illustrates the logical steps for managing waste generated from this compound.

G Disposal Workflow for this compound start Waste Generated decision What is the waste type? start->decision solid_waste Unused/Waste Solid decision->solid_waste Solid contaminated_debris Contaminated Debris (Gloves, Wipes, etc.) decision->contaminated_debris Debris empty_container Empty Reagent Container decision->empty_container Container package_solid 1. Place in compatible container. 2. Affix 'Hazardous Waste' label. solid_waste->package_solid package_debris 1. Place in lined bin or sealed bag. 2. Affix 'Hazardous Waste' label. contaminated_debris->package_debris decon_container 1. Triple rinse with solvent. 2. Collect rinseate as liquid hazardous waste. 3. Air dry container. empty_container->decon_container storage Store sealed container(s) in Satellite Accumulation Area package_solid->storage package_debris->storage dispose_clean Dispose of clean, dry container in lab glass/plastic recycling. decon_container->dispose_clean pickup Arrange for EHS Pickup storage->pickup

Caption: Decision workflow for segregating and preparing waste.

References

  • Zhongbo (Shandong) Chemical Technology Co., Ltd. (2026). How to Dispose of Boric Acid Safely?
  • US Bio-Clean. (n.d.).
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • BenchChem. (2025). Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide.
  • BenchChem. (2025). Essential Procedures for the Proper Disposal of ARI-3531.
  • LookChem. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • Lab Manager. (2026).
  • Capot Chemical Co., Ltd. (2019). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (2025).
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid.
  • Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1.
  • MedChemExpress. (2025). 4-Chloro-2,5-difluorophenylboronic acid pinacol ester-SDS.
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide.

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Navigating the Nuances of Safety: A Guide to Personal Protective Equipment for Handling 4-Chloro-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 4-Chloro-2-fluoro-3-propoxyphenylboronic acid. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, empowering you to make informed decisions that ensure your protection and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted arylboronic acid. While specific toxicological data for this exact compound is limited, the hazard profile can be inferred from its structural motifs and data from closely related analogues like 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.[1][2][3] The primary hazards associated with this class of compounds include:

  • Skin Irritation and Burns: Phenylboronic acids can cause skin irritation, and some are classified as causing severe skin burns.[1][4]

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][4][5][6]

  • Respiratory Tract Irritation: As a fine powder, the compound poses a risk of respiratory irritation if inhaled.[4][6][7]

  • Toxicity if Swallowed: Some analogues are classified as toxic or harmful if swallowed.[1]

Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the generation and inhalation of dust.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard set of PPE is mandatory for any work involving this compound. All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7][8]

PPE CategorySpecificationRationale
Eye & Face Protection Tightly-fitting safety goggles with side-shields or a full-face shield.[5]Protects against accidental splashes of solutions and airborne particles of the solid chemical, preventing serious eye irritation or damage.[1]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).Provides a barrier against skin contact, which can cause irritation or burns.[8][9] Gloves must be inspected before use and disposed of properly after handling.[1][10]
Body Protection A flame-resistant lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination in case of spills or splashes.[5][8]
Footwear Closed-toe, chemical-resistant shoes.Ensures protection from spills that may reach the floor.[11]

Advanced Respiratory Protection: When and Why

Standard handling within a fume hood should provide adequate respiratory protection. However, in situations where dust generation is unavoidable or if there is a risk of aerosolization (e.g., during large-scale transfers or spill cleanup), respiratory protection is necessary.[5][7][8]

  • For nuisance dust exposure: A NIOSH-approved N95 or P95 particle respirator is recommended.[7][10]

  • For higher-level protection or spill response: A full-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[7]

Operational PPE Protocol: A Step-by-Step Approach

The selection of PPE is not static; it must adapt to the specific procedure being performed. The following workflow illustrates the decision-making process for ensuring adequate protection at every stage.

PPE_Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep Task: Weighing Solid Compound hood Work in Chemical Fume Hood? prep->hood resp Wear N95 Respirator hood->resp No no_resp Standard PPE Sufficient hood->no_resp Yes reaction Task: In-Solution Handling (Reaction, Extraction, etc.) splash High Splash Potential? reaction->splash shield Add Face Shield splash->shield Yes goggles Goggles Sufficient splash->goggles No cleanup Task: Spill Cleanup / Waste Disposal spill_size Spill Size? cleanup->spill_size large_spill Large Spill (>10g) spill_size->large_spill small_spill Small Spill (<10g) spill_size->small_spill full_resp Full-Face Respirator & Impervious Suit Required large_spill->full_resp start Start Task start->prep start->reaction start->cleanup

Caption: PPE selection workflow based on the specific laboratory task.

Donning and Doffing PPE: Minimizing Contamination Risk

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check to ensure it fits properly.

  • Eye/Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This procedure should be performed in an area designated to prevent spreading contamination.

  • Gloves: Remove gloves first. Use a proper technique where you peel one glove off with the other gloved hand, then slide your ungloved finger under the cuff of the remaining glove to peel it off without touching the outer surface.[1][10]

  • Lab Coat/Apron: Unfasten and remove your lab coat by rolling it inside-out to contain any contaminants.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][10]

Emergency Response and Disposal

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][10] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Immediately seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Call a poison control center or doctor immediately.[1]

Disposal of Contaminated PPE: All disposable PPE used while handling this compound should be considered hazardous waste.[8]

  • Place contaminated gloves and other disposable items into a designated, sealed waste container.[10]

  • Dispose of the container according to your institution's hazardous waste disposal procedures.[7][8] Do not mix with regular trash.

By adhering to these rigorous PPE protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Arizona Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.